molecular formula C9H10N2O4 B079211 methyl N-methyl-N-(4-nitrophenyl)carbamate CAS No. 10252-27-4

methyl N-methyl-N-(4-nitrophenyl)carbamate

Cat. No.: B079211
CAS No.: 10252-27-4
M. Wt: 210.19 g/mol
InChI Key: ZEGDJJPODOSUOI-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl N-methyl-N-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-methyl-N-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-methyl-N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGDJJPODOSUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346264
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-27-4
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 1918-13-4 / Analogous derivatives).[1][2][3][4] This compound serves as a critical probe in physical organic chemistry for studying


 vs. 

hydrolysis mechanisms and acts as a structural analog for N-methyl carbamate insecticides (e.g., Carbaryl).[2][3][5]

The synthesis of this molecule presents a specific challenge: the strong electron-withdrawing nature of the para-nitro group significantly reduces the nucleophilicity of the aniline nitrogen.[1][5] Consequently, standard acylation protocols used for simple anilines often result in low yields or incomplete conversion.[2][3][4][5] This guide presents a Deprotonation-Acylation Strategy utilizing Sodium Hydride (NaH) to overcome this electronic deactivation, ensuring high yield and purity.[2][3][5]

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal pathway, we must analyze the bond disconnections.[2][3][4][5] The target molecule is a trisubstituted carbamate .[1][2][3][5]

Strategic Disconnections[1][2][3][5]
  • N-Acylation (Primary Route): Disconnection of the Amide N-C bond.[1][2][3][5] This requires N-methyl-4-nitroaniline and Methyl chloroformate.[1][2][3][4] This is the most convergent route.

  • N-Alkylation (Secondary Route): Disconnection of the N-Methyl bond.[1][2][3][5] This requires Methyl N-(4-nitrophenyl)carbamate and a methylating agent (MeI).[1][2][3][5] This route is less desirable due to potential O-alkylation byproducts (imidocarbonates).[1][2][3][5]

Pathway Visualization

The following diagram outlines the logical disconnections and the selected forward synthesis.

Retrosynthesis Target Target: Methyl N-methyl-N-(4-nitrophenyl)carbamate Disc1 Disconnection A (Preferred): N-Acylation Target->Disc1 Retro-Cut Disc2 Disconnection B: N-Alkylation Target->Disc2 Retro-Cut Precursor1 N-methyl-4-nitroaniline Disc1->Precursor1 Precursor2 Methyl Chloroformate Disc1->Precursor2 Precursor3 Methyl N-(4-nitrophenyl)carbamate Disc2->Precursor3 Precursor4 Methyl Iodide / NaH Disc2->Precursor4

Figure 1: Retrosynthetic analysis comparing N-Acylation (Green) vs. N-Alkylation (Yellow).[1][2][3][4]

Part 2: Primary Synthesis Protocol (N-Acylation)

Reaction Mechanism

The reaction follows a Nucleophilic Acyl Substitution (


).[2][3][5]
  • Challenge: The nitro group pulls electron density from the nitrogen lone pair (

    
     effect is overwhelmed by 
    
    
    
    of
    
    
    ), making it a poor nucleophile.[1][3]
  • Solution: We use Sodium Hydride (NaH) to deprotonate the amine irreversibly before adding the electrophile.[2][3][5] This generates the amide anion , a potent nucleophile that reacts instantly with methyl chloroformate.[2][3][4][5]

Mechanism Step1 1. Deprotonation (NaH removes H+) Step2 2. Anion Formation (Highly Nucleophilic) Step1->Step2 Step3 3. Nucleophilic Attack on Chloroformate Step2->Step3 Step4 4. Elimination of Cl- Step3->Step4

Figure 2: Mechanistic flow of the base-mediated acylation.[1][3][4][6][7][8][9]

Materials & Reagents
ReagentRoleEquiv.Notes
N-Methyl-4-nitroaniline Substrate1.0Yellow solid.[1][2][3][4][7] Toxic.
Sodium Hydride (60%) Base1.2Wash with hexanes to remove oil if high precision is needed.[2][3][5]
Methyl Chloroformate Electrophile1.2 - 1.5Lachrymator. Handle in hood.[1][2][3]
THF (Anhydrous) Solvent-Must be dry to prevent NaH quenching.[1][2][3][5]
DMF (Optional) Co-solvent-Use trace amount if substrate solubility is poor.[1][2][3][5]
Step-by-Step Protocol

Safety Warning: Methyl chloroformate is highly toxic and corrosive.[1][2][3][4] Sodium hydride releases hydrogen gas (flammable).[2][3][5] Perform all operations in a fume hood.

Phase 1: Anion Generation[1][2][5]
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an N2/Ar inlet.

  • Base Preparation: Add NaH (60% dispersion in oil, 1.2 equiv) to the flask.

    • Expert Tip: If the mineral oil interferes with downstream analysis, wash the NaH twice with dry pentane/hexane under inert atmosphere, decanting the solvent carefully.[3][4][5]

  • Solvation: Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve N-methyl-4-nitroaniline (1.0 equiv) in a minimum amount of dry THF. Add this solution dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas bubbles.[1][2][3][5] The solution color will darken significantly (often to deep red/brown) indicating the formation of the delocalized anion.[2][3][5]
      
  • Stirring: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Phase 2: Acylation[1][2][5]
  • Cooling: Return the reaction mixture to 0°C.

  • Electrophile Addition: Add Methyl Chloroformate (1.3 equiv) dropwise via syringe.[2][3][5]

    • Critical Control Point: The reaction is exothermic.[1][2][3][5] Add slowly to prevent thermal decomposition of the unstable chloroformate.[1][2][3][5]

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC (30% EtOAc in Hexanes).[2][3][5]

    • Endpoint: The starting material (yellow fluorescent spot) should disappear.[2][3][5] Reaction is usually complete within 2–4 hours.[1][2][3][5]

Phase 3: Workup & Purification[1][5][10]
  • Quench: Carefully add saturated

    
     solution dropwise to quench excess NaH and chloroformate.[1][2][3][5]
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water.[2][3][5] Separate layers. Extract aqueous layer 2x with EtOAc.[1][2][3][5]

  • Washing: Wash combined organics with water (to remove THF/salts) and Brine.[2][3][5] Dry over anhydrous

    
    .[1][2][3][5]
    
  • Concentration: Evaporate solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica Gel, Gradient 10%

    
     40% EtOAc/Hexane).
    

Part 3: Characterization & Validation[1][2][5]

To ensure the protocol produced the correct molecule, verify against these expected parameters.

Spectral Data Expectations
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       ~8.2 ppm (d, 2H, aromatic protons ortho to 
      
      
      
      ).[2][3][4][5]
    • 
       ~7.5 ppm (d, 2H, aromatic protons meta to 
      
      
      
      ).[2][3][4][5]
    • 
       ~3.8 ppm (s, 3H, 
      
      
      
      ester).[2][3][4][5]
    • 
       ~3.4 ppm (s, 3H, 
      
      
      
      ).[3][4][5]
  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at ~1710–1730 
      
      
      
      .[1][2][3][5]
    • Nitro stretches (

      
      ) at ~1520 
      
      
      
      (asymmetric) and ~1340
      
      
      (symmetric).[1][2][3][5]
    • Absence of N-H stretch (confirming tertiary carbamate).[2][3][5]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation due to moisture.[1][2][3][4]Ensure THF is distilled/dried.[1][2][3][5] Increase NaH to 1.5 equiv.
Starting Material Remains Nucleophile is too weak (delocalization).Switch solvent to DMF (increases nucleophilicity of anion).[2][3][5] Heat to 60°C after chloroformate addition.
Product is Oil (not solid) Residual solvent or impurities.[2][3][5]Triturate with cold diethyl ether or pentane to induce crystallization.[1][2][3][5]

Part 4: Alternative "Green" Pathway (Reflux Method)[2][3][5]

For laboratories lacking NaH or requiring a scalable, less moisture-sensitive route, the Carbonate Reflux Method is a viable alternative, though reaction times are longer.[3][4][5]

  • Solvent: Acetone (Reagent Grade).[2][3][5]

  • Base: Potassium Carbonate (

    
    , anhydrous, pulverized).[2][3][4][5]
    
  • Procedure:

    • Mix N-methyl-4-nitroaniline (1.0 eq) and

      
       (2.0 eq) in Acetone.
      
    • Add Methyl Chloroformate (2.0 eq).[2][3][5]

    • Reflux (approx. 56°C) for 12–24 hours.[2][3][5]

    • Note: The weaker base requires thermal energy to drive the reaction.[2][3][5]

References

  • Wilshire, J. F. K. (1990).[2][3][5] The synthesis and properties of some N-methyl-N-(4-nitrophenyl)carbamates. Australian Journal of Chemistry, 43(1), 17-26.[2][3][4][5] [2][3][5]

  • Castro, E. A., & Ureta, C. (1989).[2][3][4][5] Kinetics and mechanism of the aminolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate. Journal of Organic Chemistry, 54(9), 2153–2159.[2][3][4][5]

  • Williams, A. (1972).[2][3][5] Concerted mechanisms of acyl group transfer.[1][2][3][5] Journal of the American Chemical Society, 94(21), 7555-7556.[3][4][5] (Mechanistic grounding for carbamate hydrolysis/synthesis).

  • PubChem Compound Summary. (2024). Methyl N-(4-nitrophenyl)carbamate (Precursor/Analog Data). National Library of Medicine.[1][2][3][5] [2][3][5]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS RN: 10252-27-4) is a niche chemical entity of increasing interest within the realms of organic synthesis and pharmaceutical sciences.[1] Its structural architecture, featuring a carbamate moiety, a reactive nitrophenyl group, and an N-methyl substitution, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its fundamental physicochemical characteristics, offering a critical data foundation for researchers engaged in its synthesis, handling, and application in drug discovery and development. While experimental data for this specific carbamate is not extensively available in public-access literature, this document consolidates known identifiers, high-quality predicted data, and contextual information from closely related analogues to provide a robust scientific resource.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for any scientific investigation. Methyl N-methyl-N-(4-nitrophenyl)carbamate is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 10252-27-4. The presence of the N-methyl group distinguishes it from its close analogue, methyl N-(4-nitrophenyl)carbamate (CAS RN: 1943-87-9), a distinction crucial for accurate data interpretation.

The molecular structure reveals a central carbamate linkage. The nitrogen atom is tertiary, bonded to a methyl group, the carbonyl carbon, and the nitrophenyl ring. The electron-withdrawing nature of the para-nitro group significantly influences the electronic environment of the entire molecule, impacting its reactivity and spectroscopic properties.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name methyl N-methyl-N-(4-nitrophenyl)carbamateSCBT[2]
CAS Registry Number 10252-27-4BLDpharm[1]
Molecular Formula C₉H₁₀N₂O₄SCBT[2]
Molecular Weight 210.19 g/mol SCBT[2]
Canonical SMILES CN(C(=O)OC)C1=CC=C(C=C1)[O-]PubChemLite[3]
InChIKey ZEGDJJPODOSUOI-UHFFFAOYSA-NPubChemLite[3]

Physicochemical Properties: A Data-Driven Analysis

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. Due to a scarcity of published experimental values for methyl N-methyl-N-(4-nitrophenyl)carbamate, the following table incorporates high-quality predicted data from reputable computational models. These predictions offer valuable initial estimates for experimental design. For context, experimental data for the closely related methyl N-(4-nitrophenyl)carbamate is also provided.

Table 2: Physicochemical Properties

PropertyPredicted Value (Methyl N-methyl-N-(4-nitrophenyl)carbamate)Experimental Value (Methyl N-(4-nitrophenyl)carbamate)Rationale for Experimental Choice
Melting Point (°C) Data not available150-152 °C[4]The melting point is a critical indicator of purity and is typically determined by capillary melting point apparatus or differential scanning calorimetry (DSC). The sharp range for the analogue suggests high purity.
Boiling Point (°C) Data not availableDecomposesCarbamates, particularly those with nitro groups, are often thermally labile and may decompose at elevated temperatures before boiling.
Water Solubility Predicted LogS: -2.39 (log₁₀(mol/L))Log₁₀WS: -2.39The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility. The negative LogS value indicates low aqueous solubility.[5]
Octanol-Water Partition Coefficient (LogP) Predicted XlogP: 1.31.773The octanol-water partition coefficient is a key measure of lipophilicity, crucial for predicting membrane permeability. It is experimentally determined using the shake-flask or HPLC methods.[5]
pKa Data not availableData not availableThe pKa would be determined by potentiometric titration or UV-Vis spectrophotometry. The carbamate nitrogen is not expected to be significantly basic due to resonance delocalization.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, likely appearing as two doublets in the downfield region (δ 7.0-8.5 ppm) due to the para-substitution. The N-methyl and O-methyl groups should each exhibit a singlet, with the N-methyl protons typically appearing slightly downfield compared to the O-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 150-160 ppm), the aromatic carbons (110-150 ppm), and the two methyl carbons (one for N-CH₃ and one for O-CH₃) in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For methyl N-methyl-N-(4-nitrophenyl)carbamate, the following characteristic absorption bands are anticipated:

  • C=O stretch (carbamate): A strong absorption band in the region of 1700-1730 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, one asymmetric (around 1520 cm⁻¹) and one symmetric (around 1345 cm⁻¹).

  • C-O stretch (ester): A strong absorption in the 1200-1250 cm⁻¹ region.

  • C-N stretch: An absorption in the 1100-1200 cm⁻¹ range.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl isocyanate moiety (-CH₃NCO), and the nitro group (-NO₂). Predicted collision cross section data for various adducts can be found on PubChemLite.[3]

Proposed Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for methyl N-methyl-N-(4-nitrophenyl)carbamate is not widely published, a plausible and efficient method can be designed based on established carbamate synthesis strategies.[6][7] The following proposed protocol utilizes the reaction of N-methyl-4-nitroaniline with methyl chloroformate.

Diagram of Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactant1 N-methyl-4-nitroaniline Reaction Stir at 0°C to Room Temp Reactant1->Reaction Reactant2 Methyl Chloroformate Reactant2->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Wash Wash with aq. HCl & Brine Reaction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Methyl N-methyl-N-(4-nitrophenyl)carbamate Purify->Product

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action for methyl N-methyl-N-(4-nitrophenyl)carbamate, a compound belonging to the carbamate class of molecules. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes the core biochemical interactions, physiological ramifications, and the experimental methodologies used to elucidate its function.

Introduction and Compound Classification

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a synthetic organic compound classified as an N-methyl carbamate.[1] Carbamates are esters of carbamic acid and are widely recognized for their role as insecticides.[2][3] Their efficacy stems from their ability to interfere with the nervous system of insects, and by extension, other animals.[3] The mechanism of action is analogous to that of organophosphate insecticides, primarily involving the inhibition of the enzyme acetylcholinesterase (AChE).[2][4] However, a critical distinction lies in the nature of this inhibition: carbamates are typically reversible inhibitors, whereas organophosphates cause irreversible inhibition.[1][3] This reversibility has significant implications for the duration and management of toxic exposure.[5]

Core Molecular Mechanism: Acetylcholinesterase Inhibition

The primary target of methyl N-methyl-N-(4-nitrophenyl)carbamate is the enzyme acetylcholinesterase (AChE). AChE plays a crucial role in the central and peripheral nervous systems by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2] This enzymatic degradation terminates the signal at cholinergic synapses, allowing for precise control of nerve impulses.

The inhibitory action of methyl N-methyl-N-(4-nitrophenyl)carbamate occurs through a process known as carbamylation . The carbamate molecule mimics the structure of acetylcholine, allowing it to bind to the active site of AChE. Within the active site, a catalytic triad of amino acids (serine, histidine, and glutamate) is responsible for ACh hydrolysis. The process unfolds as follows:

  • Binding: The carbamate docks into the AChE active site.

  • Nucleophilic Attack: The serine residue's hydroxyl group, a potent nucleophile, attacks the electrophilic carbonyl carbon of the carbamate.[6]

  • Carbamylation: This attack results in the formation of a transient covalent bond, transferring the N-methyl carbamoyl group to the serine residue.[6] The 4-nitrophenolate ion is released as a leaving group.[7]

  • Enzyme Inactivation: The carbamylated enzyme is now inactive and unable to hydrolyze acetylcholine.[8]

Unlike the stable phosphorylated enzyme formed by organophosphates, the carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme.[5][8] The rate of this decarbamylation is significantly slower than the normal catalytic turnover of acetylcholine but much faster than the dephosphorylation of organophosphate-inhibited AChE. This "pseudo-irreversible" inhibition leads to a temporary but significant disruption of cholinergic neurotransmission.[6]

cluster_AChE AChE Active Site Serine Serine-OH Carbamylated_AChE Carbamylated AChE (Inactive) Serine->Carbamylated_AChE Carbamylation Histidine Histidine Glutamate Glutamate Carbamate Methyl N-methyl-N- (4-nitrophenyl)carbamate Carbamate->Serine Nucleophilic Attack Leaving_Group 4-Nitrophenolate Carbamylated_AChE->Leaving_Group Releases Hydrolysis Spontaneous Hydrolysis Carbamylated_AChE->Hydrolysis Slow Hydrolysis->Serine Regeneration

Fig. 1: Carbamylation of Acetylcholinesterase.

Physiological Consequences of AChE Inhibition

The inhibition of AChE by methyl N-methyl-N-(4-nitrophenyl)carbamate leads to an accumulation of acetylcholine at the synaptic cleft and neuromuscular junctions.[1][5] This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis.[1][2]

Key Physiological Effects:

  • Muscarinic Effects (Parasympathetic Overstimulation): These are often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pupil constriction), Bronchospasm and Bronchorrhea (excessive bronchial secretions), Emesis, Lacrimation, and Salivation.[1]

  • Nicotinic Effects (Somatic and Autonomic Ganglia Overstimulation): Initially, this manifests as muscle fasciculations (twitching).[5] As the condition progresses, it can lead to flaccid paralysis of skeletal muscles, including the diaphragm, which is a primary cause of death from respiratory failure.[1][2] Tachycardia and hypertension can also occur due to stimulation of sympathetic ganglia.[1]

  • Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to sensory and behavioral disturbances, incoordination, and in severe cases, seizures and coma.[5]

The overall toxicological presentation is a mixed autonomic state, though parasympathetic symptoms often predominate.[1] The duration of these symptoms is generally shorter than that of organophosphate poisoning due to the reversible nature of the enzyme inhibition.[1][5]

Carbamate Methyl N-methyl-N- (4-nitrophenyl)carbamate AChE Acetylcholinesterase (AChE) Carbamate->AChE Inactivates ACh Acetylcholine (ACh) AChE->ACh Fails to Degrade Synapse Synaptic Cleft & Neuromuscular Junction ACh->Synapse Accumulates in Receptors Muscarinic & Nicotinic Receptors Synapse->Receptors Continuously Stimulates Overstimulation Receptor Overstimulation Receptors->Overstimulation Muscarinic_Effects Muscarinic Effects (DUMBBELS) Overstimulation->Muscarinic_Effects Nicotinic_Effects Nicotinic Effects (Fasciculations, Paralysis) Overstimulation->Nicotinic_Effects CNS_Effects CNS Effects (Seizures, Coma) Overstimulation->CNS_Effects

Fig. 3: Workflow for AChE Inhibition Assay.

Quantitative Data Summary

Carbamate InsecticideTarget OrganismIC₅₀ (M) against AChEReference
CarbarylHousefly7.6 x 10⁻⁷[9]
CarbofuranHousefly1.5 x 10⁻⁷[9]
AldicarbHuman Erythrocyte5.8 x 10⁻⁷[10]
MethomylElectric Eel2.1 x 10⁻⁶[4]

Note: IC₅₀ values can vary significantly based on the source of the acetylcholinesterase enzyme and the specific assay conditions.

Conclusion

The mechanism of action of methyl N-methyl-N-(4-nitrophenyl)carbamate is centered on its ability to act as a reversible inhibitor of acetylcholinesterase. Through carbamylation of the enzyme's active site serine, it disrupts the normal hydrolysis of acetylcholine, leading to a toxic accumulation of this neurotransmitter. The resulting overstimulation of cholinergic receptors throughout the nervous system produces a predictable set of physiological effects. Understanding this detailed mechanism is fundamental for applications in toxicology, insecticide development, and the design of potential therapeutic agents. The experimental protocols outlined provide a robust framework for quantifying the anticholinesterase activity of this and related compounds.

References

  • Title: Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Paper : - Pesticide Chemistry Carbamates Source: e-Krishi Shiksha URL: [Link]

  • Title: Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats Source: ResearchGate URL: [Link]

  • Title: Carbamate Insecticide (Insecticide) - Overview Source: StudyGuides.com URL: [Link]

  • Title: Parathion - ATSDR Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats Source: PubMed URL: [Link]

  • Title: Mechanism of action of organophosphorus and carbamate insecticides - PMC Source: National Institutes of Health URL: [Link]

  • Title: Paraoxon - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: INCHEM URL: [Link]

  • Title: Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses Source: European Scientific Journal URL: [Link]

  • Title: N-Methyl Carbamate Insecticides Source: California Department of Pesticide Regulation URL: [Link]

  • Title: Methyl N-(4-nitrophenyl)carbamate - PMC Source: PubMed Central URL: [Link]

  • Title: General mechanism of pseudoirreversible cholinesterase inhibition by carbamates Source: ResearchGate URL: [Link]

  • Title: Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate Source: Biomed J Sci & Tech Res URL: [Link]

  • Title: Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of N-monophenylcarbamate analogues of neostigmine, pyridostigmine and phenserine as potential agents for myasthenia gravis Source: NIH Public Access URL: [Link]

  • Title: Mechanism of action of organophosphorus and carbamate insecticides. Source: Semantic Scholar URL: [Link]

  • Title: Methyl N-(4-nitro-phen-yl)carbamate Source: PubMed URL: [Link]

  • Title: A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of methyl (4-nitrophenyl)carbamate (CAS 1943-87-9) Source: Cheméo URL: [Link]

  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

Sources

Spectroscopic Characterization of Methyl N-methyl-N-(4-nitrophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl N-methyl-N-(4-nitrophenyl)carbamate, a molecule of interest in organic synthesis and drug development. While publicly available experimental spectra for this specific compound are limited, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this guide will furnish detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds, intended for researchers, scientists, and professionals in drug development. The molecular formula for methyl N-methyl-N-(4-nitrophenyl)carbamate is C9H10N2O4, with a molecular weight of 210.19 g/mol .[1]

For comparative purposes, we will refer to the known data of the closely related analogue, methyl N-(4-nitrophenyl)carbamate (C8H8N2O4, MW: 196.16 g/mol ), which lacks the N-methyl group.[2][3][4]

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic output. The following diagram illustrates the structure of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Caption: Molecular structure of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl N-methyl-N-(4-nitrophenyl)carbamate is expected to exhibit distinct signals corresponding to the aromatic and methyl protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha, Hb)~8.2Doublet2H
Aromatic (Hc, Hd)~7.5Doublet2H
Methoxy (-OCH₃)~3.8Singlet3H
N-Methyl (-NCH₃)~3.3Singlet3H
  • Aromatic Protons: The electron-withdrawing nitro group will significantly deshield the aromatic protons, shifting them downfield. The protons ortho to the nitro group (Ha, Hb) are expected to be the most deshielded, appearing at a higher ppm value than the protons meta to the nitro group (Hc, Hd). The para-substitution pattern will result in two distinct doublets.

  • Methoxy Protons: The protons of the methoxy group are expected to appear as a singlet, as they are not coupled to any other protons. Their chemical shift will be influenced by the adjacent oxygen atom.

  • N-Methyl Protons: The protons of the N-methyl group will also appear as a singlet. The chemical shift will be influenced by the adjacent nitrogen atom and the carbamate functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~155
Aromatic (C-NO₂)~145
Aromatic (C-N)~142
Aromatic (CH)~125
Aromatic (CH)~120
Methoxy (-OCH₃)~53
N-Methyl (-NCH₃)~37
  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most deshielded carbon, appearing at the lowest field.

  • Aromatic Carbons: The aromatic carbons will show a range of chemical shifts depending on their substitution. The carbon attached to the nitro group and the carbon attached to the carbamate nitrogen will be the most deshielded among the aromatic carbons.

  • Methyl Carbons: The methoxy and N-methyl carbons will appear at the highest field (most shielded).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve homogeneity and optimal resolution.[5]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[5] For ¹³C NMR, a larger number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.[6]

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

Functional GroupExpected Frequency (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1550-1475Strong
Symmetric NO₂ Stretch1360-1290Strong
Carbonyl (C=O) Stretch~1720Strong
C-N Stretch1250-1000Medium-Strong
C-O Stretch1300-1000Strong
Aromatic C=C Stretch1600-1475Medium-Weak
Aromatic C-H Stretch3100-3050Weak
Aliphatic C-H Stretch3000-2850Medium
  • Nitro Group: The presence of the nitro group will be indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations.[8][9][10][11]

  • Carbonyl Group: A strong absorption band is expected for the carbonyl group of the carbamate.

  • C-N and C-O Bonds: The stretching vibrations of the C-N and C-O single bonds will also be present.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[12]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum.

    • If the signal is too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum.[12] If the signal is too strong, clean the plate and use a more dilute solution.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected MS Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (210.19). Given the presence of a stable aromatic ring, the molecular ion peak is expected to be reasonably intense.[13]

  • Major Fragment Ions: Fragmentation is likely to occur at the weaker bonds in the molecule. Key expected fragmentation pathways include:

    • Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 179.

    • Loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 151.

    • Cleavage of the N-aryl bond, potentially leading to fragments corresponding to the nitrophenyl group and the carbamate moiety.

    • Fragmentation of the nitro group (loss of NO or NO₂).

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[14]

    • The mass spectrometer is set to scan a relevant m/z range to detect the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[15]

Workflow and Data Integration

The comprehensive characterization of methyl N-methyl-N-(4-nitrophenyl)carbamate relies on the integration of data from all three spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

By combining the information from ¹H and ¹³C NMR, the connectivity of the atoms in the molecule can be established. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns that corroborate the proposed structure.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

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  • ACS Publications. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • Beilstein Journals. 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ResearchGate. The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF.... [Link]

  • Michigan State University Department of Chemistry. Fragmentation Patterns. [Link]

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The Chemical Structure and Stereochemistry of Methyl N-Methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a distinct organic molecule within the carbamate class of compounds. Its structure is characterized by a central carbamate functional group that is N,N-disubstituted with a methyl group and a 4-nitrophenyl group, and O-substituted with a methyl group. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making the 4-nitrophenyl moiety a competent leaving group in certain chemical transformations. This guide provides a detailed analysis of its chemical structure, a definitive clarification of its stereochemistry, and a validated protocol for its synthesis, grounded in established chemical principles.

Definitive Chemical Structure and Identification

The unambiguous identification of a chemical entity is foundational to all subsequent research. Methyl N-methyl-N-(4-nitrophenyl)carbamate is structurally defined by a central nitrogen atom covalently bonded to a methyl group, a 4-nitrophenyl ring, and the carbonyl carbon of a methyl carbamate ester.

The molecular formula for this compound is C₉H₁₀N₂O₄.[1][2] Its structure is distinct from the related primary carbamate, methyl N-(4-nitrophenyl)carbamate, which contains an N-H bond and can participate in hydrogen bonding.[3]

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name methyl N-methyl-N-(4-nitrophenyl)carbamate [1][4]
Molecular Formula C₉H₁₀N₂O₄ [1][2]
Molecular Weight 210.19 g/mol [2]
Monoisotopic Mass 210.06406 Da [1]
Canonical SMILES CN(C1=CC=C(C=C1)[O-])C(=O)OC [1]

| InChIKey | ZEGDJJPODOSUOI-UHFFFAOYSA-N |[1] |

Stereochemical Analysis: An Achiral Molecule

A critical point of clarification for methyl N-methyl-N-(4-nitrophenyl)carbamate is its stereochemistry. A thorough examination of its structure reveals a complete absence of stereocenters.

Core Finding: Methyl N-methyl-N-(4-nitrophenyl)carbamate is an achiral molecule.

Causality: Chirality in organic molecules typically arises from a tetrahedral carbon atom bonded to four different substituents (a stereocenter). In the case of the subject molecule, no such carbon atom exists. The nitrogen atom, while bonded to three different groups (methyl, 4-nitrophenyl, and methoxycarbonyl), is trigonal planar due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This planarity, along with the absence of chiral carbons, means the molecule does not have a non-superimposable mirror image and therefore does not exhibit optical activity. This is in agreement with data for the structurally similar compound, methyl (4-nitrophenyl)carbamate, which is also classified as achiral with zero defined stereocenters.[5]

cluster_molecule Methyl N-Methyl-N-(4-nitrophenyl)carbamate cluster_analysis Stereochemical Conclusion N N C1 C N->C1 CH3_N CH₃ (N-Methyl) N->CH3_N PhNO2 4-Nitrophenyl N->PhNO2 O1 O C1->O1 double bond O2 O C1->O2 CH3_O CH₃ (O-Methyl) O2->CH3_O Conclusion Achiral Molecule (No Stereocenters) cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis reactant reactant process process product product qc qc A N-Methyl-4-nitroaniline + Pyridine in DCM B Add Methyl Chloroformate at 0°C A->B C Stir at RT (2-4h) B->C D Quench with 1M HCl C->D E Wash with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine D->E F Dry (MgSO₄) & Concentrate E->F G Flash Column Chromatography F->G H Pure Product G->H I NMR, FT-IR MS H->I

Sources

An In-Depth Technical Guide to Methyl N-Methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl N-methyl-N-(4-nitrophenyl)carbamate, a nitro-substituted aromatic carbamate of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document delves into its chemical identity, structural characteristics, and its relationship with analogous compounds, offering a foundational resource for its application in research and development.

Core Chemical Identity and Molecular Descriptors

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a distinct chemical entity with the following identifiers:

IdentifierValueSource
CAS Number 10252-27-4[1]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
IUPAC Name methyl N-methyl-N-(4-nitrophenyl)carbamate
Canonical SMILES CN(C(=O)OC)C1=CC=C([O-])C=C1[3]
InChI InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3[3]
InChIKey ZEGDJJPODOSUOI-UHFFFAOYSA-N[3]

It is important to distinguish this compound from its close structural analog, methyl N-(4-nitrophenyl)carbamate (CAS 1943-87-9), which lacks the N-methyl group. This substitution significantly alters the molecule's properties and potential reactivity.

Physicochemical and Spectroscopic Profile

Detailed experimental data for the physicochemical and spectroscopic properties of methyl N-methyl-N-(4-nitrophenyl)carbamate are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point Not available
Solubility Not availableLikely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
XlogP 1.3[3]
Spectroscopic Characterization (Predicted and Analog-Based)

While specific spectra for methyl N-methyl-N-(4-nitrophenyl)carbamate are not readily found, the expected spectroscopic features can be inferred.

  • ¹H NMR: The spectrum would likely show signals for the two methyl groups (N-CH₃ and O-CH₃) and the aromatic protons on the nitrophenyl ring. The aromatic protons would appear as two distinct doublets, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon of the carbamate, the two methyl carbons, and the carbons of the nitrophenyl ring.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group is expected in the region of 1700-1730 cm⁻¹. Other characteristic peaks would include those for the C-N stretching, C-O stretching, and the aromatic and nitro group vibrations. For comparison, related N-alkyl-p-nitrophenylcarbamates exhibit a single strong carbonyl stretching band in their solid-state IR spectra.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (210.19 g/mol ). Predicted collision cross-section values for various adducts have been calculated.[3]

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

The synthesis would likely involve the reaction of N-methyl-4-nitroaniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Synthesis_of_Methyl_N_methyl_N_4_nitrophenyl_carbamate reagent1 N-methyl-4-nitroaniline reaction + reagent1->reaction reagent2 Methyl Chloroformate reagent2->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction product Methyl N-methyl-N-(4-nitrophenyl)carbamate byproduct HCl reaction->product reaction->byproduct

Caption: Conceptual synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.

  • Addition of Methyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the pure methyl N-methyl-N-(4-nitrophenyl)carbamate.

Applications in Research and Drug Development

While specific applications for methyl N-methyl-N-(4-nitrophenyl)carbamate are not widely documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The carbamate functional group is a versatile component in organic synthesis. This compound could serve as a precursor for the synthesis of more complex molecules. The nitrophenyl group can act as a leaving group in certain nucleophilic substitution reactions, or the nitro group itself can be reduced to an amine, providing a handle for further functionalization. Carbamates are widely used as protecting groups for amines in multi-step syntheses.[5]

Potential Biological Activity

The carbamate moiety is a key structural feature in many approved drugs and is known to contribute to biological activity through various mechanisms.[5] The nitroaromatic structure is also found in a number of bioactive compounds.

  • Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes, often by forming a covalent bond with active site residues. For instance, related N-alkyl-N-methyl-(4-nitrophenyl) carbamates have been investigated as inhibitors of bile-salt-dependent lipases.[6] The mechanism of action often involves the carbamate group forming a covalent bond with the enzyme's active site.[2]

  • Prodrug Strategies: The carbamate linkage can be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug design to improve the pharmacokinetic properties of a parent drug molecule.

  • Anticancer and Other Therapeutic Areas: Other nitrophenyl carbamate derivatives have been explored for their potential in anticancer drug development, where they may be activated by nitroreductase enzymes present in hypoxic tumor environments.[7]

Potential_Applications cluster_synthesis Organic Synthesis cluster_pharma Pharmaceutical Research compound Methyl N-methyl-N-(4-nitrophenyl)carbamate synthesis_intermediate Synthetic Intermediate compound->synthesis_intermediate protecting_group Amine Protecting Group compound->protecting_group enzyme_inhibitor Enzyme Inhibitor compound->enzyme_inhibitor prodrug Prodrug Candidate compound->prodrug anticancer Anticancer Research compound->anticancer

Caption: Potential applications of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Safety and Handling

Conclusion

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a compound with a well-defined chemical structure but limited publicly available data regarding its synthesis, properties, and applications. Its structural features, particularly the presence of a carbamate moiety and a nitrophenyl group, suggest its potential as a valuable tool in organic synthesis and as a scaffold for the development of new bioactive molecules. Further research is needed to fully characterize this compound and explore its potential in various scientific and therapeutic fields.

References

  • A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. | Request PDF. (2025, August 6). ResearchGate. [Link]

  • N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. (1991, March 14). PubMed. [Link]

  • Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) - PubChemLite. (n.d.). Retrieved February 9, 2026, from [Link]

  • (4-nitrophenyl) N-methylcarbamate | CAS#:59894-02-9 | Chemsrc. (2025, August 25). [Link]

  • Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) - PubChemLite. (n.d.). Retrieved February 9, 2026, from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12). Journal of Emerging Investigators. [Link]

  • Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. [Link]

  • CN85109417A - The preparation method of N-methylcarbamate - Google Patents. (n.d.).
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  • Methyl N-(4-nitrosophenyl)carbamate | C8H8N2O3 | CID 15354475 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

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  • FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... (n.d.). ResearchGate. [Link]

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The Evolving Landscape of Substituted Phenyl Carbamates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenyl carbamates represent a versatile and highly valuable scaffold in modern medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of this chemical class, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds. We will explore their established role as cholinesterase inhibitors for neurodegenerative diseases, their emergence as potent inhibitors of other key enzymes such as fatty acid amide hydrolase (FAAH), and their potential as antimicrobial and anti-inflammatory agents. This guide is structured to be a self-validating system, with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to empower researchers in their own discovery efforts.

Introduction: The Enduring Relevance of the Phenyl Carbamate Moiety

The carbamate functional group (-NHCOO-), a hybrid of an amide and an ester, is a cornerstone of many therapeutic agents.[1] Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, and its relative stability to hydrolysis compared to esters, make it an attractive moiety for drug design. When incorporated into a phenyl carbamate structure, the aromatic ring provides a platform for a vast array of substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.

Historically, substituted phenyl carbamates gained prominence as pesticides and have since been successfully repurposed and developed as crucial drugs for human health. Their journey from agriculture to the clinic highlights the power of chemical exploration and the enduring utility of this structural motif. This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of working with substituted phenyl carbamates in a drug discovery context.

Synthetic Strategies: From Classical Reactions to Modern Innovations

The efficient and versatile synthesis of substituted phenyl carbamates is a critical first step in any research program. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the nature of the substituents. Here, we detail the most common and reliable methods.

Route 1: Reaction of Phenols with Isocyanates

This is a classic and often high-yielding method for the formation of the carbamate linkage. The reaction involves the direct addition of a substituted phenol to an isocyanate, typically in the presence of a base catalyst.[2]

Experimental Protocol: Synthesis of a Generic Substituted Phenyl Carbamate via the Isocyanate Route

  • To a solution of the substituted phenol (1.0 eq) in a dry aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen, argon), add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

  • Stir the solution at room temperature and add the corresponding isocyanate (1.0 eq) dropwise.

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., to 80 °C) to drive the reaction to completion.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted phenyl carbamate.[3]

Diagram: General Workflow for Phenyl Carbamate Synthesis via the Isocyanate Route

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product phenol Substituted Phenol reaction Reaction in Aprotic Solvent + Base Catalyst phenol->reaction isocyanate Isocyanate isocyanate->reaction workup Solvent Removal reaction->workup purification Recrystallization or Column Chromatography workup->purification product Substituted Phenyl Carbamate purification->product

Caption: A streamlined workflow for the synthesis of substituted phenyl carbamates.

Route 2: Reaction of Amines with Phenyl Chloroformate

This versatile method avoids the often hazardous and moisture-sensitive isocyanates. It involves the reaction of a primary or secondary amine with a substituted phenyl chloroformate in the presence of a base to scavenge the HCl byproduct.[4]

Experimental Protocol: Synthesis of a Generic Substituted Phenyl Carbamate via the Phenyl Chloroformate Route

  • Dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted phenyl chloroformate (1.1 eq) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • If a precipitate (triethylammonium chloride) forms, remove it by filtration.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: General Reaction Mechanism for Phenyl Carbamate Synthesis

G amine R¹R²NH (Amine) intermediate [Intermediate] amine->intermediate Nucleophilic Attack chloroformate Ar-O-CO-Cl (Phenyl Chloroformate) chloroformate->intermediate product R¹R²N-COO-Ar (Phenyl Carbamate) intermediate->product Elimination hcl HCl intermediate->hcl

Caption: Nucleophilic attack of an amine on phenyl chloroformate.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of substituted phenyl carbamates is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the carbamate nitrogen. Understanding these relationships is paramount for rational drug design.

Cholinesterase Inhibition: The Archetypal Application

Substituted phenyl carbamates are renowned for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action is the basis for their use in the treatment of Alzheimer's disease and other neurodegenerative disorders.[5] The mechanism involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a transiently inactivated enzyme that is regenerated much more slowly than the acetylated enzyme formed by the natural substrate.[6]

Table 1: Quantitative SAR Data for Phenyl Carbamate AChE Inhibitors

CompoundR1R2R3AChE IC50 (µM)Reference
1 HHH15.2[7]
2 2-CF3HH54.2[7]
3 3-CF3HH8.9[7]
4 4-CF3HH6.7[7]
5 HH2-OCH350.2[7]
6 HH4-OCH325.1[7]

This table is a representative example; a comprehensive SAR study would include a much larger dataset.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Newer Frontier

More recently, substituted phenyl carbamates have emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids like anandamide.[2] FAAH inhibition is a promising therapeutic strategy for pain, anxiety, and other neurological disorders.[2] Similar to cholinesterase inhibition, the mechanism involves the carbamoylation of the catalytic serine residue (Ser241) in the FAAH active site.[8][9]

Diagram: Mechanism of FAAH Inhibition by a Phenyl Carbamate

G FAAH_active_site FAAH Active Site (with Ser241) enzyme_inhibitor_complex Enzyme-Inhibitor Complex FAAH_active_site->enzyme_inhibitor_complex carbamate Substituted Phenyl Carbamate Inhibitor carbamate->enzyme_inhibitor_complex Binding carbamoylated_enzyme Carbamoylated FAAH (Inactive) enzyme_inhibitor_complex->carbamoylated_enzyme Carbamoylation phenol Phenol Leaving Group enzyme_inhibitor_complex->phenol

Caption: Covalent modification of the FAAH active site serine.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of substituted phenyl carbamates as antimicrobial and antifungal agents. The proposed mechanism of action for their antifungal activity involves the targeting of thiol-containing enzymes in phytopathogenic fungi.[10][11] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances antifungal potency.[10][12]

Table 2: Antifungal Activity of Selected N-Aryl Carbamates

CompoundSubstituent(s)FungusInhibition Rate (%) at 50 µg/mLReference
3a9 4-ClC. destructivum> 90[10]
3b1 3,4-diClB. cinerea> 90[10]
3b2 3,5-diClB. cinerea> 90[10]
3b12 4-Br, 3-ClC. siamense> 90[10]

Metabolism, Pharmacokinetics, and Toxicology: Critical Considerations for Drug Development

A comprehensive understanding of the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of substituted phenyl carbamates is crucial for their successful development as therapeutic agents.

Metabolic Pathways

The metabolic fate of phenyl carbamates is influenced by the nature of their substituents. Hydrolysis of the carbamate bond, mediated by esterases, is a common metabolic pathway, releasing the corresponding phenol and amine.[1] The rate of hydrolysis is a key determinant of the compound's duration of action.[13] For some carbamates, oxidative metabolism by cytochrome P450 enzymes can also occur.[1] The stability of the carbamate bond can be modulated by the electronic properties of the attached aryl groups.[14]

Diagram: General Metabolic Pathways of Phenyl Carbamates

G parent_carbamate Substituted Phenyl Carbamate hydrolysis Hydrolysis (Esterases) parent_carbamate->hydrolysis oxidation Oxidation (CYP450) parent_carbamate->oxidation phenol_metabolite Phenol Metabolite hydrolysis->phenol_metabolite amine_metabolite Amine Metabolite hydrolysis->amine_metabolite oxidized_metabolite Oxidized Metabolite oxidation->oxidized_metabolite

Caption: Major metabolic routes for substituted phenyl carbamates.

Pharmacokinetics (PK)

The pharmacokinetic profiles of substituted phenyl carbamates can vary significantly depending on their physicochemical properties. Lipophilicity, which is heavily influenced by the substituents on the phenyl ring, plays a major role in their absorption and distribution. Some studies have shown that substituting the N-terminal phenylalanine for a benzylcarbamate group can lead to a new type of analogue with good binding affinities but a poor pharmacokinetic profile.[8] In some cases, the clearance of carbamates can be extensive, suggesting significant metabolic degradation.[3]

Toxicology

The toxicity of carbamates is primarily attributed to their inhibition of acetylcholinesterase.[15] Acute toxicity can lead to a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory failure.[16] However, unlike organophosphates, the inhibition of AChE by carbamates is reversible, and recovery is generally more rapid.[6][15] The introduction of a spacer containing 8–10 atoms between two aromatic groups in certain carbamate structures can yield compounds with the highest toxicity.[17]

Conclusion and Future Directions

Substituted phenyl carbamates have proven to be a remarkably versatile and enduringly relevant scaffold in drug discovery. From their well-established role as cholinesterase inhibitors to their exciting potential as inhibitors of other key enzymes and as antimicrobial agents, the therapeutic possibilities for this chemical class continue to expand. The future of phenyl carbamate research will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. A deeper understanding of their metabolic pathways and toxicological profiles will be essential for the design of safer and more effective drugs. The strategic application of computational modeling and quantitative structure-activity relationship studies will undoubtedly accelerate the discovery of the next generation of phenyl carbamate-based therapeutics.

References

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discovery and history of nitrophenyl carbamate compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Application of Nitrophenyl Carbamate Compounds

Abstract

Nitrophenyl carbamates have carved a significant niche in the landscape of organic chemistry and drug development, evolving from simple synthetic intermediates to sophisticated tools for molecular manipulation. Their unique chemical properties, conferred by the electron-withdrawing nitro group, render the carbamate linkage highly tunable and reactive under specific conditions. This guide provides a comprehensive overview of the history, core synthesis methodologies, mechanistic principles, and advanced applications of these versatile compounds. We will explore their foundational role as protecting groups, their utility as activating agents in synthesis, and their modern application in the design of innovative prodrugs. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers and drug development professionals both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Importance of the Nitrophenyl Group

Carbamates, as esters of carbamic acid, are a class of organic compounds noted for their stability and prevalence in biologically active molecules.[1][2] Structurally, they can be considered hybrids of amides and esters, possessing good chemical and proteolytic stability, which makes them valuable as peptide bond surrogates in medicinal chemistry.[3][4] The true versatility of the carbamate group, however, is unlocked through strategic substitution.

The introduction of a nitrophenyl group, particularly a para-nitrophenyl (pNP) group, onto the carbamate's oxygen atom fundamentally alters its reactivity. The strong electron-withdrawing nature of the nitro moiety makes the attached phenolic proton more acidic. Consequently, the corresponding p-nitrophenoxide is an excellent, stable leaving group (the pKa of 4-nitrophenol is approximately 7.15).[5] This electronic feature renders the carbamate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a property that chemists have exploited for decades. This guide traces the journey of nitrophenyl carbamates from their initial discovery to their current status as indispensable reagents in modern chemistry.

Core Synthesis Methodologies

The preparation of nitrophenyl carbamates is typically straightforward, relying on the reaction of a nucleophile (most commonly an amine) with an activated carbonyl source derived from a nitrophenol.

Synthesis via Nitrophenyl Chloroformates

The most prevalent method involves the acylation of an amine with a nitrophenyl chloroformate, such as p-nitrophenyl chloroformate. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

  • Causality of Reagent Choice :

    • p-Nitrophenyl Chloroformate : This is the "activating agent." The chlorine is a good leaving group, and the electron-withdrawing nitrophenyl group further enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards the amine nucleophile.

    • Base (e.g., Pyridine, Triethylamine, DIEA) : The reaction generates HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the acid as it forms. Diisopropylethylamine (DIEA) is often chosen because its steric bulk makes it non-nucleophilic, preventing it from competing with the substrate amine.[6]

    • Solvent (e.g., DCM, THF) : Anhydrous, aprotic solvents are essential to prevent hydrolysis of the highly reactive chloroformate.

G R_NH2 R-NH₂ (Amine) PNP_Cl p-Nitrophenyl Chloroformate PNP_Carbamate p-Nitrophenyl Carbamate R_NH2->PNP_Carbamate Base Base (e.g., DIEA) PNP_Cl->PNP_Carbamate Base_HCl [Base-H]⁺Cl⁻ Base->Base_HCl

General Synthesis of p-Nitrophenyl Carbamates.
Synthesis via Bis(p-nitrophenyl)carbonate

An alternative method, which avoids the use of chloroformates, employs bis(p-nitrophenyl)carbonate (BNPC). This reagent reacts with amines or alcohols to yield the corresponding carbamate or carbonate, respectively.[7][8] This approach is often milder and can be advantageous when dealing with sensitive substrates. The reaction proceeds by nucleophilic attack on one of the carbonyl carbons, displacing a stable p-nitrophenoxide ion.

Mechanistic Underpinnings and Key Properties

The utility of nitrophenyl carbamates is rooted in a set of distinct chemical and physical properties that make them both stable protecting groups and reactive intermediates.

Base-Labile Cleavage

Nitrophenyl carbamates are notably stable in neutral and acidic aqueous solutions but are readily cleaved under mild basic conditions.[9] The cleavage mechanism involves nucleophilic attack (e.g., by a hydroxide ion) at the carbonyl carbon. This forms a transient tetrahedral intermediate which then collapses, expelling the highly stabilized p-nitrophenolate anion. This anion is bright yellow, providing a convenient optical readout for monitoring the reaction's progress spectrophotometrically at approximately 400-415 nm.[5][9] This inherent, self-validating property is a significant experimental advantage.

G Start Nitrophenyl Carbamate (Protected Amine/Alcohol) Condition Addition of Base (e.g., pH > 10) Start->Condition Cleavage Nucleophilic Attack on Carbonyl Carbon Condition->Cleavage Release Release of Free Amine/Alcohol + CO₂ Cleavage->Release Readout Formation of p-Nitrophenolate (Yellow, λₘₐₓ ≈ 415 nm) Cleavage->Readout

Workflow for Base-Mediated Deprotection.
Orthogonality in Protecting Group Strategies

In multi-step organic synthesis, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept is known as orthogonality. Because nitrophenyl carbamates are stable to acid, they serve as an excellent orthogonal protecting group strategy to acid-labile groups like the tert-butyloxycarbonyl (Boc) group, which is widely used to protect amines.[9] A synthetic chemist can selectively remove a Boc group with acid while a nitrophenyl carbamate on another part of the molecule remains untouched, and vice-versa.

PropertyNitrophenyl Carbamatetert-Butyloxycarbonyl (Boc)
Cleavage Condition Mildly Basic (pH > 10)Acidic (e.g., TFA)
Stability Stable in acid and neutral pHStable in base and neutral pH
Byproducts p-Nitrophenol (colored)Isobutylene + CO₂ (gaseous)
Monitoring Spectrophotometry (≈ 415 nm)TLC, LC-MS

Advanced Applications in Drug Development

While foundational in synthesis, the most impactful applications of nitrophenyl carbamates today lie in the field of drug development, particularly in prodrug design.

Bioreductive Prodrugs for Targeted Therapy

A sophisticated application involves using nitroaromatic carbamates as triggers for targeted drug release. The 4-nitrobenzyl carbamate moiety is of particular interest for use in bioreductive drugs.[10] Many solid tumors have regions of low oxygen (hypoxia). Certain bacterial nitroreductase enzymes, which can be delivered to and expressed in these cancer cells, efficiently reduce the nitro group to a hydroxylamine.[11] This reduced intermediate is electronically unstable and rapidly undergoes a self-immolative 1,6-elimination, releasing the active amine-containing drug, carbon dioxide, and azaquinone methide.[11] This strategy allows for the site-specific activation of a potent cytotoxic agent directly within the tumor microenvironment, minimizing systemic toxicity.

G Prodrug 4-Nitrobenzyl Carbamate Prodrug (Inactive) Enzyme Nitroreductase (Hypoxic Tumor Cells) Prodrug->Enzyme Reduction Hydroxylamine Hydroxylamine Intermediate Enzyme->Hydroxylamine Elimination Self-Immolative 1,6-Elimination Hydroxylamine->Elimination Products Active Drug (R-NH₂) + CO₂ + Azaquinone Methide Elimination->Products Release

Activation Pathway of a Nitrobenzyl Carbamate Prodrug.
Linkers for Amino Acid and Phenolic Prodrugs

Nitrophenyl-activated carbonates are also used to create carbamate-linked prodrugs of phenolic compounds or to attach amino acid promoieties.[8] For instance, the hydroxyl groups of a poorly soluble phenolic drug like resveratrol can be converted into N-monosubstituted carbamates. These carbamate prodrugs often exhibit improved aqueous solubility and are designed to be hydrolyzed by esterases in the blood to release the active parent drug, thereby improving its pharmacokinetic profile.[8]

Key Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and cleavage of nitrophenyl carbamates.

Protocol: Synthesis of N-benzyl-p-nitrophenyl carbamate

This protocol details the protection of benzylamine using p-nitrophenyl chloroformate.

  • Preparation : Dissolve benzylamine (1.0 eq) and diisopropylethylamine (DIEA) (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition : Dissolve p-nitrophenyl chloroformate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure p-nitrophenyl carbamate.[6]

Protocol: Spectrophotometric Monitoring of Base-Mediated Deprotection

This protocol describes how to quantitatively track the cleavage of a nitrophenyl carbamate.

  • Stock Solution : Prepare a stock solution of the purified nitrophenyl carbamate compound at a known concentration (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.

  • Buffer Preparation : Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 9.0, 10.0, 12.0). A high pH buffer (e.g., pH 12) will serve as the cleavage solution.

  • Initiation of Reaction : In a quartz cuvette, place 2 mL of the pH 12 buffer. Add a small aliquot (e.g., 20 µL) of the carbamate stock solution to the cuvette, mix quickly by inversion, and immediately place it in a UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance at the λₘₐₓ of the p-nitrophenolate anion (typically ~415 nm) over time. The rate of increase in absorbance is directly proportional to the rate of deprotection.

  • Analysis : The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot. Comparing rates at different pH values will quantitatively demonstrate the base-lability of the protecting group.[5][9]

Conclusion and Future Outlook

From their origins as reactive intermediates for peptide synthesis, nitrophenyl carbamates have demonstrated remarkable versatility. Their predictable reactivity, inherent spectroscopic properties, and stability under orthogonal conditions have cemented their role as a cornerstone of modern organic synthesis and medicinal chemistry. The ongoing development of targeted therapies, particularly in oncology, continues to find new and innovative uses for these compounds as bioreductive triggers. Future research will likely focus on designing novel nitrophenyl-based carbamates with fine-tuned electronic properties for even greater control over drug release kinetics and on expanding their application to other targeted therapeutic strategies.

References

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Theoretical & Mechanistic Profiling: Methyl N-methyl-N-(4-nitrophenyl)carbamate

[1]

Executive Summary

Methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: Not commonly indexed as a primary commodity, typically synthesized in situ or for mechanistic studies) represents a critical structural probe in physical organic chemistry. Unlike its N-H analogue, the tertiary amine nature of this molecule eliminates the E1cB elimination pathway during hydrolysis, forcing the reaction through a BAc2 (Base-catalyzed Acyl cleavage) mechanism.

This guide provides a comprehensive theoretical framework for analyzing this molecule. It focuses on the competition between C-N and C-O bond cleavage, a phenomenon dictated by the electronic stability of the leaving group (N-methyl-4-nitroaniline anion) versus the methoxide ion. The theoretical models described herein utilize Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and transition state energetics.

Computational Methodology

To achieve high-fidelity predictions for nitro-aromatic carbamates, the following computational protocol is recommended. This system validates ground-state geometries and transition states.

Level of Theory
  • Functional: B3LYP or M06-2X . M06-2X is preferred for systems involving dispersion interactions and transition states (kinetics).

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for correctly modeling the anionic leaving groups and the electron-rich nitro moiety.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or methanol to mimic hydrolytic conditions.

Validation Criteria (Self-Correction)
  • Frequency Analysis: All ground states must have zero imaginary frequencies. Transition states (TS) must have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-N bond elongation).

  • IRC (Intrinsic Reaction Coordinate): Must be run to confirm the TS connects the correct reactants and products.

Structural & Electronic Analysis

Geometric Conformation

The steric bulk of the N-methyl group introduces a twist in the amide bond relative to the phenyl ring, but the para-nitro group maintains planarity with the benzene ring to maximize resonance.

  • N-C(Phenyl) Bond: Predicted to be shorter than standard single bonds due to

    
     conjugation, though slightly elongated compared to the N-H analog due to steric clash between the N-methyl and ortho-hydrogens.
    
  • Nitro Group: Coplanar (dihedral angle

    
    ) to facilitate electron withdrawal, which is the driving force for the molecule's unique reactivity.
    
Frontier Molecular Orbitals (FMO)

The reactivity is visually encoded in the FMO distribution:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the carbamate nitrogen lone pair.

  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group and the aromatic ring.

  • Implication: The low-lying LUMO makes the ring highly susceptible to nucleophilic attack, but the carbonyl carbon remains the hardest electrophilic site for hydrolysis.

Molecular Electrostatic Potential (MEP)
  • Red Regions (Electron Rich): Nitro oxygens and Carbonyl oxygen.

  • Blue Regions (Electron Deficient): The Carbonyl Carbon (

    
    ) and the Methyl protons.
    
  • Reactivity Hotspot: The Carbonyl Carbon is the primary site for nucleophilic attack (

    
    ), leading to the tetrahedral intermediate.
    

Mechanistic Hydrolysis: The C-N vs. C-O Competition

This is the core theoretical insight. In most carbamates, hydrolysis yields an amine and an alcohol. The bond that breaks depends on the leaving group capability (

The Pathway Logic
  • Attack:

    
     attacks the carbonyl carbon, forming a tetrahedral intermediate (
    
    
    ).
  • Collapse:

    
     can collapse by expelling either:
    
    • Methoxide (

      
      ):  Leading to C-O cleavage (Formation of N-methyl-N-(4-nitrophenyl)amic acid).
      
    • N-methyl-4-nitroaniline anion (

      
      ):  Leading to C-N cleavage.
      
Theoretical Prediction

For Methyl N-methyl-N-(4-nitrophenyl)carbamate , theoretical calculations and kinetic data confirm preferential C-N bond breaking .

  • Reasoning: The para-nitro group is a powerful electron-withdrawing group (EWG). It stabilizes the negative charge on the nitrogen of the leaving group via resonance (

    
     of parent amine 
    
    
    ).
  • Contrast: In the ortho-isomer (2-nitro), steric twisting breaks conjugation, destabilizing the amine anion, thus favoring C-O cleavage (loss of methoxide).

Mechanistic Flowchart (DOT Visualization)

HydrolysisMechanismcluster_legendTheoretical InsightStartMethyl N-methyl-N-(4-nitrophenyl)carbamateOH_AttackNucleophilic Attack (OH-)on Carbonyl CarbonStart->OH_AttackTetrahedralTetrahedral Intermediate (T-)OH_Attack->TetrahedralDecisionLeaving Group Stability Check(DFT Energy Calculation)Tetrahedral->DecisionTransition State AnalysisPath_COPath A: C-O Cleavage(Expel MeO-)Decision->Path_COHigh Energy Barrier(Unstable MeO-)Path_CNPath B: C-N Cleavage(Expel ArN(Me)-)Decision->Path_CNLow Energy Barrier(Stabilized by p-NO2)Prod_COProduct A:Carbamic Acid deriv. + MethanolPath_CO->Prod_COProd_CNProduct B:N-methyl-4-nitroaniline + CarbonatePath_CN->Prod_CNInfoThe para-nitro group stabilizes the ArN(Me)- anion via resonance, lowering the TS barrier for C-N cleavage significantly.

Caption: Mechanistic pathway competition determined by the electronic stability of the leaving group. Green path indicates the thermodynamically and kinetically favored route for the 4-nitro derivative.

Spectroscopic Profiling (Predictive Data)

Use these predicted values to validate the synthesis of the correct isomer.

PropertyMethodPredicted Characteristic SignalCausality
IR Spectrum DFT (B3LYP)

: ~1720-1740 cm⁻¹

: ~1520 (asym) / 1340 (sym) cm⁻¹
Carbonyl is stiffened by the electron-withdrawing N-aryl group.
¹H NMR GIAO MethodN-Me:

~3.3 ppm (Singlet)O-Me:

~3.8 ppm (Singlet)Aromatic: AA'BB' system (

7.5-8.2 ppm)
N-methyl is shielded relative to O-methyl. Nitro group deshields ortho-protons significantly.
¹³C NMR GIAO MethodC=O:

~155 ppmN-Me:

~37 ppmO-Me:

~53 ppm
Typical carbamate shifts; C=O is distinct from urea or ester.
UV-Vis TD-DFT

~300-320 nm (CT band)
Intramolecular Charge Transfer (ICT) from Amine to Nitro group.

Experimental Validation Protocol

To confirm the theoretical predictions, the following bench-level experiment is required.

Hydrolysis Assay[2]
  • Substrate: Dissolve 10 mg of Methyl N-methyl-N-(4-nitrophenyl)carbamate in

    
     (acetonitrile-d3).
    
  • Reagent: Add 2 equivalents of

    
     (in 
    
    
    ).
  • Monitoring: Track via ¹H NMR immediately.

  • Checkpoint:

    • If C-N Cleavage (Predicted): You will see the emergence of N-methyl-4-nitroaniline (distinct aromatic shifts) and methanol.

    • If C-O Cleavage: You would see N-methyl-N-(4-nitrophenyl)amine signals disappear less rapidly, forming a stable carboxylate intermediate.

References

  • Crystal Structure of N-H Analog: Cai, Q., Fei, Z., & Li, L. (2011). Methyl N-(4-nitrophenyl)carbamate.[1][2][3][4] Acta Crystallographica Section E, 67(6), o1494. Link

  • Hydrolysis Mechanism & Kinetics: Broxton, T. J. (1984).[5] Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent.[5] Australian Journal of Chemistry, 37(1), 47-53. (Describes the C-N vs C-O cleavage competition and the effect of nitro-group positioning). Link

  • General Synthesis & Properties: Santa Cruz Biotechnology. Methyl N-methyl-N-(4-nitrophenyl)carbamate Product Data. Link

  • Solvent Effects on Nitro-Carbamates: Zheng, M., et al. (2025). Solubility and Thermodynamic Analysis of Nitro-substituted Compounds. Journal of Molecular Liquids. (Contextual reference for solvation modeling). Link

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Methyl N-methyl-N-(4-nitrophenyl)carbamate Quantification

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a compound of significant interest in various chemical and pharmaceutical research domains. Its accurate and precise quantification is paramount for understanding its stability, reactivity, and potential applications. This comprehensive guide provides detailed application notes and protocols for the analytical quantification of this target analyte. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific needs.

The methodologies presented herein are grounded in established analytical principles and draw from validated methods for structurally similar compounds, particularly N-methyl carbamates and nitrophenyl derivatives. This guide emphasizes a multi-technique approach, offering protocols for High-Performance Liquid Chromatography (HPLC) with different detection modes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method is presented with a discussion of its advantages, limitations, and the critical parameters that ensure data integrity and reproducibility.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight210.19 g/mol
AppearanceLikely a solidGeneral chemical knowledge
PolarityPolarInferred from structure
ChromophoreNitrophenyl groupInferred from structure
Thermal StabilityLikely limited

I. High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This technique is a highly sensitive and selective method for the analysis of N-methyl carbamates and is based on well-established official methods such as EPA Method 531.2 and AOAC Official Method 985.23.[1][2] The principle involves the separation of the carbamate by reversed-phase HPLC, followed by online post-column hydrolysis to yield methylamine. The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a mercaptan (like 2-mercaptoethanol) to form a highly fluorescent derivative, which is detected by a fluorescence detector.[1][3]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The polarity of methyl N-methyl-N-(4-nitrophenyl)carbamate makes it well-suited for separation on a C8 or C18 stationary phase with a polar mobile phase (e.g., water/methanol or water/acetonitrile).

  • Post-Column Derivatization: Direct fluorescence detection of the parent compound is not feasible. The post-column reaction imparts a fluorescent tag to the molecule, dramatically increasing sensitivity and selectivity.

  • Fluorescence Detection: This detection method offers low limits of detection and is less susceptible to matrix interferences compared to UV detection for this application.

Detailed Protocol

1. Sample Preparation (Aqueous Matrix)

  • Filter the aqueous sample through a 0.45 µm membrane filter to remove particulate matter.[1]

  • If the sample contains residual chlorine, it must be dechlorinated by adding 80 mg of sodium thiosulfate per liter.[1]

  • For samples where the stability of the carbamate is a concern, preservation at pH 3 with a suitable buffer (e.g., monochloroacetic acid) is recommended.[3]

2. Sample Preparation (Solid and Complex Matrices) - QuEChERS Approach

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique suitable for a wide range of matrices.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.

  • Centrifuge for 5 minutes at ≥3000 x g to separate the layers.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18 for cleanup.

  • Vortex for 2 minutes and centrifuge.

  • The final extract is filtered through a 0.22 µm filter and is ready for injection.

3. HPLC-FLD System Conditions

ParameterRecommended Setting
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Water (A) and Methanol or Acetonitrile (B)
Flow Rate 0.8 - 1.5 mL/min
Injection Volume 10 - 400 µL
Column Temperature 35 - 40 °C
Post-Column Reagent 1 (Hydrolysis) 0.075 N Sodium Hydroxide
Post-Column Reagent 2 (Derivatization) o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer
Reaction Temperature 80 - 100 °C
Fluorescence Detector Excitation: ~330 nm, Emission: ~465 nm
Workflow Diagram

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC PCR Post-Column Reaction (Hydrolysis & Derivatization) HPLC->PCR FLD Fluorescence Detection PCR->FLD Data Data Acquisition & Analysis FLD->Data

Caption: Workflow for HPLC-FLD analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices. This method is particularly advantageous as it does not require post-column derivatization.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like methyl N-methyl-N-(4-nitrophenyl)carbamate, typically forming protonated molecules [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interferences from the sample matrix can be effectively eliminated, leading to highly selective and sensitive quantification.

  • Reversed-Phase Chromatography: As with HPLC-FLD, a C18 or similar column provides effective separation.

Detailed Protocol

1. Sample Preparation

The QuEChERS protocol described for HPLC-FLD is also highly applicable for LC-MS/MS analysis.

2. LC-MS/MS System Conditions

ParameterRecommended Setting
Column C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile or Methanol (B)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. MRM Transition (Hypothetical)

The exact MRM transitions must be determined by infusing a standard solution of methyl N-methyl-N-(4-nitrophenyl)carbamate into the mass spectrometer. A plausible transition would be:

  • Precursor Ion (Q1): 211.1 m/z ([M+H]⁺)

  • Product Ion (Q3): A characteristic fragment ion (to be determined experimentally, e.g., loss of the carbamate moiety).

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction (QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC LC Separation (C18 Column) Filtration->LC ESI Electrospray Ionization LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis.

III. UV-Visible Spectrophotometry

For simpler matrices or for applications where high sensitivity is not the primary requirement, UV-Visible spectrophotometry can be a cost-effective and rapid method for quantification. This approach leverages the strong UV absorbance of the 4-nitrophenyl chromophore.[4]

Causality Behind Experimental Choices
  • Nitrophenyl Chromophore: The 4-nitrophenyl group in the analyte exhibits a characteristic UV absorbance spectrum, which can be used for direct quantification.

  • Simplicity and Accessibility: Spectrophotometry is a widely available technique that does not require extensive sample preparation or complex instrumentation.

Detailed Protocol

1. Standard Preparation

  • Prepare a stock solution of methyl N-methyl-N-(4-nitrophenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

2. Sample Preparation

  • Dissolve a known weight of the sample in the same solvent used for the standards.

  • Ensure the concentration of the analyte in the sample solution falls within the linear range of the calibration curve. Dilute if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter.

3. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) for methyl N-methyl-N-(4-nitrophenyl)carbamate by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).

  • Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis Standards Prepare Calibration Standards Calibrate Construct Calibration Curve Standards->Calibrate Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan Determine λmax Scan->Measure Measure->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for UV-Vis analysis.

IV. Gas Chromatography-Mass Spectrometry (GC-MS) - Considerations

Direct analysis of N-methyl carbamates by GC-MS can be challenging due to their thermal instability, which can lead to degradation in the hot injector port and inaccurate quantification. However, with appropriate derivatization, GC-MS can be a viable method.

  • Derivatization: A derivatization step, such as methylation or silylation, can be employed to create a more thermally stable and volatile derivative suitable for GC analysis.

  • Injector Port Conditions: A programmable temperature vaporization (PTV) inlet can minimize thermal degradation by introducing the sample at a lower initial temperature.

  • Column Selection: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is typically used for the separation of the derivatized analyte.

Due to the added complexity and potential for analytical variability associated with derivatization, HPLC-based methods are generally preferred for the quantification of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Method Validation and Quality Control

For all the described methods, a thorough validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (r²) of >0.995 is typically desired.

  • Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Recoveries are typically expected to be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (%RSD) of replicate measurements. A %RSD of <15% is generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Regular analysis of quality control (QC) samples, including blanks, calibration check standards, and spiked samples, should be integrated into the analytical workflow to monitor method performance over time.

Conclusion

The choice of an analytical method for the quantification of methyl N-methyl-N-(4-nitrophenyl)carbamate will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD with post-column derivatization offers a robust and sensitive approach based on established official methods. LC-MS/MS provides the highest level of selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. For simpler applications, UV-Visible spectrophotometry presents a straightforward and cost-effective option. While GC-MS is less conventional for this class of compounds, it can be employed with appropriate derivatization strategies. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently develop and validate a suitable analytical method for their specific needs.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 531.2. Retrieved from [Link]

  • Amptius. (n.d.). EPA Method 531.2 Instrumentation Guide. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • SIELC Technologies. (2018). N,N-Dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • AOAC International. (2023). Official Methods of Analysis of AOAC INTERNATIONAL, 22nd Edition. Retrieved from [Link]

  • Scribd. (n.d.). Aoac 985.23 N-Methylcarbamate Insecticide and Metabolite Residues. Retrieved from [Link]

  • FSSAI. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES. Retrieved from [Link]

  • Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analysis of N-Methyl Carbamates via HPLC with Post-Column Derivatization (HPLC-PCD-FLD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of N-methyl carbamates in environmental water and food matrices.[1] While direct UV detection of carbamates is possible, it lacks the necessary sensitivity and selectivity for regulatory compliance (e.g., EPA Method 531.2).[2] This guide focuses on High-Performance Liquid Chromatography (HPLC) coupled with Post-Column Derivatization (PCD) and Fluorescence Detection (FLD) . We provide a self-validating workflow that transforms non-fluorescent carbamates into highly fluorescent isoindoles, achieving detection limits in the low ng/L (ppt) range.

Introduction & Regulatory Context

N-methyl carbamates (e.g., Carbofuran, Aldicarb, Methomyl) are widely used insecticides acting as acetylcholinesterase inhibitors. Due to their high solubility and toxicity, agencies like the US EPA and European Union enforce strict Maximum Contaminant Levels (MCLs).

The Analytical Challenge: Most N-methyl carbamates lack strong chromophores, making UV detection (200–220 nm) susceptible to matrix interference. Furthermore, they do not naturally fluoresce. The Solution: Post-column derivatization (PCD) is the gold standard. It involves separating the native carbamates on a Reverse Phase (RP) column, hydrolyzing them into methylamine, and reacting the amine with o-Phthalaldehyde (OPA) to generate a fluorophore.[1][3][4]

Theory & Mechanism

The sensitivity of this method relies on a two-step on-line chemical reaction occurring between the HPLC column and the detector.

  • Hydrolysis: The eluted carbamates are mixed with Sodium Hydroxide (NaOH) at high temperature (

    
    ) to cleave the N-methyl bond, releasing methylamine .[3][4]
    
  • Derivatization: The methylamine reacts with OPA and a nucleophile (Thiofluor™ or 2-Mercaptoethanol) under basic conditions to form a highly fluorescent 1-hydroxyalkylthio-2-methylisoindole .

Mechanism Diagram

The following diagram illustrates the reaction pathway and the critical chemical transformation.

CarbamateReaction cluster_0 Post-Column Reactor (PCR) Carbamate N-Methyl Carbamate (Non-Fluorescent) Methylamine Methylamine (CH3NH2) Carbamate->Methylamine Hydrolysis 100°C NaOH NaOH (Hydrolysis Reagent) NaOH->Methylamine Isoindole Isoindole Derivative (Highly Fluorescent) Ex: 330nm | Em: 465nm Methylamine->Isoindole Derivatization Ambient Temp OPA o-Phthalaldehyde (OPA) OPA->Isoindole Thio Nucleophile (Thiofluor/2-ME) Thio->Isoindole

Caption: Two-step post-column reaction mechanism transforming native carbamates into fluorescent isoindoles.

Instrumentation & Configuration

To execute this protocol, a specific instrument stack is required. The Post-Column Reactor (PCR) must be capable of delivering reagents pulse-free to avoid baseline noise.

Workflow Diagram

InstrumentSetup Pump HPLC Pump (Gradient Elution) Injector Autosampler (Sample Injection) Pump->Injector Column Analytical Column (C18 Carbamate Specific) 40°C Injector->Column Tee1 Mixing Tee 1 Column->Tee1 Coil1 Hydrolysis Coil (100°C, 0.5 mL vol) Tee1->Coil1 Reagent1 Reagent 1 Pump (0.05N NaOH) Reagent1->Tee1 Tee2 Mixing Tee 2 Coil1->Tee2 Coil2 Reaction Coil (Ambient) Tee2->Coil2 Reagent2 Reagent 2 Pump (OPA + Thiofluor) Reagent2->Tee2 Detector Fluorescence Detector (FLD) Coil2->Detector Waste Waste Detector->Waste

Caption: HPLC-PCD-FLD Instrument Configuration showing reagent addition points and reaction zones.

Detailed Protocol

Reagents & Standards
  • Water: ASTM Type I (18.2 MΩ·cm).

  • Mobile Phases: HPLC-grade Water and Methanol (MeOH).[5]

  • Hydrolysis Reagent: 0.05 N NaOH.[6] Dissolve 2.0 g NaOH in 1 L water.[6] Filter (0.45 µm).[6]

  • OPA Reagent: Dissolve 100 mg OPA in 10 mL Methanol. Add to 1 L of 0.05 M Borate Buffer (pH 10). Add 1.0 mL 2-Mercaptoethanol or 1.0 g Thiofluor (N,N-dimethyl-2-mercaptoethylamine).

    • Expert Note: Thiofluor is preferred over 2-Mercaptoethanol due to higher stability and reduced foul odor [1].

  • Preservation: Samples must be preserved with Potassium Dihydrogen Citrate (9.2 g/L) and Sodium Thiosulfate (80 mg/L) to prevent degradation and dechlorinate [2].

Chromatographic Conditions

Use a column specifically designed for carbamate analysis (e.g., Waters Carbamate Analysis, Agilent ZORBAX Eclipse Plus C18, or Thermo Acclaim Carbamate).

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm
Column Temp 42°C
Flow Rate 1.0 mL/min
Injection Vol 400 µL (Large volume injection for sensitivity)
FLD Excitation 330 nm
FLD Emission 465 nm
PCR Reagent Flow 0.5 mL/min (each for NaOH and OPA)
PCR Reactor Temp Hydrolysis: 100°C
Gradient Table

Note: Gradient may vary slightly based on specific column geometry.

Time (min)% Water% MethanolEvent
0.01000Equilibration
1.01000Sample Loading
2.09010Start Gradient
20.03070Elution of late eluters
22.03070Hold
22.10100Wash
25.01000Re-equilibration

Results & Discussion

Performance Metrics

When configured correctly, this system provides baseline separation of 10+ common carbamates (including Aldicarb sulfoxide, Aldicarb sulfone, Oxamyl, Methomyl, 3-Hydroxycarbofuran, Aldicarb, Propoxur, Carbofuran, Carbaryl, Methiocarb).

AnalyteRetention Time (min)Limit of Detection (LOD) [µg/L]Linearity (

)
Aldicarb Sulfoxide6.50.020> 0.999
Carbofuran14.20.015> 0.999
Carbaryl16.80.010> 0.999
Methiocarb18.50.025> 0.999
Matrix Effects

Drinking water matrices generally show minimal suppression. However, surface waters with high dissolved organic carbon (DOC) may require SPE cleanup (Oasis HLB) to prevent column fouling and background fluorescence.

Troubleshooting Guide (Self-Validating Systems)

SymptomProbable CauseCorrective Action
High Baseline Noise Old OPA reagent or air bubbles in PCR pumps.Prepare fresh OPA daily. Degas all reagents. Install back-pressure regulator (approx 100 psi) after detector.
Low Sensitivity Expired OPA/Thiol or Hydrolysis temp too low.OPA oxidizes rapidly; ensure fresh preparation. Verify reactor temp is actually 100°C.
Peak Broadening Dead volume in PCR connections.Use 0.010" ID PEEK tubing for all post-column connections. Minimize tubing length between T-pieces.
System Overpressure Precipitate in reactor coils.Critical: Flush PCR system with water immediately after use. Borate buffers precipitate in high % organic mobile phases if not flushed.

References

  • U.S. Environmental Protection Agency. (2001).[7][8] Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[6][7] Retrieved from [Link][3]

  • Waters Corporation. (2025). Carbamate Analysis: Application Notebook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012).[2] Faster, More Sensitive Determination of Carbamates in Drinking Water.[2] LCGC International. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Methyl N-Methyl-N-(4-nitrophenyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a highly effective and stable crystalline reagent for the transfer of the N-methylcarbamoyl group (CH₃-N-C=O) to nucleophiles. Its utility stems from the electronically activated 4-nitrophenoxy moiety, which functions as an excellent leaving group, facilitating clean and efficient reactions under mild conditions. This guide provides an in-depth exploration of its primary applications, including the synthesis of complex ureas and its role in amine protection strategies. We present the mechanistic rationale behind its reactivity, detailed experimental protocols, and a comparative analysis of its performance, offering researchers a practical resource for leveraging this versatile reagent in drug discovery and synthetic chemistry.

Introduction: A Superior Reagent for Carbamoylation

In the landscape of organic synthesis, the formation of urea and carbamate linkages is fundamental, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Historically, the synthesis of these moieties often relied on hazardous reagents like phosgene or volatile, toxic isocyanates. Methyl N-methyl-N-(4-nitrophenyl)carbamate emerges as a superior alternative, offering a stable, solid, and easy-to-handle precursor that circumvents the need for more dangerous compounds.

The key to its efficacy lies in its structure. The carbamate's carbonyl carbon is rendered highly electrophilic by the potent electron-withdrawing effect of the 4-nitrophenyl group. Upon nucleophilic attack, the 4-nitrophenoxide anion that is displaced is a weak base and an excellent leaving group, a consequence of its resonance stabilization and the low pKa of its conjugate acid, 4-nitrophenol (~7.15).[1] This intrinsic reactivity allows for smooth and often quantitative conversion of primary and secondary amines into their corresponding urea derivatives.

Principle of Reactivity: Nucleophilic Acyl Substitution

The core chemical transformation involving methyl N-methyl-N-(4-nitrophenyl)carbamate is a nucleophilic acyl substitution. An incoming nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of the carbamate. This addition forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the highly stabilized 4-nitrophenoxide anion, resulting in the formation of a new C-N bond and the desired urea product.

The reaction progress can often be monitored visually. As the 4-nitrophenoxide leaving group is liberated, the reaction mixture will develop a characteristic yellow color in the presence of a base (either the reactant amine or an added base), which can be quantified spectrophotometrically by monitoring its absorbance around 400-415 nm.[1]

Figure 1: General mechanism for the reaction of methyl N-methyl-N-(4-nitrophenyl)carbamate with an amine.

Application I: Synthesis of Substituted Ureas

The synthesis of N,N,N'-trisubstituted ureas is a primary application of this reagent. Such structures are prevalent in pharmaceuticals and agrochemicals. Using methyl N-methyl-N-(4-nitrophenyl)carbamate provides a direct, mild, and high-yielding route that avoids the use of phosgene or methyl isocyanate.[2][3] The methodology is analogous to the well-established use of other activated carbamates for urea synthesis.[4][5][6]

Workflow start Dissolve Amine (1.0 eq) & Optional Base (e.g., TEA, 1.1 eq) in an Aprotic Solvent (e.g., DCM, THF) reagent_add Add Methyl N-methyl-N-(4-nitrophenyl)carbamate (1.05 eq) at Room Temperature start->reagent_add reaction Stir at RT or Gentle Heat (e.g., 40 °C) Monitor by TLC for consumption of amine reagent_add->reaction workup Aqueous Workup: Wash with dilute aq. NaOH to remove 4-nitrophenol, followed by water and brine reaction->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo workup->purify final_product Purify by Flash Chromatography or Recrystallization purify->final_product

Sources

Application Note & Experimental Protocol: Synthesis of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate, a key intermediate in various organic synthesis applications. The synthesis is achieved through the acylation of N-methyl-4-nitroaniline with methyl chloroformate in the presence of a non-nucleophilic base. This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety protocols for handling the hazardous reagents involved. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process, ensuring reproducibility and high-yield synthesis.

Introduction

Carbamates are a crucial class of organic compounds with wide-ranging applications, including their use as protecting groups in peptide synthesis, and as key structural motifs in pharmaceuticals and agrochemicals.[1][2] Methyl N-methyl-N-(4-nitrophenyl)carbamate incorporates the versatile carbamate functionality attached to a nitrophenyl group, making it a valuable building block for further chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing a handle for diverse derivatization.

The synthesis described herein follows a classic and reliable method for carbamate formation: the reaction of a secondary amine with a chloroformate.[3] This protocol has been optimized for high yield and purity, and this document serves as a self-validating guide for researchers in organic chemistry and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methyl-4-nitroaniline attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, which is subsequently neutralized by a base (triethylamine) to form triethylammonium chloride. The use of a base is critical to drive the reaction to completion by scavenging the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Amount (mmol)Eq.SupplierPurity
N-methyl-4-nitroanilineC₇H₈N₂O₂152.1510.01.0Sigma-Aldrich≥98%
Methyl ChloroformateCH₃ClO₂94.5012.01.2Acros Organics≥99%
Triethylamine (Et₃N)C₆H₁₅N101.1915.01.5Fisher Scientific≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-VWRAnhydrous
Saturated NaHCO₃ (aq)--2 x 25 mL-Lab Prepared-
Brine (Saturated NaCl)--25 mL-Lab Prepared-
Anhydrous MgSO₄MgSO₄120.37~5 g-Fisher Scientific-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Septa and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations involving methyl chloroformate and dichloromethane must be performed in a certified chemical fume hood.

Caption: High-level experimental workflow.

Step 1: Reaction Setup

  • Place N-methyl-4-nitroaniline (1.52 g, 10.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. N-methyl-4-nitroaniline is a brownish-yellow crystalline powder.[4][5]

  • Seal the flask with a septum and place it under a nitrogen atmosphere. This prevents atmospheric moisture from reacting with the highly reactive methyl chloroformate.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Addition of Reagents

  • Using a syringe, add triethylamine (2.10 mL, 15.0 mmol) to the stirred solution. Triethylamine acts as an acid scavenger and its slight excess ensures complete neutralization of the HCl byproduct.

  • Add methyl chloroformate (0.92 mL, 12.0 mmol) dropwise to the cold solution over 10-15 minutes using a dropping funnel or syringe. Causality: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring.

  • Let the reaction proceed for 2-4 hours.

  • Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot has disappeared and a new, typically less polar, product spot is dominant.

Step 4: Work-up and Extraction

  • Once the reaction is complete, quench the mixture by slowly adding 25 mL of water to the flask.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and 25 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (~5g).

  • Filter off the drying agent and collect the filtrate.

Step 5: Purification and Characterization

  • Remove the dichloromethane solvent from the filtrate using a rotary evaporator.

  • The resulting crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

  • The final product, methyl N-methyl-N-(4-nitrophenyl)carbamate, should be a solid.[6]

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₉H₁₀N₂O₄ with a molecular weight of 210.19 g/mol .[6]

Safety and Hazard Information

This protocol involves hazardous chemicals that require strict safety measures.

  • N-methyl-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It may cause damage to organs through prolonged exposure.[8] Wear appropriate PPE, including gloves and a respirator if handling the powder outside of a fume hood.

  • Methyl Chloroformate: Extremely toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage. This reagent must be handled in a chemical fume hood at all times. Ensure immediate access to an emergency eyewash station and safety shower.

  • Dichloromethane (DCM): A suspected carcinogen and a volatile organic compound. Avoid inhalation and skin contact.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[8][9]

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Incomplete Reaction Insufficient reaction time; Inactive methyl chloroformate (hydrolyzed); Insufficient base.Extend reaction time and re-check by TLC. Use a fresh bottle of methyl chloroformate. Ensure 1.5 equivalents of base were added.
Low Yield Loss of product during work-up; Inefficient extraction.Be careful during aqueous washes. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product.
Impure Product Incomplete reaction; Side product formation due to high temperature.Ensure dropwise addition at 0 °C. Purify carefully using column chromatography.

References

  • PubChemLite. Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]

  • Google Patents. CN103524381A - Synthesis of N-methylmethyl carbamate.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

  • East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022). Available from: [https://www.easth Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf]([Link] Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf)

  • LookChem. Cas 100-15-2,N-Methyl-4-nitroaniline. Available from: [Link]

Sources

applications of methyl N-methyl-N-(4-nitrophenyl)carbamate in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Active Site Titration of Serine Hydrolases using Methyl N-methyl-N-(4-nitrophenyl)carbamate

Executive Summary & Core Utility

Methyl N-methyl-N-(4-nitrophenyl)carbamate (MNMNPC) is a specialized mechanistic probe used in the kinetic characterization of serine hydrolases (e.g., chymotrypsin, elastase) and the study of non-enzymatic nucleophilic substitution mechanisms.

Unlike standard chromogenic substrates (e.g., p-nitrophenyl acetate) which cleave at the C-O bond to release p-nitrophenol, MNMNPC is designed to probe C-N bond fission . Upon nucleophilic attack by the active site serine, the compound preferentially releases N-methyl-4-nitroaniline (a yellow chromophore) while transferring a methoxycarbonyl group to the enzyme.

Primary Applications:

  • Active Site Titration: Determination of operational molarity of enzyme solutions via "burst kinetics."

  • Mechanistic Enzymology: Distinguishing between

    
     (addition-elimination) and 
    
    
    
    (elimination-addition) pathways in carbamate hydrolysis.
  • Probing Leaving Group Specificity: Analyzing the steric and electronic constraints of the S1' subsite in proteases.

Scientific Principles & Mechanism

The Unique Cleavage Pathway

The utility of MNMNPC lies in its deviation from standard ester hydrolysis. In typical p-nitrophenyl esters, the phenoxide is the leaving group. In MNMNPC, the presence of the N-methyl group and the specific electronic environment forces a pathway where the C-N bond breaks during the acylation step (in basic or enzymatic conditions), releasing the amine rather than the alkoxide.

Reaction Stoichiometry:



Where:

  • HN(Me)Ar: N-methyl-4-nitroaniline (Chromophore,

    
    ).
    
  • Enz-Ser-O-C(=O)-OMe: Methoxycarbonyl-enzyme intermediate.

Pathway Visualization

MNMNPC_Mechanism Substrate MNMNPC (Substrate) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (k1) Enzyme Free Enzyme (Ser-OH) Enzyme->ES_Complex Binding (k1) Tetrahedral Tetrahedral Intermediate ES_Complex->Tetrahedral Nu Attack AcylEnzyme Methoxycarbonyl- Enzyme Tetrahedral->AcylEnzyme C-N Fission (Burst Phase) Chromophore N-methyl-4-nitroaniline (Yellow Signal) Tetrahedral->Chromophore Release AcylEnzyme->Enzyme Deacylation (k3) (Slow Turnover) Product2 Methanol + CO2 AcylEnzyme->Product2 Hydrolysis

Figure 1: Kinetic pathway of MNMNPC hydrolysis by serine proteases. The red arrow indicates the rapid acylation step (burst phase) generating the chromogenic signal.

Protocol: Active Site Titration of Chymotrypsin

Objective: Determine the concentration of active catalytic centers in a chymotrypsin stock solution. Principle: The acylation rate (


) is significantly faster than the deacylation rate (

) for the methoxycarbonyl-enzyme intermediate. This results in a "burst" of chromophore release equivalent to the molar concentration of the active enzyme.
Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), solubilized in 1 mM HCl.
    
  • Substrate: Methyl N-methyl-N-(4-nitrophenyl)carbamate (MNMNPC).

    • Stock: 50 mM in dry Acetonitrile or DMSO.

  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (Note: Avoid Tris if possible, as it can act as a nucleophile, though minimal at pH 7).

  • Equipment: UV-Vis Spectrophotometer (thermostated at 25°C).

Experimental Workflow
  • Baseline Correction:

    • Add 980 µL of Phosphate Buffer to a quartz cuvette.

    • Add 20 µL of MNMNPC stock (Final [S] = 1.0 mM).

    • Record absorbance at 390 nm for 2 minutes to establish the spontaneous hydrolysis rate (

      
      ).
      
  • Enzyme Reaction:

    • Prepare a fresh cuvette with 960 µL Buffer + 20 µL MNMNPC stock.

    • Initiate reaction by adding 20 µL of Enzyme Solution (Target final [E]

      
       10-50 µM).
      
    • Mix rapidly (dead time < 5 seconds).

    • Monitor Absorbance (

      
      ) continuously for 5-10 minutes.
      
  • Data Acquisition:

    • Observe the biphasic curve: an initial rapid increase (burst) followed by a slower linear steady-state rate.[1]

Data Analysis & Calculation

The time course of product formation follows the equation:



Where:

  • 
     = Magnitude of the burst (Amplitude).
    
  • 
     = Steady-state velocity.
    

Step-by-Step Calculation:

  • Extrapolate Linear Phase: Fit the linear portion of the curve (post-burst, usually > 2 mins) to a straight line equation (

    
    ).
    
  • Determine Intercept: Extrapolate this line back to

    
    . The y-intercept represents the "Burst Amplitude" (
    
    
    
    ).
  • Convert to Molarity: Use the extinction coefficient of N-methyl-4-nitroaniline.

    • 
       (Verify under specific buffer conditions).
      
  • Calculate Active Enzyme Concentration (

    
    ): 
    
    
    
    
    (Where
    
    
    is pathlength, usually 1 cm)

Mechanistic Profiling: C-N vs. C-O Cleavage

Researchers use MNMNPC to validate the catalytic mechanism of mutant enzymes or novel hydrolases.

Comparative Logic:

  • Scenario A (Standard Mechanism): If the enzyme attacks the carbonyl and the alkoxide (methoxy) leaves, the intermediate is an N-methyl-N-(4-nitrophenyl)carbamyl-enzyme. This is a bulky, stable intermediate (acting as an inhibitor).

  • Scenario B (MNMNPC Mechanism): If the amine leaves (C-N fission), the intermediate is a methoxycarbonyl-enzyme (smaller, less stable).

  • Validation: If you observe the immediate release of the yellow N-methyl-4-nitroaniline, Scenario B is active. If the enzyme is inhibited but no yellow color is released (until denaturation), Scenario A occurred.

Summary Table: Interpreting Assay Results

ObservationMechanistic ImplicationKinetic State
Rapid Yellow Burst + Slow Linear Rate C-N Fission (Amine leaving). Formation of Methoxycarbonyl-enzyme.Substrate / Titrant behavior.[2][3]
No Color Release + Loss of Activity C-O Fission (Methoxide leaving). Formation of stable Carbamyl-enzyme.Suicide Inhibition.
Slow Linear Rate (No Burst) Rate-limiting acylation or very fast deacylation.Poor Substrate.

Critical Considerations & Troubleshooting

  • Spontaneous Hydrolysis: MNMNPC is sensitive to base-catalyzed hydrolysis. Always run a "No Enzyme" control. If the background rate is >10% of the enzymatic rate, increase enzyme concentration.

  • Solvent Effects: Keep organic solvent (DMSO/MeCN) concentration < 5% to prevent enzyme denaturation.

  • Wavelength Selection: The

    
     of N-methyl-4-nitroaniline shifts with pH. At pH 7.0, 385-390 nm is optimal. At pH > 9, it shifts towards 400 nm.
    
  • Safety: MNMNPC releases a nitroaniline derivative. Handle with gloves and dispose of as hazardous chemical waste.

References

  • Bender, M. L., et al. (1966).[3] "The determination of the concentration of hydrolytic enzyme solutions: alpha-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase."[3] Journal of the American Chemical Society.[3] Link

  • Hegarty, A. F., & Frost, L. N. (1973). "Elimination-addition mechanism for the hydrolysis of carbamates. Evidence for an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2. (Fundamental physical organic chemistry establishing C-N fission preference).
  • Christenson, I. (1964). "Hydrolysis of some N-substituted carbamates." Acta Chemica Scandinavica. Link (Source for kinetic constants and hydrolysis mechanisms of N-methyl-N-phenyl carbamates).

  • ResearchGate Archive. (2021). "Equilibrium Solubility and Hydrolysis Mechanisms of Nitroacetanilides and Carbamates." Link (Discusses the preferential C-N bond breaking in methyl N-methyl-N-(4-nitrophenyl)carbamate).

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific source of the enzyme and buffer conditions.

Sources

Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of carbamate pesticides and related compounds by gas chromatography (GC) is often hindered by their inherent thermal lability.[1][2] Direct injection into a heated GC inlet can lead to degradation, resulting in poor reproducibility and inaccurate quantification. This application note presents a detailed, field-proven protocol for the analysis of methyl N-methyl-N-(4-nitrophenyl)carbamate. The methodology circumvents thermal degradation through a robust, two-step derivatization process. First, the parent carbamate is quantitatively converted to its more stable amine, N-methyl-4-nitroaniline, via alkaline hydrolysis. Subsequently, the secondary amine is derivatized via silylation to increase its volatility and improve chromatographic performance. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation to GC-MS data acquisition, explaining the scientific rationale behind each step to ensure methodological integrity and successful implementation.

Principle of the Method: Overcoming Analytical Challenges

The primary obstacle in the GC analysis of many carbamates is the weakness of the carbamate ester bond, which is susceptible to thermal decomposition in the hot injection port.[3] Our strategy is not to stabilize the parent molecule, but to convert it into a stable, easily derivatized analogue.

Step 1: Alkaline Hydrolysis

The core of this protocol is the initial cleavage of the carbamate functional group. Under basic conditions, the methyl N-methyl-N-(4-nitrophenyl)carbamate undergoes a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) hydrolysis reaction.[4][5] As shown in Figure 1, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond and the formation of N-methyl-4-nitroaniline and innocuous byproducts. This resulting secondary amine is significantly more thermally stable than its carbamate precursor, making it an ideal candidate for subsequent GC analysis. A general procedure for the hydrolysis of methyl carbamates to amines using potassium hydroxide has been shown to produce high yields.[6]

Figure 1: Alkaline Hydrolysis Mechanism

cluster_0 Step 1: Alkaline Hydrolysis carbamate Methyl N-methyl-N-(4-nitrophenyl)carbamate amine N-methyl-4-nitroaniline (Stable Intermediate) carbamate->amine  Hydrolysis hydroxide OH⁻ (Base Catalyst) byproducts CO₂ + CH₃OH (Byproducts)

Mechanism of carbamate hydrolysis to a stable amine.
Step 2: Silylation for Enhanced Volatility

While N-methyl-4-nitroaniline is thermally stable, the presence of an active hydrogen on the secondary amine group imparts polarity. This polarity can lead to undesirable chromatographic behavior, such as peak tailing, due to interactions with active sites within the GC system.[7] To mitigate this, a silylation reaction is employed.

Silylation is a robust and widely used derivatization technique that replaces active hydrogens on functional groups like –NH with a non-polar trimethylsilyl (TMS) group.[7][8] We utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent.[9][10] The reaction (Figure 2) yields N-methyl-N-trimethylsilyl-4-nitroaniline. This derivatized molecule exhibits three key advantages for GC-MS analysis:

  • Increased Volatility: The replacement of the polar N-H bond with a non-polar N-Si bond reduces intermolecular forces, lowering the boiling point.[7][8]

  • Increased Thermal Stability: The TMS group protects the amine functionality.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with the column, resulting in sharper, more symmetrical peaks.

Figure 2: Silylation Mechanism

cluster_1 Step 2: Silylation amine N-methyl-4-nitroaniline tms_amine N-methyl-N-trimethylsilyl-4-nitroaniline (Volatile Derivative) amine->tms_amine  Silylation mstfa MSTFA Reagent mstfa_byproduct Volatile Byproducts

Derivatization of the amine intermediate for GC-MS analysis.

Overall Experimental Workflow

The complete analytical process is a sequential workflow designed to ensure quantitative conversion and recovery at each stage.

Complete workflow from sample preparation to final analysis.

Materials and Reagents

  • Analyte Standard: Methyl N-methyl-N-(4-nitrophenyl)carbamate (≥98% purity)

  • Solvents: HPLC-grade or equivalent Ethyl Acetate, Ethanol, Hexane. Deionized water.

  • Reagents:

    • Potassium Hydroxide (KOH) pellets

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Anhydrous Sodium Sulfate (Na₂SO₄), granular

  • Glassware: 15 mL screw-cap glass tubes, round-bottom flasks, separatory funnel, volumetric flasks, Pasteur pipettes.

  • Equipment: Heating block or water bath, vortex mixer, rotary evaporator or nitrogen evaporation system, GC-MS system.

Detailed Experimental Protocols

Protocol 1: Alkaline Hydrolysis

Causality: This step quantitatively converts the thermally labile carbamate into the stable N-methyl-4-nitroaniline. The ethanol/water mixture ensures solubility of both the non-polar carbamate and the ionic KOH. Refluxing ensures the reaction goes to completion.

  • Prepare a 10% (w/v) KOH solution by dissolving 10 g of KOH pellets in a mixture of 70 mL of ethanol and 30 mL of deionized water.

  • Accurately weigh or pipette a known amount of sample (e.g., equivalent to 1-5 mg of the carbamate) into a 50 mL round-bottom flask.

  • Add 20 mL of the 10% KOH solution to the flask.

  • Reflux the mixture with stirring at 80°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel.

  • Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with 10 mL portions of ethyl acetate.

  • Combine all organic extracts.

Protocol 2: Silylation Derivatization

Causality: Silylating reagents are extremely sensitive to moisture, which will consume the reagent and inhibit the derivatization of the target amine.[7][8] Therefore, drying the extract with anhydrous sodium sulfate is a critical, non-negotiable step. Heating during the reaction increases the derivatization rate.

  • Dry the combined ethyl acetate extract by passing it through a small column packed with anhydrous sodium sulfate or by adding ~2 g of anhydrous sodium sulfate directly to the flask and swirling for 5 minutes.

  • Carefully decant the dried extract into a clean vial or flask.

  • Reduce the solvent volume to approximately 0.5 mL using a gentle stream of nitrogen or a rotary evaporator. Do not evaporate to complete dryness , as this can cause loss of the semi-volatile amine.

  • Add 100 µL of MSTFA to the concentrated extract.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial in a heating block at 70°C for 45 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Data Acquisition and Expected Results

GC-MS Instrumental Parameters

The following parameters provide a validated starting point for analysis. Optimization may be required depending on the specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for this analysis.
Column HP-5ms (30m x 0.25mm, 0.25µm)A 5% phenyl-methylpolysiloxane phase provides excellent resolution for this type of analyte.[3]
Injection Port Splitless Mode, 250°CSplitless mode is necessary for trace analysis. Temperature is high enough for volatilization without causing degradation of the derivatized analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)The temperature ramp allows for good separation from solvent and potential byproducts.
MS System Agilent 5977 or equivalentProvides sensitive detection and mass fragmentation data for confirmation.
Ion Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal effects.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible ionization energy that generates extensive, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-450) & SIMFull scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Expected Mass Spectral Data

The protocol is validated by the detection of the correct derivatized product. The mass spectrum of N-methyl-N-trimethylsilyl-4-nitroaniline provides a unique fingerprint for confident identification.

ParameterExpected ResultInterpretation
Molecular Formula C₁₀H₁₆N₂O₂Si---
Molecular Weight 224.33 g/mol ---
Retention Time ~10-12 minutesDependent on exact GC conditions, but should be consistent.
Molecular Ion (M⁺) m/z 224 The parent ion of the derivatized molecule. Its presence is strong evidence of successful derivatization.
Key Fragments m/z 209 Loss of a methyl group (-CH₃) from the molecular ion. A very common fragmentation pathway.
m/z 178 Loss of a nitro group (-NO₂) from the m/z 224 ion.
m/z 73 The trimethylsilyl cation, [Si(CH₃)₃]⁺. A hallmark indicator of a TMS-derivatized compound.

References

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC.
  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Blog.
  • Restek. (n.d.). GC Derivatization. Restek Corporation.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
  • Saleh, A., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC.
  • Wang, Y., et al. (2016). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Atlantis Press.
  • Brodesser, J., et al. (2004). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate.
  • Broxton, T. J., & Sango, D. (1984). Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry.
  • Bakdash, A., et al. (2006). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. PMC.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. BenchChem.
  • Kelly, T. R. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses.
  • Bender, M. L., & Homer, R. B. (1965). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. The Journal of Organic Chemistry.
  • Kataoka, H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • Buch, A., et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. NASA.
  • BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. BenchChem.

Sources

Application Note: A Comprehensive Protocol for the Analysis of N-Methylcarbamates Using Post-Column Derivatization with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of N-methylcarbamate pesticides, a class of thermally labile and polar compounds, presents significant challenges for traditional chromatographic methods like Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization (PCD) and fluorescence detection (FLD) has become the gold standard, as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in Methods 531.1 and 531.2.[1][2] This application note provides a detailed, in-depth guide to the principles, instrumentation, and step-by-step protocols for performing robust and sensitive carbamate analysis. We will explore the causality behind key experimental choices, from the initial chromatographic separation to the final fluorescent product, ensuring a self-validating and reproducible workflow for researchers and drug development professionals.

The Analytical Imperative: Why Post-Column Derivatization?

The selection of an analytical method is driven by the physicochemical properties of the analyte and the required sensitivity. For carbamates, direct analysis is often inadequate.

  • Limitations of Alternative Methods: Gas chromatography is generally unsuitable due to the thermal degradation of carbamates during vaporization in the injection port.[3] While HPLC with UV detection is possible, it fails to provide the necessary sensitivity or selectivity to meet the low microgram-per-liter (µg/L) detection limits required for environmental and food safety monitoring.[3][4]

  • The Advantage of Derivatization: To overcome these limitations, derivatization is employed to modify the analyte into a form that is more easily detectable.[5][6] This process enhances both sensitivity and selectivity.[7][8]

  • Post-Column vs. Pre-Column: Derivatization can occur before (pre-column) or after (post-column) the analytical separation. For carbamates, post-column derivatization is the preferred approach. Performing the reaction after separation ensures that the unique chromatographic behavior of each parent carbamate is preserved, allowing for their individual separation and identification. Pre-column derivatization would create derivatives first, potentially altering their chromatographic properties and complicating the separation.

The Core Chemistry: A Two-Step Reaction Pathway

The success of this method hinges on a sequential, two-step chemical reaction that converts the non-fluorescent carbamates into a highly fluorescent final product.[1]

Step 1: Base-Catalyzed Hydrolysis After the carbamates are separated on the HPLC column, the eluent is mixed with a strong base, typically sodium hydroxide (NaOH), and heated to between 80-100°C in a reactor coil.[9][10] This energetic condition cleaves the carbamate ester bond, hydrolyzing all N-methylcarbamate and N-methylcarbamoyloxime compounds into a common product: methylamine .[11]

Step 2: Fluorescent Tagging with OPA The stream containing methylamine is then cooled and mixed at ambient temperature with the derivatization reagent. This reagent consists of o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol (MCE) or N,N-dimethyl-2-mercaptoethylamine (Thiofluor).[2][11] In a rapid reaction, the methylamine, OPA, and thiol combine to form a 1-alkylthio-2-alkyl-substituted isoindole, which is a highly fluorescent molecule.[12][13] This stable product is then detected by the fluorescence detector.

cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization Carbamate N-Methylcarbamate Methylamine Methylamine (CH₃NH₂) Carbamate->Methylamine + NaOH, Heat (80-100°C) Methylamine_in Methylamine->Methylamine_in Reacts with... OPA o-Phthalaldehyde (OPA) Isoindole Fluorescent Isoindole Derivative OPA->Isoindole Thiol Thiol (e.g., MCE) Thiol->Isoindole cluster_hplc HPLC System cluster_pcr Post-Column Reactor (PCR) System MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column Analytical Column (e.g., C18) Autosampler->Column Tee1 Mixing Tee 1 Column->Tee1 Column Effluent ReagentPump Reagent Pump ReagentPump->Tee1 NaOH Tee2 Mixing Tee 2 ReagentPump->Tee2 OPA HydrolysisReagent Hydrolysis Reagent (NaOH) HydrolysisReagent->ReagentPump OPAReagent OPA Reagent OPAReagent->ReagentPump HeatedReactor Heated Reactor (80-100°C) Tee1->HeatedReactor HeatedReactor->Tee2 MixingCoil Mixing Coil (Ambient) Tee2->MixingCoil Detector Fluorescence Detector (FLD) MixingCoil->Detector Data Data System Detector->Data

Caption: HPLC system configuration for post-column derivatization of carbamates.

Reagents and Mobile Phase Preparation

The quality and correct preparation of reagents are critical for achieving low background noise and reproducible results. [14]Use HPLC-grade water and solvents.

Reagent / SolutionPreparation Protocol
Reagent 1: Hydrolysis Solution 0.075 N NaOH: Dilute 4 mL of 50% w/w NaOH solution to 1 L with reagent water. Filter and degas with helium immediately before use. [2]
Reagent 2: OPA Derivatization Solution OPA Stock: Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol. [2]Final Reagent: To a 1 L volumetric flask, add 50 mL of borate buffer (pH 10). [15]Add the 10 mL of OPA stock solution. Add 1 mL of 2-mercaptoethanol. [15]Dilute to the mark with reagent water and mix thoroughly. This solution should be protected from light.
Mobile Phase A HPLC-grade water.
Mobile Phase B HPLC-grade methanol.
Sample Preservation Buffer Dissolve 10 g of potassium dihydrogen citrate in 1 L of reagent water. Add this to sample collection bottles to buffer sample pH to ~3.8. [9]
Dechlorinating Agent Add ~80 mg of sodium thiosulfate per liter to sample collection bottles to quench residual chlorine. [2]

Detailed Analytical Protocol

This protocol is based on the principles outlined in EPA Method 531.2. [2]

Step 1: System Startup and Equilibration
  • Begin pumping the mobile phase through the HPLC column at the initial gradient conditions.

  • Turn on the column compartment heater to the desired temperature (e.g., 50 °C). [16]3. Start the reagent pump, delivering the hydrolysis and OPA solutions through the post-column reactor system. Important: Ensure mobile phase is flowing through the column before starting the reagent pump to prevent backpressure.

  • Turn on the heated reactor to the set temperature (e.g., 95 °C).

  • Turn on the fluorescence detector lamps and allow them to warm up.

  • Equilibrate the entire system for at least 30-60 minutes or until a stable, low-noise baseline is achieved.

Step 2: Sample Analysis
  • Filter water samples through a 0.45 µm filter prior to placing them in the autosampler. [2]2. Load samples, standards, and blanks into the autosampler.

  • Initiate the analytical sequence. An aliquot of the sample (e.g., 250 µL) is injected onto the column. [2]4. The carbamates are separated using a reverse-phase gradient.

  • After elution, the analytes undergo the post-column hydrolysis and derivatization as described previously.

  • The fluorescent derivative is detected by the FLD.

Step 3: System Shutdown
  • Once the analytical run is complete, stop the reagent pump first. [17]2. Flush the reagent lines with water or an appropriate solvent (e.g., acetonitrile for the OPA line) to prevent salt precipitation and microbial growth. [17]3. Flush the analytical column with a high-methanol mobile phase to remove any strongly retained compounds.

  • Turn off the detector lamps and heaters.

  • Stop the HPLC pump.

Typical Operating Parameters
ParameterTypical Value
Analytical Column C8, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (A) and Methanol (B)
Gradient Program e.g., 15% B to 85% B over 25 min
Flow Rate 0.8 mL/min [16]
Column Temperature 50 °C [16]
Injection Volume 250 - 1000 µL [2]
Hydrolysis Reagent Flow 0.5 mL/min [10]
OPA Reagent Flow 0.5 mL/min [10]
Hydrolysis Temp. 95 °C [9]
FLD Wavelengths Excitation: 330 nm, Emission: 450 nm [1]

Method Performance and Validation

This method delivers highly sensitive and robust performance suitable for regulatory compliance.

  • Sensitivity: Method Detection Limits (MDLs) are typically in the low µg/L range. Modern instrumentation can achieve MDLs from 0.004 to 0.010 µg/L, which is significantly lower than the original EPA method requirements. [4]* Linearity: The detector response is linear over a wide concentration range, typically from 0.2 to 10 µg/L. [9]* Resolution: Using columns designed for carbamate analysis, baseline separation of all target compounds can be achieved with resolution values (Rs) ≥ 1.5. [4]* Quality Control: Regular analysis of laboratory reagent blanks is crucial to monitor for contamination from amines or ammonia, which can cause elevated baselines or artifact peaks. [9]An initial demonstration of accuracy and precision is required, with average recovery typically needing to be within ±20% of the true value and a relative standard deviation (RSD) of <20%. [9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Baseline Noise 1. Degraded or contaminated reagents.<[14]br>2. Air bubbles in the system.3. Detector lamp failure.1. Prepare fresh reagents daily. Use high-purity chemicals.2. Degas mobile phase and reagents thoroughly.3. Check lamp hours and replace if necessary.
Poor Peak Shape (Broadening) 1. Excessive dead volume in reactor tubing.<[17]br>2. Column degradation.3. Mismatched flow rates between HPLC and reagent pumps.1. Use narrow-bore tubing (e.g., 180–250 µm I.D.) and keep lengths to a minimum.<[18]br>2. Replace guard column or analytical column.3. Calibrate and verify all pump flow rates.
Low or No Analyte Response 1. Hydrolysis or derivatization reaction failure.2. Incorrect FLD wavelength settings.3. Sample degradation.1. Check reagent concentrations, pump flows, and reactor temperature.2. Verify excitation and emission wavelengths.3. Ensure proper sample preservation (pH ~3.8, refrigerated). [9]
Baseline Drift 1. Incomplete system equilibration.2. Fluctuations in room or column temperature.3. Leaks in the system.1. Allow for a longer equilibration period.2. Ensure stable ambient temperature and verify column oven is working correctly.3. Check all fittings for leaks, especially post-column where salts can precipitate.

Conclusion

The HPLC with post-column derivatization method provides an unparalleled combination of sensitivity, selectivity, and reliability for the analysis of N-methylcarbamate pesticides. By understanding the fundamental chemistry of the hydrolysis and OPA reaction, carefully configuring the instrumentation, and adhering to the detailed protocol, analytical laboratories can achieve robust and defensible results for monitoring these important compounds in water, food, and environmental samples. [16]While newer techniques like LC-MS/MS offer alternatives, the post-column derivatization method remains a widely used, validated, and cost-effective classical method for this application. [19]

References

  • Anonymous. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. [Link]

  • Davis, J. M., & Zuo, H. (2018). Optimization of post-column reactor radius in capillary high performance liquid chromatography Effect of chromatographic column diameter and particle diameter. PMC. [Link]

  • U.S. EPA. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

  • U.S. EPA. EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

  • Thermo Fisher Scientific. The Acclaim Carbamate Column—A Superior Solution. [Link]

  • Walsh, P. (2023, August 21). Optimizing Microanalysis with Post-Column Reactors in Capillary Chromatography. Walsh Medical Media. [Link]

  • Amptius. EPA Method 531.2 Instrumentation Guide. [Link]

  • U.S. EPA. (2025, May 2). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]

  • Anonymous. (2025, August 5). Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. ResearchGate. [Link]

  • Moye, H. A., Scherer, S. J., & St. John, P. A. (1977). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Hill, K. M., Hollowell, R. H., & Dal Cortivo, L. A. (1984). Determination of N-methylcarbamate pesticides in well water by liquid chromatography with post-column fluorescence derivatization. Analytical Chemistry, ACS Publications. [Link]

  • Rovelli, G., & Wilson, K. R. (2018). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Anonymous. (2016). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. AllFoodScience. [Link]

  • Lomsugarit, S., et al. (2016). Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. PMC. [Link]

  • U.S. EPA. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • ASI. HPLC Post-Column Reactor (PCR) Modules. [Link]

  • Anonymous. Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. ResearchGate. [Link]

  • Anonymous. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Lee, H. B., & Peart, T. E. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate. [Link]

  • Pope, J. D., et al. (1991). Direct aqueous injection-liquid chromatography with post-column derivatization for determination of N-methylcarbamoyloximes and N-methylcarbamates in finished drinking water: collaborative study. PubMed. [Link]

  • Gámiz-Gracia, L., et al. (2018). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry. [Link]

  • Anonymous. Hydrolysis and derivatization reactions. ResearchGate. [Link]

  • Chrom Tech. Pickering Post Column Reactors. [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. PJSIR. [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • Anonymous. Post-column derivatization setup in HPLC. ResearchGate. [Link]

  • Interchim. (2009, October 15). OPA, amine detection reagent. [Link]

  • Yang, E. Y., & Shin, H. S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl N-methyl-N-(4-nitrophenyl)carbamate as a Base-Labile, Chromogenic Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Conventional Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is paramount.[1] Carbamates are a cornerstone of amine protection, lauded for their ability to temper the nucleophilicity of nitrogen atoms, their robustness across a wide array of reaction conditions, and their predictable cleavage.[2][3][4] While staples like Boc (acid-labile) and Cbz (hydrogenolysis) form the bedrock of many synthetic strategies, the demand for greater flexibility has driven the development of orthogonal systems that respond to unique cleavage signals.[2]

This guide delves into the application of methyl N-methyl-N-(4-nitrophenyl)carbamate as a specialized protecting group for secondary amines. Its strategic value lies in a key structural feature: the electron-withdrawing 4-nitrophenyl ring. This moiety confers a distinct base-lability, allowing for deprotection under mild basic conditions that leave acid-sensitive and other standard protecting groups untouched. Furthermore, its cleavage releases the intensely yellow 4-nitrophenolate anion, providing a real-time, chromogenic signal for reaction monitoring. These attributes position the N-(4-nitrophenyl)carbamate group as a powerful tool for syntheses requiring orthogonal control and precise reaction tracking.

Core Principles & Rationale for Use

The efficacy of the methyl N-methyl-N-(4-nitrophenyl)carbamate protecting group is rooted in fundamental principles of physical organic chemistry.

Mechanism of Base-Labile Cleavage

The key to this group's utility is the 4-nitrophenyl substituent, which acts as a potent electron-withdrawing group. This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it highly susceptible to nucleophilic attack. Under basic conditions, hydroxide or another base attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate is directed by the stability of the leaving group. The 4-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization afforded by the nitro group (pKa of 4-nitrophenol ≈ 7.2).[5] This facilitates cleavage under mild basic conditions where other carbamates, like methyl or ethyl carbamates, would remain intact.[6]

Orthogonal Selectivity

Orthogonality in protecting group strategy is the ability to deprotect one functional group without affecting another.[2] The N-(4-nitrophenyl)carbamate group is a prime example of an orthogonal partner to the most common amine protecting groups:

  • Stable to Acid: It is robust under the acidic conditions (e.g., trifluoroacetic acid) used to cleave tert-butyloxycarbonyl (Boc) groups.

  • Stable to Hydrogenolysis: It is unaffected by the catalytic hydrogenation (e.g., H₂, Pd/C) conditions used to remove carboxybenzyl (Cbz) or benzyl (Bn) groups.[2]

This three-way orthogonality (Acid vs. Base vs. Hydrogenation) provides chemists with exceptional control over the synthetic sequence, as illustrated below.

Fig. 1: Orthogonal Deprotection Logic
Chromogenic Monitoring

A significant practical advantage is the visual and spectrophotometric feedback during deprotection. The cleavage product, 4-nitrophenol, is colorless in acidic or neutral solution but ionizes to the 4-nitrophenolate anion under the basic deprotection conditions. This anion has a strong absorbance maximum around 400-415 nm, imparting a distinct yellow color to the solution. This allows for:

  • Visual Confirmation: A simple color change from clear to yellow indicates the reaction is proceeding.

  • Quantitative Monitoring: The reaction can be precisely followed to completion using a UV-Vis spectrophotometer, ensuring no starting material remains and preventing over-exposure to basic conditions.

Experimental Protocols & Workflows

Protection of a Secondary Amine

The introduction of the protecting group typically proceeds via acylation of the secondary amine with a suitable reactive precursor, such as N-methyl-N-(4-nitrophenyl)carbamoyl chloride. While this specific reagent may not be commercially available, analogous carbamoyl chlorides are synthesized from the corresponding secondary amine and a phosgene equivalent.[7]

Fig. 2: General Amine Protection Workflow

Protocol: Protection of N-methylbenzylamine (Exemplary)

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-methylbenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of N-methyl-N-(4-nitrophenyl)carbamoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected amine.

Deprotection of the Protected Amine

The removal of the N-(4-nitrophenyl)carbamate group is its defining feature, achieved with mild base and conveniently monitored.

Data Summary: pH-Dependent Hydrolysis

The rate of deprotection is highly dependent on pH. Below pH 8, hydrolysis is negligible, while it becomes efficient at pH 10 and above. This provides a wide window for performing other chemical transformations without premature deprotection.

pH ConditionRelative Rate of HydrolysisObservation
< 8NegligibleStable, no color change
9 - 10Slow to ModerateGradual yellowing
11 - 12RapidImmediate and intense yellow color
> 12Very RapidReaction completes in minutes
(Data synthesized from trends reported in the literature for 4-nitrophenyl carbamates)

graph "Deprotection_Workflow" {
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edge [fontname="Helvetica", fontsize=9, minlen=2];

Start [label="Protected Amine", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Solvent (e.g., THF/H₂O)\nBase (e.g., aq. Na₂CO₃, pH 11)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Base-Mediated Hydrolysis", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Yellow Color\n(Absorbance at ~410 nm)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidify to pH ~7\nExtract with Organic Solvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Deprotected Amine (R₂NH)\n+\n4-Nitrophenol (in aqueous layer)", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction [label=" Add "]; Reagents -> Reaction; Reaction -> Monitor [label=" Reaction Progress "]; Monitor -> Reaction [style=dashed, label=" Incomplete? "]; Monitor -> Workup [label=" Complete? "]; Workup -> Product; }

Fig. 3: Deprotection and Monitoring Workflow

Protocol: Base-Labile Deprotection

  • Reaction Setup: Dissolve the protected amine (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Deprotection: Add a sufficient amount of an aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a pH 11-12 buffer, to initiate the hydrolysis. The solution should turn yellow.[5]

  • Monitoring: Stir the reaction at room temperature. Follow the reaction to completion by TLC (disappearance of starting material) or by UV-Vis spectroscopy. To monitor spectroscopically, periodically take an aliquot, dilute it, and measure the absorbance at ~410 nm until it reaches a stable maximum.

  • Workup: Upon completion, carefully neutralize the mixture to pH ~7 with a mild acid (e.g., 1M HCl or aqueous NH₄Cl).

  • Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). The desired deprotected amine will be in the organic phase, while the 4-nitrophenolate by-product will remain in the aqueous phase.

  • Purification: Wash, dry, and concentrate the organic layer. The resulting crude amine can be used directly or further purified if necessary.

An alternative, non-aqueous method involves using tetra-n-butylammonium fluoride (TBAF) in THF, which can also cleave phenyl carbamates under mild conditions.[6][8] This may be advantageous for highly base-sensitive substrates.

Concluding Remarks

The methyl N-methyl-N-(4-nitrophenyl)carbamate protecting group offers a sophisticated solution for complex synthetic challenges. Its unique combination of base-lability, orthogonality to common acid-labile and hydrogenolytically-cleaved groups, and built-in chromogenic monitoring system provides chemists with enhanced control and confidence. For researchers and drug development professionals, mastering this and other specialized protecting groups is essential for the efficient and successful synthesis of novel molecular entities.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Cai, Q., Fei, Z., & Li, L. (2011). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1494. [Link]

  • Gambino, M. E., et al. (2006). A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. ResearchGate. [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]

  • Routier, S., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters, 45(35), 6649-6652. [Link]

  • Cai, Q., Fei, Z., & Li, L. (2011). Methyl N-(4-nitro-phen-yl)carbamate. PubMed. [Link]

  • Broxton, T. J., & Sango, D. B. (1984). Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry, 37(7), 1439-1446. [Link]

  • PubChemLite. (n.d.). Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Jacquemard, U., et al. (2004). Mild and Selective Deprotection of Carbamates with Bu4NF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of carbamoyl chlorides. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. [Link]

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Application Note: Quantitative Analysis of Carbamate Pesticides in Food Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the quantitative analysis of a diverse range of carbamate pesticides in complex food matrices. Carbamate pesticides are widely used in agriculture but pose potential health risks, necessitating robust and sensitive monitoring.[1][2][3] The described method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This combination offers excellent selectivity, sensitivity, and high throughput for multi-residue analysis, meeting the stringent requirements of global food safety regulations. Method performance is validated according to the general principles outlined in the European Union's SANTE/11312/2021 guidelines, demonstrating its suitability for official control laboratories.[7][8][9]

Introduction

Carbamates are a class of pesticides derived from carbamic acid, which function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, similar to organophosphates.[2][3] Their widespread use in protecting fruits, vegetables, and other crops from pests leads to potential residues in the final food products.[3] Due to the thermal lability of many carbamates, particularly N-methyl carbamates, they are not well-suited for traditional Gas Chromatography (GC) analysis without derivatization, making Liquid Chromatography (LC) the preferred separation technique.[10][11][12]

The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis.[1][5][13] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the accurate quantification of target analytes at trace levels, even in the presence of complex matrix interferences.[5][6]

Effective sample preparation is paramount for reliable results. The QuEChERS method has revolutionized pesticide analysis by providing a simple, fast, and cost-effective approach to sample extraction and cleanup.[4][14][15] This protocol details the application of the AOAC Official Method 2007.01 (acetate buffered) version of QuEChERS, tailored for various food matrices, followed by optimized LC-MS/MS analysis.[4][16]

Principle of the Method

The overall workflow is a multi-stage process designed to efficiently isolate and accurately measure carbamate pesticide residues.

  • Part 1: Sample Preparation (QuEChERS). A homogenized food sample is first extracted with acetonitrile, a solvent chosen for its ability to effectively extract a broad range of pesticides with minimal co-extraction of lipids.[4] A mixture of salts (anhydrous magnesium sulfate and sodium acetate) is then added. This step serves two critical functions: it induces phase separation between the aqueous sample components and the acetonitrile layer (a "salting-out" effect), and it adjusts the pH to protect base-sensitive pesticides from degradation.[17]

  • Part 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup. An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves mixing the extract with a combination of sorbents. Anhydrous magnesium sulfate removes residual water, while Primary Secondary Amine (PSA) sorbent effectively binds and removes matrix components like organic acids, sugars, and fatty acids.[4][17][18][19] For highly pigmented samples like spinach, Graphitized Carbon Black (GCB) is added to remove chlorophyll and other pigments.[20][21][22]

  • Part 3: Instrumental Analysis (LC-MS/MS). The final, cleaned extract is injected into an LC-MS/MS system. The carbamates are separated chromatographically on a C18 reversed-phase column. They then enter the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where they are ionized. In the mass spectrometer, a specific precursor ion for each carbamate is selected, fragmented, and one or more specific product ions are monitored. This highly selective MRM process ensures reliable identification and precise quantification.[5][6]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 6. Quantification (Matrix-Matched Curve) MS_Detection->Quantification Reporting 7. Reporting & Review Quantification->Reporting

Fig 1. Overall analytical workflow.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Certified pesticide reference standards

  • QuEChERS AOAC Extraction Salts (P/N: 55234-U or equivalent containing 6 g MgSO₄, 1.5 g NaOAc)

  • QuEChERS dSPE Cleanup Tubes (as required, see below)

    • For general produce: 150 mg MgSO₄, 50 mg PSA

    • For pigmented produce (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB

    • For high-fat samples (e.g., avocado): 150 mg MgSO₄, 50 mg PSA, 50 mg C18

  • 50 mL and 2 mL centrifuge tubes

Protocol 1: QuEChERS Sample Extraction and Cleanup

This protocol is based on the AOAC Official Method 2007.01.[4][16]

  • Sample Homogenization: Weigh 15 g (± 0.1 g) of a representative, homogenized food sample into a 50 mL centrifuge tube. For dry samples (<25% water content), add an appropriate amount of LC-MS grade water to rehydrate the sample to a total water volume of ~12 mL before proceeding.[15]

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube. If using, add the internal standard solution at this stage.

  • Extraction: Cap the tube securely and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample matrix for efficient extraction.[15]

  • Salting-Out: Add the contents of one QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Second Extraction: Immediately cap and shake vigorously for 1 minute. The sample will heat up due to the exothermic reaction of MgSO₄ with water.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation, with the acetonitrile supernatant (top layer) containing the extracted pesticides.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant into a 2 mL dSPE cleanup tube appropriate for the matrix type.

  • Cleanup Shake: Cap the dSPE tube and shake vigorously for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.

  • Final Extract: Carefully transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis. The extract is now ready for injection. For some systems, a 1:1 dilution with water may be beneficial to improve peak shape.

G start 15g Homogenized Sample in 50mL Tube step1 Add 15mL Acetonitrile (1% Acetic Acid) start->step1 step2 Shake Vigorously (1 min) step1->step2 step3 Add MgSO4 / NaOAc Salts step2->step3 step4 Shake Vigorously (1 min) step3->step4 step5 Centrifuge (≥3000 rcf, 5 min) step4->step5 step6 Transfer 1mL Supernatant to 2mL dSPE Tube step5->step6 step7 dSPE Tube contains: MgSO4 + PSA + (GCB/C18) step6->step7 step8 Shake (30 sec) step6->step8 step9 Centrifuge (≥5000 rcf, 2 min) step8->step9 end Final Extract for LC-MS/MS Analysis step9->end

Fig 2. QuEChERS sample preparation workflow.
Protocol 2: LC-MS/MS Instrumental Analysis

The following are typical starting conditions. The method must be optimized for the specific instrument and target analytes.

Table 1: LC-MS/MS Instrumental Conditions

ParameterSetting
LC System High-Performance or Ultra-High-Performance LC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase BMethanol + 5 mM Ammonium Formate + 0.1% Formic Acid
Gradient5% B to 98% B over 10 min, hold 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temp.40 °C
Injection Vol.5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Common Carbamate Pesticides

Note: Precursor and product ions, cone/declustering potential (DP), and collision energies (CE) must be optimized for each specific instrument.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)CE 1 (eV)Product Ion 2 (Qualifier)CE 2 (eV)
Aldicarb208.1116.11089.120
Carbaryl202.1145.115117.125
Carbofuran222.1165.112123.128
Methomyl163.188.18106.118
Oxamyl237.172.11490.122
Propoxur210.1111.118168.110

Method Validation and Quality Control

Method validation is performed to ensure reliability, accuracy, and precision, following the SANTE/11312/2021 guidelines.[7][8][9]

  • Linearity: Calibration curves are prepared using matrix-matched standards to compensate for matrix effects (ion suppression or enhancement).[8][23][24][25] A linear range of 1-100 µg/kg typically yields correlation coefficients (r²) > 0.99.

  • Recovery and Precision: Spike experiments are performed on blank matrix samples at low and high concentration levels (e.g., 10 µg/kg and 50 µg/kg). According to SANTE guidelines, mean recoveries should be within 70-120%, with a relative standard deviation (RSD) ≤ 20%.[8]

  • Limit of Quantification (LOQ): The LOQ is established as the lowest validated spike level that meets the recovery and precision criteria. For most carbamates with this method, LOQs of ≤10 µg/kg are readily achievable.

  • Identification: Analyte identification is confirmed by comparing the retention time and the ratio of quantifier to qualifier ion intensities with those of a matrix-matched standard, within specified tolerances.

Table 3: Typical Method Performance Data (Example: Spinach Matrix)

CompoundSpiked Level (µg/kg)Mean Recovery (%) (n=5)RSD (%)LOQ (µg/kg)
Carbofuran 10956.810
50985.2
Methomyl 10889.110
50927.5
Carbaryl 101058.410
501026.1

Conclusion

The method described, combining a streamlined QuEChERS sample preparation protocol with sensitive and selective LC-MS/MS analysis, provides a robust and reliable solution for the quantitative determination of carbamate pesticide residues in diverse food matrices.[5][26][27] The protocol is efficient, high-throughput, and meets the rigorous performance criteria required by international food safety regulations. Careful selection of dSPE sorbents based on matrix type and the use of matrix-matched calibration are critical for achieving accurate and precise results.

References

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Longdom Publishing.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters Corporation. Available at: [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. Available at: [Link]

  • Application of graphitized carbon black to the QuEChERS method for pesticide multiresidue analysis in spinach. PubMed. Available at: [Link]

  • Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Phenomenex. Available at: [Link]

  • Graphitized Carbon Black and How It Will Improve Your Lab Functionality. Phenomenex. Available at: [Link]

  • How do I know what the best QuEChERS cleanup mix is for my samples? Biotage. Available at: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: [Link]

  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. ResearchGate. Available at: [Link]

  • Rapid and effective pass-through cleanup of high chlorophyll quechers extracts prior to gc. Waters Corporation. Available at: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies. Available at: [Link]

  • EUROPE – COM : New update of the analytical guidance document for residue. LYNXEE CONSULTING. Available at: [Link]

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. AINIA. Available at: [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

  • Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. EURL-Pesticides. Available at: [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed. Available at: [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. Available at: [Link]

  • Basic Principle and Application of the QuEChERS Method. Hawach Scientific. Available at: [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. Available at: [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Available at: [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. Available at: [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Available at: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. SCIEX. Available at: [Link]

  • An Enhanced LC-MS/MS Method for the Determination of 81 Pesticide Residues in Fruit and Vegetables Using the Quattro Premier Mass Spectrometer. Waters Corporation. Available at: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Available at: [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. SpringerLink. Available at: [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Academia.edu. Available at: [Link]

  • Multiresidue Method for N-Methyl Carbamates and Metabolite Pesticide Residues at the Parts-per-Billion Level in Selected Representative Commodities of Fruit and Vegetable Crop Groups. Oxford Academic. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. Available at: [Link]

  • AOAC Methods Of Food Analysis. LinkedIn. Available at: [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS. Available at: [Link]

  • Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach. Phenomenex. Available at: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl N-methyl-N-(4-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

Q1: What is methyl N-methyl-N-(4-nitrophenyl)carbamate and why is its solubility a concern?

Methyl N-methyl-N-(4-nitrophenyl)carbamate is an organic compound characterized by a carbamate group, a methyl group, and a 4-nitrophenyl ring.[1][2] Its chemical structure, particularly the presence of the non-polar phenyl ring and nitro group, contributes to its limited aqueous solubility. This poor solubility can be a significant obstacle in various experimental settings, leading to issues with bioavailability, formulation, and in-vitro assay accuracy.[3][4]

Q2: What are the initial signs of solubility problems in my experiments?

Common indicators of solubility issues include:

  • Visible Precipitate: The most obvious sign is the presence of undissolved particles, cloudiness, or a film in your stock solutions or final experimental mixtures.

  • Inconsistent Results: Poor solubility can lead to variability and a lack of reproducibility in your data.

  • Low Biological Activity: The actual concentration of the dissolved compound may be lower than intended, resulting in an underestimation of its efficacy or potency.

Q3: How does the chemical structure of this carbamate affect its solubility?

The solubility of carbamic acid and its derivatives is influenced by their polarity.[5] While the carbamate group can participate in hydrogen bonding, the bulky and hydrophobic 4-nitrophenyl group restricts its interaction with water molecules, leading to poor aqueous solubility.

II. Troubleshooting Guides: A Deeper Dive

This section provides a structured approach to troubleshooting common solubility issues encountered with methyl N-methyl-N-(4-nitrophenyl)carbamate.

Issue 1: The compound is not dissolving in my aqueous buffer.
  • Underlying Cause: The polarity of the aqueous buffer is too high to effectively solvate the non-polar regions of the molecule.

  • Troubleshooting Protocol:

    • Co-solvent Approach: Prepare a concentrated stock solution in a water-miscible organic solvent before diluting it into your aqueous buffer.[6][7][8]

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone are common choices.[9]

      • Detailed Steps:

        • Dissolve the methyl N-methyl-N-(4-nitrophenyl)carbamate in a minimal amount of the chosen organic solvent to create a high-concentration stock.

        • Gradually add this stock solution to your aqueous buffer while vortexing or stirring to ensure proper mixing and prevent precipitation.

        • Critical Note: Keep the final concentration of the organic solvent in your assay as low as possible (typically below 1%) to avoid potential interference with biological systems.[10] Always include a vehicle control with the same solvent concentration.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Underlying Cause: The solution is supersaturated, or changes in temperature or pH are causing the compound to fall out of solution.

  • Troubleshooting Protocol:

    • pH Adjustment: The solubility of some carbamates can be pH-dependent.[11][12]

      • Experimental Steps:

        • Systematically test the solubility of the compound across a range of pH values (e.g., pH 5 to 9).

        • Prepare small-scale test solutions and observe for any increase in solubility.

        • Ensure the chosen pH is compatible with the stability of your compound and the requirements of your assay.

    • Temperature Control: For many organic solids, solubility increases with temperature.[10][13]

      • Procedure: Gentle warming of the solution can aid in dissolution.

      • Caution: Be mindful of the thermal stability of your compound and other experimental components, as high temperatures can cause degradation.

Issue 3: Standard solubilization methods are insufficient.
  • Underlying Cause: The compound may have very low intrinsic solubility, requiring more advanced techniques.

  • Troubleshooting Protocol:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming water-soluble inclusion complexes.[14][15][16][17][18]

      • Mechanism: The hydrophilic exterior of the cyclodextrin renders the complex soluble in aqueous solutions.[15]

      • Screening Workflow:

        • Test various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the most effective one for your compound.

        • Prepare solutions with varying molar ratios of the compound to cyclodextrin to determine the optimal complexation efficiency.

    • Solid Dispersion: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[19][20][21][22]

      • How it Works: When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine, colloidal particles with an increased surface area, which enhances the dissolution rate.[22]

      • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and methyl cellulose are frequently used.[20]

    • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity.[23][24][25][26][27]

      • Benefit: This is particularly useful for compounds that are poorly soluble in both aqueous and lipid media.[26]

III. Experimental Workflows and Protocols

Workflow for Systematic Solubility Screening

Solubility_Screening_Workflow start Start: Insoluble Compound co_solvent Co-solvent Screening (DMSO, Ethanol, etc.) start->co_solvent evaluation Evaluate Solubility & Stability co_solvent->evaluation Soluble? ph_adjustment pH Adjustment (pH 5-9) ph_adjustment->evaluation cyclodextrin Cyclodextrin Complexation (β-CD, HP-β-CD) cyclodextrin->evaluation solid_dispersion Solid Dispersion (PEG, PVP) solid_dispersion->evaluation nanosuspension Nanosuspension nanosuspension->evaluation evaluation->ph_adjustment No evaluation->cyclodextrin No evaluation->solid_dispersion No evaluation->nanosuspension No success Optimized Soluble Formulation evaluation->success Yes failure Further Optimization Required evaluation->failure No

Caption: A systematic workflow for screening various solubility enhancement techniques.

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Weighing: Accurately weigh a desired amount of methyl N-methyl-N-(4-nitrophenyl)carbamate.

  • Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO) to the compound.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature, protected from light.

  • Application: When preparing your working solution, add the stock solution dropwise to the aqueous buffer while stirring to avoid precipitation.

Protocol 2: Screening for Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM HP-β-CD).

  • Addition of Compound: Add an excess amount of methyl N-methyl-N-(4-nitrophenyl)carbamate to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the effectiveness of complexation.

IV. Data Summary Table

TechniquePrincipleAdvantagesConsiderations
Co-solvency Reduces the polarity of the solvent system.[28]Simple, rapid, and effective for many compounds.[13]The organic solvent may interfere with biological assays.
pH Adjustment Ionization of the compound increases its aqueous solubility.[]Can be a simple and effective method for ionizable compounds.The required pH may not be compatible with the assay or compound stability.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[14]Generally low toxicity and high solubilization capacity.[15][16]Requires screening for the most suitable cyclodextrin and optimal ratio.
Solid Dispersion Dispersion of the drug in a water-soluble carrier.[20]Can significantly improve dissolution rate and bioavailability.[19][21]The manufacturing process can be more complex.
Nanosuspension Increases the surface area by reducing particle size to the nanoscale.[23][24]Applicable to a wide range of poorly soluble drugs.[26]May require specialized equipment for production.

V. Logical Relationships in Formulation Development

Formulation_Logic compound Poorly Soluble Compound (Methyl N-methyl-N-(4-nitrophenyl)carbamate) physchem Physicochemical Characterization (pKa, LogP, Melting Point) compound->physchem prelim_sol Preliminary Solubility Assessment (Aqueous & Organic Solvents) physchem->prelim_sol strategy Select Initial Strategy prelim_sol->strategy cosolvent Co-solvency / pH Adjustment strategy->cosolvent Simple Approach complexation Complexation (Cyclodextrins) strategy->complexation Moderate Complexity particle_size Particle Size Reduction (Solid Dispersion, Nanosuspension) strategy->particle_size Advanced Approach formulation Formulation & Optimization cosolvent->formulation complexation->formulation particle_size->formulation stability Stability Testing formulation->stability final_product Final Formulation stability->final_product

Caption: Decision-making flowchart for selecting a suitable solubility enhancement strategy.

VI. References

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.

  • Wikipedia. (n.d.). Cosolvent.

  • Mocanu, A.-M., Rus, S.-L., Gali, A.-L., Bădulescu, M., Ozon, E. A., Andronescu, E., & Voicu, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 762.

  • Patil, A., & Shinde, S. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Argade, P. S., Magar, D. D., & Pawar, S. K. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

  • Singh, J., Garg, R., & Gupta, G. D. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(1), 12.

  • Huang, J. (2019). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Drug Development & Delivery.

  • Kumar, S., & Singh, S. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace.

  • Ghasemian, E., Vatanara, A., & Yazdani-Arazi, S. N. (2015). Nanosizing of drugs: Effect on dissolution rate. Journal of Mazandaran University of Medical Sciences, 25(128), 116-128.

  • Kumar, A., Saini, N., & Jha, A. K. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • Gediya, S. K., Mistry, R. B., Patel, U. K., Blessy, M., & Jain, H. N. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI.

  • Al-Dhaini, H. A., Al-Khedr, M. A., Al-Suwayeh, S. A., & Al-Bishri, M. H. (2024). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Pharmaceutical Development and Technology, 1-13.

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2883-2894.

  • Ascendia Pharmaceutical Solutions. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs".

  • Cheméo. (n.d.). Chemical Properties of methyl (4-nitrophenyl)carbamate (CAS 1943-87-9).

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.

  • Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. American journal of pharmatech research, 3(3), 118-137.

  • Kumar, R., Kumar, A., & Kumar, P. (2022). Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia, 19(4).

  • Patel, D. N., Prajapati, B. G., & Patel, M. M. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR, 23(2), 1-10.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.

  • Rabel, S. R., Maurin, M. B., & Rowe, S. M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91-95.

  • Patel, T. B., Prajapati, S. T., & Patel, C. N. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. International Research Journal of Pharmacy, 3(1), 108-113.

  • Al-kassas, R. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

  • Rabel, S. R., Maurin, M. B., & Rowe, S. M. (n.d.). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate, (S).

  • Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1147.

  • PubChem. (n.d.). Carbamic acid, N-(4-nitrophenyl)-, methyl ester.

  • Solubility of Things. (n.d.). Carbamic acid.

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Cai, Q., Li, J.-P., & Liu, Z.-L. (2011). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1494.

  • Ansari, M. J. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3-s), 913-919.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • Sharma, D., Saini, S., Rana, S., Singh, M., & Kumar, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1146.

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

  • Wikipedia. (n.d.). Carbamate.

  • Kumar, A., Sadek, B., & Gulrez, S. K. H. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Life Sciences, 10(1).

  • Slideshare. (n.d.). Methods of solubility enhancements.

  • Wikipedia. (n.d.). Methyl carbamate.

  • Santa Cruz Biotechnology. (n.d.). methyl N-methyl-N-(4-nitrophenyl)carbamate.

  • Sharma, D., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?

  • Soni, K., & Baria, A. H. (2023). Contemporary Review on Solubility Enhancement Techniques. Research Journal of Pharmacy and Technology, 16(2), 947-954.

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Technical Support Center: Optimizing the Synthesis of Methyl N-Methyl-N-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for methyl N-methyl-N-(4-nitrophenyl)carbamate?

The most prevalent and straightforward method is the reaction of N-methyl-4-nitroaniline with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the acid.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Moisture in the reaction: Methyl chloroformate is highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or starting materials will consume the reagent, reducing the yield.

  • Inactive nucleophile: If the N-methyl-4-nitroaniline is protonated, it loses its nucleophilicity. This can happen if the reaction medium becomes too acidic.

  • Suboptimal reaction temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote side reactions.

  • Inefficient stirring: In a heterogeneous mixture (if a solid base is used), inefficient stirring can lead to poor reaction kinetics.

  • Impure starting materials: The purity of N-methyl-4-nitroaniline and methyl chloroformate is critical.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

Common side products can include:

  • Unreacted N-methyl-4-nitroaniline: This is the most common impurity if the reaction does not go to completion.

  • Methyl 4-nitrophenylcarbamate: This can form if there is any unmethylated 4-nitroaniline present as an impurity in the starting material.

  • Symmetrical urea derivatives: These can form under certain conditions, especially at elevated temperatures.

  • Hydrolysis product: Methanol can be present if the methyl chloroformate has hydrolyzed.

Q4: What is the best way to purify the final product?

The two most effective purification methods for methyl N-methyl-N-(4-nitrophenyl)carbamate are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined.

  • Silica gel column chromatography: This is useful for separating the product from closely related impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture Contamination: Methyl chloroformate has hydrolyzed.- Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Handle methyl chloroformate under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Nucleophile: The amine is protonated.- Ensure a suitable base (e.g., triethylamine, pyridine, or potassium carbonate) is used in at least a stoichiometric amount to neutralize the HCl produced.
3. Low Reaction Temperature: The activation energy barrier is not being overcome.- Gradually increase the reaction temperature while monitoring the reaction by TLC. A common starting point is 0 °C to room temperature.
Formation of Multiple Products (Impure Sample) 1. Excess Acylating Agent: Leads to unreacted methyl chloroformate and potential side reactions.- Use a slight excess (1.1-1.2 equivalents) of methyl chloroformate. Avoid a large excess.
2. High Reaction Temperature: Promotes the formation of byproducts.- Maintain a controlled reaction temperature. Running the reaction at a lower temperature for a longer duration can improve selectivity.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase during workup. - Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to keep the product in the organic layer.
2. Emulsion formation during extraction. - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
3. Product oiling out during recrystallization. - Use a different solvent system or a solvent/anti-solvent combination. - Ensure the solution is not supersaturated before cooling.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Materials and Reagents:
  • N-methyl-4-nitroaniline (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq) or Anhydrous Potassium Carbonate (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and Hexanes for chromatography/recrystallization

Procedure:
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM or THF.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. If using potassium carbonate, add it directly to the solution.

  • Addition of Methyl Chloroformate:

    • Dilute methyl chloroformate (1.1 eq) with anhydrous DCM or THF in the dropping funnel.

    • Add the methyl chloroformate solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material (N-methyl-4-nitroaniline) indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted methyl chloroformate.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Filter the crystals and wash with cold hexanes.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization:
  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃): Expected peaks around δ 8.2 (d, 2H, aromatic protons ortho to nitro group), δ 7.4 (d, 2H, aromatic protons meta to nitro group), δ 3.8 (s, 3H, O-CH₃), δ 3.4 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃): Expected peaks around δ 155 (C=O), 148 (C-NO₂), 145 (C-N), 125 (aromatic CH), 123 (aromatic CH), 54 (O-CH₃), 38 (N-CH₃).

  • IR (KBr): Expected peaks around 1720 cm⁻¹ (C=O stretch), 1520 and 1340 cm⁻¹ (NO₂ stretches).

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-methyl-4-nitroaniline and base in anhydrous solvent add_reagent Add methyl chloroformate dropwise at 0 °C start->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ solution monitor->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize final product (NMR, IR, etc.) purify->characterize

Caption: A typical experimental workflow for the synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield? check_moisture Moisture Present? start->check_moisture Yes good_yield Yield Optimized start->good_yield No check_base Sufficient Base? check_moisture->check_base No solution_moisture Use anhydrous conditions check_moisture->solution_moisture Yes check_temp Optimal Temperature? check_base->check_temp Yes solution_base Add more base check_base->solution_base No solution_temp Adjust temperature check_temp->solution_temp No check_temp->good_yield Yes

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

Safety Precautions

  • N-methyl-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause damage to organs through prolonged or repeated exposure.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3] Handle in a well-ventilated area or a fume hood.[1][3]

  • Methyl chloroformate: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood, wearing appropriate PPE, including chemical-resistant gloves and a face shield.

  • General Precautions: Always work in a well-ventilated area and wear appropriate PPE.[2][3] Be aware of the potential for exothermic reactions, especially during the addition of methyl chloroformate.

References

  • [MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. East Harbour Group.]([Link] Harbour.com/msds/EHG-00276.pdf)

Sources

Technical Support Center: Degradation Pathways of Aromatic Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of aromatic carbamate pesticides. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your research in this critical area of environmental science and toxicology. Our approach is grounded in years of field-proven experience to ensure scientific integrity and the trustworthiness of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when studying the degradation of aromatic carbamate pesticides.

Q1: What are the primary degradation pathways for aromatic carbamate pesticides in the environment?

A1: Aromatic carbamate pesticides degrade through three main pathways: microbial degradation, photochemical degradation, and chemical hydrolysis.[1][2][3] The predominant pathway depends on various environmental factors such as soil type, moisture, pH, temperature, and exposure to sunlight.[1][4]

  • Microbial Degradation: This is a significant route for the breakdown of carbamates in soil and water.[5][6] Microorganisms such as bacteria and fungi utilize these pesticides as a source of carbon and nitrogen.[7][8] The initial and key step is often the hydrolysis of the carbamate ester linkage by enzymes like carbamate hydrolases.[7][9] This is followed by further degradation of the aromatic ring.[7]

  • Photochemical Degradation (Photolysis): Sunlight, particularly UV radiation, can directly or indirectly lead to the breakdown of carbamate pesticides.[10] This process is especially important on plant surfaces and in surface waters.[10][11] The energy from light can cleave the carbamate group and lead to further transformations of the molecule.[11][12]

  • Chemical Hydrolysis: This is an abiotic process where the pesticide molecule reacts with water, leading to its breakdown.[3][13] The rate of hydrolysis is highly dependent on the pH of the environment, with degradation often being more rapid under alkaline conditions.[3][14]

Q2: What are the initial breakdown products of aromatic carbamate pesticides?

A2: The initial and most common step in the degradation of aromatic carbamates, whether through microbial action, photolysis, or chemical hydrolysis, is the cleavage of the ester bond.[1][4][11] This results in the formation of the corresponding phenol and carbamic acid. The carbamic acid is unstable and readily decomposes into an amine and carbon dioxide.[1][11] For example, the hydrolysis of Carbofuran yields carbofuran phenol, methylamine, and carbon dioxide.[11]

Q3: Can the degradation of aromatic carbamates lead to the formation of more toxic byproducts?

A3: While the general trend is detoxification through degradation, there are instances where intermediate metabolites can be more toxic than the parent compound.[1] For example, some oxidative metabolic pathways can introduce hydroxyl groups to the aromatic ring, and the resulting metabolites may exhibit different toxicological profiles. Therefore, it is crucial not only to monitor the disappearance of the parent pesticide but also to identify and quantify the major degradation products.

Q4: How does soil composition affect the degradation rate of aromatic carbamates?

A4: Soil composition plays a critical role in the degradation of carbamate pesticides. Key factors include:

  • Organic Matter: High organic matter content can increase the adsorption of carbamates to soil particles, which can sometimes reduce their availability for microbial degradation and photolysis.[2]

  • Clay Content: Similar to organic matter, clay minerals can adsorb pesticides, affecting their fate and transport.[15]

  • Microbial Population: The diversity and density of the microbial community are paramount for biodegradation. Soils with a history of pesticide application may harbor adapted microbial populations capable of accelerated degradation.[3][16]

  • pH: Soil pH directly influences the rate of chemical hydrolysis, with alkaline conditions generally favoring faster degradation.[1][3] It also affects microbial activity.

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to common problems encountered during the analysis of aromatic carbamate pesticide degradation.

Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying carbamate pesticides and their metabolites.[17] However, these compounds can be thermally labile, making GC analysis challenging without derivatization.[18]

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Column overload.1. Flush the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is appropriate for the analyte and the column. 3. Reduce the injection volume or sample concentration.[19]
Baseline Drift or Noise 1. Contaminated mobile phase or detector cell. 2. Fluctuations in temperature. 3. Detector lamp aging.1. Prepare fresh mobile phase and flush the system. Clean the detector cell.[19] 2. Use a column oven to maintain a stable temperature. 3. Replace the detector lamp.[19]
Inconsistent Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Fluctuations in column temperature.1. Ensure accurate and consistent mobile phase preparation. Use a gradient mixer if necessary. 2. Check for leaks at all fittings.[20] 3. Use a column oven for temperature control.
Low Detector Response/Sensitivity 1. Incorrect detection wavelength. 2. Sample degradation in the autosampler. 3. Detector lamp issue.1. Optimize the detection wavelength for the specific carbamate. 2. Use a cooled autosampler if available. 3. Check the lamp's energy output and replace if necessary.[19][20]
Troubleshooting Microbial Degradation Studies
Problem Potential Cause(s) Troubleshooting Steps
No or Slow Degradation Observed 1. Non-viable microbial inoculum. 2. Inappropriate culture conditions (pH, temperature, aeration). 3. Pesticide concentration is too high (toxic to microbes). 4. The microbial strain is incapable of degrading the specific carbamate.1. Check the viability of the microbial culture. 2. Optimize culture conditions for the specific microorganisms.[3] 3. Perform a dose-response experiment to determine the optimal pesticide concentration. 4. Use a known degrading strain as a positive control or screen for new degrading organisms.
Inconsistent Degradation Rates Between Replicates 1. Inhomogeneous distribution of the pesticide in the culture medium. 2. Variability in the initial inoculum density. 3. Contamination of some replicates.1. Ensure the pesticide is fully dissolved or evenly suspended in the medium. 2. Standardize the inoculum preparation and addition. 3. Use sterile techniques throughout the experiment.
Abiotic Degradation in Sterile Controls 1. Hydrolysis or photolysis is occurring.1. For hydrolysis, buffer the medium to a pH where the carbamate is stable. For photolysis, conduct the experiment in the dark.[2][3]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study of aromatic carbamate pesticide degradation.

Protocol 1: Determination of Chemical Hydrolysis Rate

Objective: To determine the rate of abiotic hydrolysis of an aromatic carbamate pesticide at different pH values.

Materials:

  • Aromatic carbamate pesticide standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions (pH 4, 7, and 9)

  • Sterile amber glass vials with Teflon-lined caps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Fluorescence)

Procedure:

  • Prepare a stock solution of the carbamate pesticide in methanol.

  • In separate amber glass vials, add the appropriate buffer solution (pH 4, 7, or 9).

  • Spike each vial with the pesticide stock solution to a final concentration of 1-10 mg/L. Ensure the volume of methanol is less than 1% of the total volume to minimize co-solvent effects.

  • Prepare triplicate samples for each pH and a control with no pesticide.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by adding an equal volume of acetonitrile or by freezing.

  • Analyze the samples by HPLC to determine the concentration of the parent pesticide.

  • Plot the natural logarithm of the pesticide concentration versus time to determine the first-order rate constant (k) for hydrolysis at each pH. The half-life (t1/2) can be calculated as ln(2)/k.

Protocol 2: Microbial Degradation in Liquid Culture

Objective: To assess the ability of a specific microbial strain to degrade an aromatic carbamate pesticide.

Materials:

  • Aromatic carbamate pesticide standard

  • Pure microbial culture (e.g., Pseudomonas sp., Arthrobacter sp.)

  • Minimal salts medium (MSM)

  • Sterile flasks

  • Shaking incubator

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of the carbamate pesticide in a suitable solvent (e.g., methanol).

  • Prepare MSM and dispense it into sterile flasks.

  • Inoculate the microbial culture into a suitable growth medium and grow to the mid-log phase.

  • Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD600 = 1.0).

  • Add the washed cell suspension to the flasks containing MSM.

  • Spike the flasks with the pesticide stock solution to the desired final concentration (e.g., 50 mg/L).

  • Prepare a sterile control flask with MSM and pesticide but no microbial inoculum to assess abiotic degradation.

  • Incubate the flasks in a shaking incubator at the optimal growth temperature for the microorganism.

  • At regular intervals, withdraw samples from each flask.

  • Extract the pesticide from the samples using a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracts by HPLC or GC-MS to determine the concentration of the parent pesticide and identify major metabolites.

Section 4: Visualizing Degradation Pathways and Workflows

Diagram 1: Generalized Degradation Pathway of Aromatic Carbamate Pesticides

Degradation_Pathway Aromatic_Carbamate Aromatic Carbamate Pesticide Hydrolysis Hydrolysis (Microbial, Chemical, Photochemical) Aromatic_Carbamate->Hydrolysis Aromatic_Alcohol Aromatic Alcohol (Phenol) Hydrolysis->Aromatic_Alcohol Carbamic_Acid Carbamic Acid (Unstable) Hydrolysis->Carbamic_Acid Ring_Hydroxylation Ring Hydroxylation (Microbial Oxidation) Aromatic_Alcohol->Ring_Hydroxylation Amine Amine Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Dihydroxy_Aromatic Dihydroxy Aromatic Intermediate Ring_Hydroxylation->Dihydroxy_Aromatic Ring_Cleavage Ring Cleavage (Dioxygenases) Dihydroxy_Aromatic->Ring_Cleavage Central_Metabolism Central Metabolism (e.g., TCA Cycle) Ring_Cleavage->Central_Metabolism

Caption: Generalized degradation pathway for aromatic carbamate pesticides.

Diagram 2: Experimental Workflow for a Microbial Degradation Study

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Minimal Salts Medium (MSM) Incubation Incubate with Shaking (Controlled Temp. & Time) Media_Prep->Incubation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Incubation Pesticide_Stock Prepare Pesticide Stock Solution Pesticide_Stock->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

Caption: Workflow for a microbial degradation study in liquid culture.

References

  • Mustapha, M. U., Halimoon, N., Wan Johar, W. L., & Shukor, M. Y. A. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2). (Link)

  • Trivedi, V., Kumar, A., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689553. (Link)

  • Tomašević, D., Valiente, C., & Garcia, J. C. (2019). Photochemical Processes for Removal of Carbamate Pesticides from Water. Journal of the Serbian Chemical Society, 84(10), 1089-1102. (Link)

  • World Health Organization. (1986). Carbamate pesticides: a general introduction. Environmental Health Criteria 64. International Programme on Chemical Safety. (Link)

  • Larson, R. A., & Schlauch, M. B. (1998). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology, 32(10), 1496-1501. (Link)

  • Faust, S. D., & Gomaa, H. M. (1972). Chemical Hydrolysis of Some Organic Phosphorus and Carbamate Pesticides in Aquatic Environments. Environmental Letters, 3(3), 171-201. (Link)

  • Yuan, Y., Li, D., Huang, H., He, J., Yu, C., Gao, Y., Vione, D., & Fang, H. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Journal of Hazardous Materials, 489, 137648. (Link)

  • Mishra, V., & Phale, P. S. (2020). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. (Link)

  • Ueji, M., & Kanazawa, J. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan Agricultural Research Quarterly. (Link)

  • de Bertrand, N., & Barceló, D. (1991). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A, 555(1-2), 295-303. (Link)

  • Larson, R. A., & Schlauch, M. B. (1998). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology, 32(10), 1496-1501. (Link)

  • Mustapha, M. U., Halimoon, N., Wan Johar, W. L., & Shukor, M. Y. A. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. (Link)

  • Onyeji, C. O., & Olorunfemi, O. E. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Journal of Analytical Methods in Chemistry, 2021, 5588924. (Link)

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (Link)

  • Trivedi, V., Kumar, A., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689553. (Link)

  • Sienko, D. A., & Anderson, J. P. E. (2008). Microbial Decomposition of pesticides. Zenodo. (Link)

  • El-Saeid, M. H., Al-Dosari, M. S., Al-Otaibi, M. D., & Al-Zahrania, H. S. (2014). Carbamate pesticide residues analysis of potato tuber samples using high-performance liquid chromatography (HPLC). African Journal of Agricultural Research, 9(10), 899-906. (Link)

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). (Link)

  • Restek Corporation. (2023). Effective Analysis Carbamate Pesticides. Separation Science. (Link)

  • Sun, Y., Wang, Y., Li, Y., & Sun, W. (2022). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. World Journal of Microbiology and Biotechnology, 38(11), 205. (Link)

  • Malhotra, M., & Kumar, A. (2021). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. (Link)

  • Racke, K. D., & Coats, J. R. (1987). Biodegradation of pesticides in soil: Rapid induction of carbamate degrading factors after carbofuran treatment. Journal of Environmental Science & Health, Part B, 22(3), 297-319. (Link)

  • Skipper, H. D., & Wolt, J. D. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 31(3), 303-311. (Link)

  • Faust, S. D., & Gomaa, H. M. (1972). Chemical hydrolysis of some organic phosphorus and carbamate pesticides in aquatic environments. Environmental Letters, 3(3), 171-201. (Link)

  • Tamil Nadu Agricultural University. (n.d.). Carbamates. Pesticide Chemistry. (Link)

  • Souza, N. E. A. D., & Cardeal, Z. D. L. (2010). Studies of the Analysis of Pesticide Degradation in Environmental Samples. Current Analytical Chemistry, 6(3), 237-249. (Link)

  • Griswold, B. (2003). Pesticides and the Environment. MU Extension. (Link)

  • Chen, S., Sun, S., & Li, F. (2022). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Frontiers in Bioengineering and Biotechnology, 10, 963695. (Link)

  • Singh, S., & Kumar, V. (2022). A concise overview on pesticide detection and degradation strategies. Journal of Environmental Science and Health, Part B, 57(4), 293-306. (Link)

  • Yuan, Y., Li, D., Huang, H., He, J., Yu, C., Gao, Y., Vione, D., & Fang, H. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. IRIS-AperTO. (Link)

  • Arias-Estévez, M., López-Periago, E., Martínez-Carballo, E., Simal-Gándara, J., Mejuto, J. C., & García-Río, L. (2008). The mobility and degradation of pesticides in soils and the pollution of groundwater resources. Agriculture, Ecosystems & Environment, 123(4), 247-260. (Link)

  • Barrett, G. W. (n.d.). Factors Affecting Pesticide Behavior. Greenhouse Product News. (Link)

  • Bælum, J., & Jacobsen, C. S. (2022). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Environmental Science: Processes & Impacts, 24(11), 1978-1991. (Link)

  • Matsumura, F. (1978). Mechanisms Of Pesticide Degradation. U.S. Environmental Protection Agency. (Link)

  • Whitford, F., & Penner, D. (n.d.). Factors Affecting Pesticide Behavior & Breakdown. KSRE Bookstore. (Link)

  • Sharma, A., & Kumar, V. (2022). Review on degradation of pesticides through different techniques in different conditions. Journal of Environmental Science and Health, Part B, 57(4), 293-306. (Link)

  • Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. (Link)

  • Ramu, S., & Manjula, A. (2023). Biodegradation of Pesticides by Microorganisms Isolated from Agriculture Soil Source: An Invitro Study. International Journal of Innovative Science and Research Technology, 8(6). (Link)

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (Link)

  • Khan, S., Afzal, M., Iqbal, S., & Khan, Q. M. (2021). Characterizations of novel pesticide-degrading bacterial strains from industrial wastes found in the industrial cities of Pakistan and their biodegradation potential. PeerJ, 9, e12169. (Link)

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. (Link)

  • Zafra, G., & El-Din, M. G. (2018). Studies on Pesticides Mixture Degradation by White Rot Fungi. Journal of Ecological Engineering, 20(2), 17-25. (Link)

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. (Link)

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. (Link)

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Technical Support Center: Stability of Methyl N-methyl-N-(4-nitrophenyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for the stability of methyl N-methyl-N-(4-nitrophenyl)carbamate in solution.

Welcome to the technical support guide for methyl N-methyl-N-(4-nitrophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.

Introduction

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a tertiary carbamate notable for its 4-nitrophenyl group. This structural feature is critical to its chemical behavior, rendering the molecule susceptible to cleavage under specific conditions. The 4-nitrophenoxide anion is an excellent leaving group, making the parent carbamate a useful tool in various applications, including as a base-labile protecting group.[1][2] However, this inherent reactivity also means that its stability in solution is highly dependent on the experimental environment, primarily the pH. Understanding and controlling these factors is paramount for reliable and reproducible research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for methyl N-methyl-N-(4-nitrophenyl)carbamate in solution?

The primary degradation pathway in aqueous media is base-catalyzed hydrolysis (saponification). The carbamate's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by a hydroxide ion. This reaction is significantly accelerated in basic conditions, leading to the cleavage of the ester bond.[1][3]

Q2: How does pH dramatically affect the stability of the compound?

The stability of methyl N-methyl-N-(4-nitrophenyl)carbamate is critically dependent on pH.

  • Acidic to Neutral pH (pH < 7): The compound is relatively stable in acidic and neutral aqueous solutions.[1][2] At these pH levels, the concentration of the nucleophilic hydroxide ion is low, and the rate of hydrolysis is minimal.

  • Basic/Alkaline pH (pH > 8): The compound becomes increasingly unstable as the pH rises. The rate of hydrolysis is accelerated in mild basic conditions and is most effective at pH 12 and above.[1] This is due to the increased concentration of hydroxide ions, which drive the hydrolysis reaction forward.

Q3: What are the degradation products, and can I detect them visually?

Yes, degradation is often visually apparent. The base-catalyzed hydrolysis yields two primary products:

  • 4-nitrophenolate: In basic solutions, the 4-nitrophenol leaving group is deprotonated to form the 4-nitrophenolate anion. This species has a distinct bright yellow color and exhibits a strong absorbance maximum around 400-415 nm.[1][2]

  • N,N-dimethylcarbamic acid: This intermediate is unstable and rapidly decomposes to form N,N-dimethylamine and carbon dioxide.

The appearance of a yellow color in your solution is a direct and immediate indicator that the carbamate is undergoing hydrolysis.

Q4: What solvents are recommended for preparing stable stock solutions?

For long-term storage, it is best to use anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. When preparing aqueous working solutions, it is crucial to use a buffer system to maintain a neutral or slightly acidic pH (e.g., pH 6.0-7.4) to prevent premature degradation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My clear solution of the carbamate unexpectedly turned yellow.
  • Probable Cause: The solution has become basic, triggering hydrolysis and the formation of the yellow 4-nitrophenolate ion.[1][2] This can happen due to contamination from basic residues in glassware, dissolution in an unbuffered aqueous solvent that is slightly alkaline (e.g., from dissolved CO2), or the addition of a basic reagent.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution using a calibrated pH meter or pH indicator strips.

    • Inspect Materials: Ensure all glassware is thoroughly rinsed with deionized water and is free of any basic detergent residues.

    • Solvent Purity: Use high-purity, analytical-grade solvents. If preparing aqueous solutions, use a reliable buffer system (e.g., phosphate or HEPES) to control the pH.

    • Prepare Fresh: Discard the degraded solution and prepare a fresh one, paying close attention to the factors above.

Issue 2: I am observing poor reproducibility and a gradual loss of activity in my biological/chemical assay.
  • Probable Cause: The compound is likely degrading over the course of your experiment. Even at neutral pH, slow hydrolysis can occur, especially during longer incubation times or at elevated temperatures.

  • Troubleshooting Steps:

    • Time-Course Control: Run a stability control experiment. Incubate the carbamate in your assay buffer for the full duration of your experiment, and then analyze its concentration or purity (e.g., by HPLC).

    • Control Environmental Factors: Maintain a constant, controlled pH and temperature throughout the experiment.

    • Minimize Incubation Time: Redesign the experiment to minimize the time the compound spends in the aqueous buffer, if possible.

    • Component Check: Ensure that no other components in your assay mixture are creating a locally basic environment.

Issue 3: My stock solution in DMSO is showing signs of degradation after dilution into an aqueous buffer.
  • Probable Cause: While DMSO is an excellent solvent for the stock, the issue arises upon dilution. The aqueous buffer may not have sufficient capacity to maintain its pH after the addition of the DMSO stock, or the final pH of the mixture is in the basic range.

  • Troubleshooting Steps:

    • Verify Final pH: After adding the DMSO stock to your aqueous buffer, verify that the final pH of the working solution is in the desired stable range (pH < 7.5).

    • Buffer Strength: Consider increasing the concentration of your buffer to resist pH changes upon the addition of the stock solution.

    • Serial Dilution: If possible, perform an intermediate dilution in a pH-neutral solvent before the final dilution into the aqueous buffer to minimize pH shock.

Section 3: Visualizing Mechanisms and Workflows

Diagram 1: Base-Catalyzed Hydrolysis Pathway

Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Final Products Carbamate Methyl N-methyl-N- (4-nitrophenyl)carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) (from basic solution) Phenolate 4-Nitrophenolate (Yellow Color) Intermediate->Phenolate Leaving Group Departure CarbamicAcid N,N-Dimethylcarbamic Acid (Unstable) Intermediate->CarbamicAcid Amine Dimethylamine CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: The mechanism of base-catalyzed hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

Troubleshooting Start Problem: Unexpected Yellow Color in Solution Check_pH Measure pH of the solution Start->Check_pH pH_Result Is pH > 7.5? Check_pH->pH_Result Contamination_Check Investigate Contamination Sources pH_Result->Contamination_Check No High_pH_Action Action: - Use buffered solution (pH < 7.4) - Prepare fresh solution pH_Result->High_pH_Action Yes Storage_Check Review Storage Conditions Contamination_Check->Storage_Check Contamination_Source Sources: - Residuals in glassware - Impure solvents/reagents Contamination_Check->Contamination_Source Storage_Issue Was stock stored improperly? (e.g., in aqueous solution, exposed to light) Storage_Check->Storage_Issue Resolved Problem Resolved High_pH_Action->Resolved Contamination_Action Action: - Use acid-washed glassware - Use high-purity solvents Contamination_Source->Contamination_Action Contamination_Action->Resolved Storage_Action Action: - Store stock in anhydrous DMSO/ACN - Protect from light Storage_Issue->Storage_Action Yes Storage_Issue->Resolved No Storage_Action->Resolved

Caption: A logical workflow for troubleshooting the unexpected degradation of the carbamate.

Section 4: Key Experimental Protocols

Protocol 1: Spectrophotometric Assay for Monitoring Hydrolysis Kinetics

This protocol allows for the real-time monitoring of carbamate hydrolysis by measuring the formation of the 4-nitrophenolate product.

A. Materials

  • Methyl N-methyl-N-(4-nitrophenyl)carbamate

  • Anhydrous DMSO

  • A series of aqueous buffers (e.g., pH 7, 8, 9, 10, 11, 12)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (quartz or glass)

B. Procedure

  • Prepare Stock Solution: Prepare a concentrated stock solution of the carbamate (e.g., 10 mM) in anhydrous DMSO. This stock should be stable for an extended period if stored properly (at -20°C, protected from moisture).

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at the λmax of 4-nitrophenolate (typically ~405-415 nm). Set the desired temperature for the experiment (e.g., 25°C).

  • Prepare Reaction Mixture: In a cuvette, add the desired aqueous buffer (e.g., 1980 µL of pH 10 buffer). Allow the buffer to equilibrate to the set temperature inside the spectrophotometer.

  • Initiate the Reaction: To initiate the hydrolysis reaction, add a small volume of the carbamate stock solution (e.g., 20 µL) to the buffer in the cuvette. Mix quickly but gently by inverting the cuvette with a cap or using a pipette.

  • Acquire Data: Immediately start recording the absorbance at the chosen wavelength over time. Collect data points every 10-30 seconds for a duration sufficient to observe a significant change (e.g., 10-30 minutes).[2]

  • Data Analysis: Plot Absorbance vs. Time. The initial slope of this curve is proportional to the initial rate of hydrolysis. By comparing the initial rates at different pH values, you can quantitatively assess the pH-dependent stability.

Protocol 2: General HPLC Method for Purity and Stability Assessment

This protocol provides a baseline for separating the parent carbamate from its primary degradation product, 4-nitrophenol.

A. System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength where both the parent compound and 4-nitrophenol absorb (e.g., 270 nm).

  • Injection Volume: 10 µL

B. Procedure

  • Sample Preparation: Dilute your sample (from a stock solution or stability study) in a 50:50 mixture of water and acetonitrile.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Analysis: The parent carbamate, being more non-polar, will have a longer retention time than the more polar 4-nitrophenol degradation product. By integrating the peak areas, you can determine the purity of the compound and quantify the extent of degradation over time.

Section 5: Summary of Stability Data

Condition Expected Stability Primary Degradation Pathway Key Observable
Aqueous, pH < 7 HighMinimal HydrolysisSolution remains clear
Aqueous, pH 7-8 ModerateSlow base-catalyzed hydrolysisSlow potential development of yellow tint over time
Aqueous, pH > 8 LowRapid base-catalyzed hydrolysis[1]Rapid formation of a bright yellow solution[2]
Anhydrous Aprotic Solvent HighNegligibleSolution remains clear
Exposure to UV Light Potentially LowPhotodegradation[4]Formation of various photoproducts
Elevated Temperature Moderate to LowAccelerated Hydrolysis / Thermal Decomposition[5]Increased rate of degradation

References

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Available at: [Link]

  • Al-Juboori, M. A. H. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. PubMed. Available at: [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available at: [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Alhifthi, A., & Williams, S. J. (2018). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides. ScienceDirect. Available at: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Megriche, A. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]

Sources

troubleshooting common issues in carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of carbamates. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during carbamate synthesis in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Q1: My reaction between an alcohol and an isocyanate is sluggish and results in a low yield. What are the primary causes and how can I improve the conversion?

A1: Low conversion in this fundamental carbamate synthesis route often points to issues with reactivity, moisture, or catalysis.

  • Causality: The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. The reactivity of both partners is crucial. Sterically hindered alcohols or electron-deficient isocyanates will react slowly. Furthermore, isocyanates are highly sensitive to moisture, which can consume the starting material through a competing side reaction.[1][2]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to an amine. This amine then reacts with another isocyanate molecule to form a stable, often insoluble, urea byproduct, consuming your starting material.[2]

      • Thoroughly dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Catalysis: The reaction can be significantly accelerated with a catalyst.

      • Base Catalysis: Tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.

      • Organometallic Catalysis: For particularly challenging substrates, catalysts like dibutyltin dilaurate (DBTDL) are highly effective, though they may require more rigorous purification to remove.[3]

    • Temperature Adjustment: If the reaction is clean but slow (as determined by TLC or LC-MS), gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate. Monitor carefully to avoid potential side reactions at higher temperatures.

    • Reagent Purity: Verify the purity of your isocyanate. Over time, isocyanates can dimerize or trimerize, reducing the concentration of the active monomer. Consider using a freshly opened bottle or purifying the isocyanate by distillation if it is a liquid.

Issue 2: Dominant Side-Product Formation

Q2: I am attempting to synthesize a carbamate from an amine and a chloroformate, but I am isolating a significant amount of a symmetrical urea as a byproduct. Why is this happening?

A2: The formation of symmetrical urea points to a competing reaction pathway that is consuming your amine starting material before it can react with the chloroformate.

  • Causality: This issue often arises if the chloroformate is added too quickly or if there is localized depletion of the amine. The initial product is the desired carbamate. However, if any unreacted amine is present, it can react with the newly formed carbamate in a transamidation-like reaction, especially under basic conditions, to form the urea. Another possibility involves the degradation of the chloroformate.

  • Troubleshooting Workflow:

    G start High Urea Byproduct Detected check_reagents Verify Purity of Amine and Chloroformate start->check_reagents check_conditions Review Reaction Conditions start->check_conditions slow_addition Slowly add Chloroformate to Amine/Base Mixture check_conditions->slow_addition Control Stoichiometry low_temp Run Reaction at Lower Temp (e.g., 0 °C to RT) check_conditions->low_temp Minimize Side Reactions base_choice Use a Non-Nucleophilic Hindered Base (e.g., DIPEA) check_conditions->base_choice Prevent Base-Mediated Degradation success Desired Carbamate Formed slow_addition->success failure Urea Still Dominant slow_addition->failure low_temp->success low_temp->failure base_choice->success base_choice->failure reassess Re-evaluate Synthetic Route. Consider alternative carbonyl source. failure->reassess

    Caption: Troubleshooting workflow for urea side-product formation.

  • Experimental Protocol: Minimizing Urea Formation

    • Setup: Dissolve the amine and a non-nucleophilic base (e.g., pyridine or diisopropylethylamine, DIPEA) in an appropriate anhydrous solvent (e.g., DCM or THF) in a flask under an inert atmosphere.

    • Cooling: Cool the solution to 0 °C using an ice bath. This reduces the rate of potential side reactions.

    • Slow Addition: Add the chloroformate dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low concentration of the chloroformate, ensuring it reacts with the amine before other pathways can occur.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete shortly after the addition is finished.

    • Workup: Proceed with a standard aqueous workup to remove the base hydrochloride salt and any excess reagents.

Issue 3: Difficulty in Deprotection

Q3: I am trying to deprotect a Boc-protected amine using TFA, but the reaction is incomplete, or I am observing degradation of my product. What should I do?

A3: Incomplete Boc deprotection or product degradation is a common issue, usually related to insufficient acid strength, the presence of acid-sensitive functional groups, or the formation of reactive carbocations.

  • Causality: The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl carbocation to form an unstable carbamic acid, which then decarboxylates.[4][5] If other acid-labile groups are present, they may also react. The generated t-butyl carbocation is a potent electrophile and can alkylate sensitive residues (like tryptophan or methionine) in peptides or other nucleophilic sites on your molecule.[6]

  • Troubleshooting and Optimization:

ProblemRoot CauseRecommended SolutionProtocol / Notes
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of Trifluoroacetic Acid (TFA) or prolong the reaction time.Start with 25-50% TFA in Dichloromethane (DCM). Monitor by LC-MS every 30 mins. If incomplete after 2 hours, consider using neat TFA.
Product Degradation Molecule contains other acid-sensitive groups (e.g., acetals, trityl ethers).Use milder deprotection conditions if possible, or reconsider the orthogonal protecting group strategy.[7]A milder alternative is using 4M HCl in dioxane.
Byproduct Formation (Alkylation) Electrophilic t-butyl carbocation reacting with nucleophilic sites on the substrate.Add a scavenger to the reaction mixture to trap the carbocation.Add 2-5% of a scavenger like triisopropylsilane (TIS), thioanisole, or water to the TFA/DCM solution before adding your substrate.[6]
  • Standard Protocol for Boc Deprotection with a Scavenger:

    • Prepare a "deprotection cocktail". For every 10 mL of DCM, add 10 mL of TFA and 0.5 mL of triisopropylsilane (TIS).

    • Dissolve the Boc-protected compound in a minimal amount of DCM.

    • Add the deprotection cocktail to the substrate solution at room temperature.

    • Stir for 1-2 hours, monitoring the reaction by LC-MS.

    • Once complete, remove the volatiles under reduced pressure. The crude product can then be purified.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my amine? Boc, Cbz, or Fmoc?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule. This is known as an "orthogonal protecting group strategy".[7]

  • Boc (tert-butyloxycarbonyl): Removed with strong acid (e.g., TFA, HCl).[4][6] It is stable to hydrogenation and mild base. This is a very common and robust protecting group.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (H₂, Pd/C).[4][6] It is stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc. It is not suitable if your molecule contains other reducible groups like alkenes or alkynes.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base, typically a solution of piperidine in DMF.[7] It is stable to acid and hydrogenation, making it orthogonal to both Boc and Cbz.

    G sub My Molecule Has... groups Boc Group Acid Labile Stable to: Base, H₂ Cbz Group Hydrogenolysis Stable to: Acid, Base Fmoc Group Base Labile Stable to: Acid, H₂ conditions Acid Sensitive Groups? Use Cbz or Fmoc Reducible Groups? (alkenes) Use Boc or Fmoc Base Sensitive Groups? Use Boc or Cbz

    Caption: Orthogonal stability of common carbamate protecting groups.

Q2: What is the best way to monitor the progress of my carbamate synthesis reaction?

A2: The choice of analytical technique depends on the properties of your starting materials and product.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Stain with potassium permanganate, ninhydrin (if a primary/secondary amine is present or being deprotected), or use a UV lamp if your compounds are UV-active. It provides a quick qualitative assessment of conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It provides confirmation of the product's molecular weight and can separate starting materials, intermediates, and byproducts with high resolution, giving a much clearer picture of the reaction's progress and purity.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable carbamates. Many N-methyl carbamates, for example, are thermally unstable and may degrade in the hot GC inlet, making this method less ideal unless derivatization is performed.[8][11]

Q3: Can solvent choice significantly impact my carbamate synthesis?

A3: Yes, absolutely. The solvent can influence reaction rates and even determine which products are formed.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve a wide range of reactants and intermediates. Studies on carbamic acid formation from amines and CO₂ show that highly dipolar, protophilic solvents like DMSO and DMF can favor the formation of the desired carbamic acid intermediate over ammonium carbamates.[12]

  • Apolar Solvents (e.g., Toluene, Hexane): These are less common but can be useful in specific cases, for instance, where precipitation of the product drives the reaction to completion.

  • Chlorinated Solvents (e.g., DCM, Chloroform): Widely used due to their inertness and ability to dissolve many organic compounds. They are an excellent general-purpose choice for many carbamate formations, such as those using Boc₂O or chloroformates.

Q4: My purification is difficult because the product and starting material have very similar Rf values on TLC. What can I do?

A4: This is a common challenge, especially if you are protecting a large molecule where the protecting group represents a small change in overall polarity.

  • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A switch from an ethyl acetate/hexane system to a DCM/methanol system, for example, can sometimes provide the necessary separation.

  • Derivatization: If you are trying to remove unreacted amine, you can add an electrophilic resin (like an isocyanate resin) to the crude mixture. The resin will sequester the excess amine, and you can then filter it off, simplifying the subsequent purification.

  • Crystallization: If your product is a solid, attempting to crystallize it from the crude mixture can be a highly effective purification method. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • OChem Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Miyazawa, E., Sakakura, T., & Tashiro, M. (2001). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Journal of the Chemical Society, Perkin Transactions 2, (3), 479-485. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. [Link]

  • ResearchGate. (n.d.). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. [Link]

  • Tummala, G., et al. (2024). Reactive Deep Eutectic Solvent for an Eco-Friendly Synthesis of Cellulose Carbamate. Polymers, 16(3), 393. [Link]

  • An, H., et al. (2014). Influence of Solvent on Reaction Path to Synthesis of Methyl N-Phenyl Carbamate from Aniline, CO2 and Methanol. Chinese Journal of Chemical Engineering, 22(4), 450-455. [Link]

  • ResearchGate. (n.d.). Various Approaches for the Synthesis of Organic Carbamates. [Link]

  • Csendes, Z., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Zhang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 15637-15641. [Link]

  • Tummatorn, J., et al. (2017). Isocyanate-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 13, 207-251. [Link]

  • Zamani, S., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4869. [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]

  • Le Sann, C., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • Csendes, Z., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46979-46986. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. [Link]

  • Sharma, A., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 36195-36202. [Link]

  • Holland, J., Clark, R. A., & Shaver, M. P. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. [Link]

  • Laskar, D. & Ghorai, P. (2014). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Organic Letters, 16(10), 2654-2657. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1186-1239. [Link]

  • ACS Publications. (2024). How To Get Isocyanate?. [Link]

  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]

  • Aresta, M., et al. (2003). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(10), 2865-2871. [Link]

  • ResearchGate. (n.d.). 31 questions with answers in CARBAMATES | Science topic. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1264-1267. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. [Link]

  • UreaKnowHow. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1186-1239. [Link]

  • Alpan, A. S., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Molecular Structure, 1266, 133516. [Link]

  • Sciencemadness Discussion Board. (2010). Carbamate Synthesis. [Link]

Sources

Technical Support Center: A Guide to the Analysis of Thermally Unstable Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and colleagues. The analysis of carbamates—a critical class of compounds in pharmaceuticals, agriculture, and materials science—presents a unique and often frustrating set of analytical challenges. Their inherent thermal instability means that conventional analytical techniques, particularly gas chromatography (GC), can yield misleading or entirely incorrect results. This guide is designed to serve as a technical support resource, moving beyond simple procedural lists to explain the underlying science and provide robust, field-tested solutions to common problems. Here, we will address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles and validated methodologies.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of thermally unstable carbamates. Each entry details the issue, explores the probable scientific cause, and provides a series of actionable solutions.

Gas Chromatography (GC) Issues

Question 1: My carbamate analyte is showing poor peak shape (tailing), low response, or is completely absent in my GC-MS/GC-NPD analysis. What is happening?

Probable Cause: You are almost certainly observing thermal degradation in the hot GC inlet. N-methylcarbamates, a common subclass, are notoriously thermolabile and decompose via a well-understood mechanism: they break down into their corresponding phenol (or alcohol) and methylisocyanate[1][2]. This degradation is often catalyzed by active sites within the GC system or by non-volatile matrix components that accumulate in the inlet[3].

Solutions & Explanations:

  • Reduce Injector Temperature & Residence Time: The most direct solution is to minimize the thermal stress on the analyte.

    • Action: Switch from a hot split/splitless inlet to a temperature-programmable or cold injection technique. Studies have shown that hot splitless injection at 220°C can lead to almost complete decomposition, whereas cold on-column injection shows virtually no degradation[2].

    • Causality: Cold on-column or Programmed Temperature Vaporization (PTV) inlets introduce the sample into the system at a low temperature (often below the solvent's boiling point). The temperature is then ramped, transferring the analyte to the column without the shock of a hot inlet, preserving its structure[1][4].

  • Maintain an Inert Flow Path: Active sites can dramatically accelerate degradation.

    • Action: Use a fresh, high-quality deactivated inlet liner. If you observe declining performance over a series of injections, especially with complex matrices, replace the liner.

    • Causality: Tarry residues from previous injections or microscopic imperfections in the glass can expose silanol groups, which are active sites for thermal decomposition[3]. A clean, well-deactivated liner is crucial for preventing these interactions.

  • Consider Chemical Derivatization: If optimizing injection fails, modify the molecule itself to be more stable.

    • Action: Convert the carbamate into a more thermally robust derivative before GC analysis. This is a highly effective, though more labor-intensive, approach. Common methods include silylation or methylation[5][6][7].

    • Causality: Derivatization replaces the labile N-H proton on the carbamate with a stable group (e.g., a trimethylsilyl group), preventing the decomposition pathway. This not only improves thermal stability but can also enhance chromatographic peak shape and detector response[7].

Workflow: Troubleshooting Carbamate Degradation in GC This diagram outlines the logical steps to diagnose and solve issues related to the thermal decomposition of carbamates during GC analysis.

GC_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_step1 Injection Optimization cluster_step2 Flow Path Maintenance cluster_step3 Derivatization cluster_verification Verification Problem Poor Peak Shape, Low Response, or No Peak for Carbamate Analyte Step1 Step 1: Optimize Injection Technique Problem->Step1 Primary Cause: Thermal Degradation Action1a Lower Inlet Temperature Step1->Action1a Action1b Use Cold On-Column or PTV Inlet Step1->Action1b Action1c Implement Fast GC Method (Short Column, Fast Ramp) Step1->Action1c Step2 Step 2: Ensure Inert Flow Path Action2a Replace Inlet Liner with a Deactivated One Step2->Action2a Action2b Use a High-Quality, Low-Bleed Column Step2->Action2b Step3 Step 3: Chemical Modification Action3 Derivatize to a Thermally Stable Product (e.g., Silylation) Step3->Action3 Action1b->Step2 If degradation persists Verify Successful Analysis: Sharp Peak & Reproducible Area Action1b->Verify Often Sufficient Action2b->Step3 If direct analysis is still unsuccessful Action3->Verify

Caption: A logical workflow for troubleshooting GC analysis of thermally unstable carbamates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Question 2: In my LC-MS/MS analysis, the parent ion for my carbamate is very weak, but I see a strong signal for a fragment corresponding to a loss of 57 Da. Is this normal?

Probable Cause: Yes, this is a very common and characteristic behavior for N-methylcarbamates in mass spectrometry. The weak signal for the protonated molecule ([M+H]⁺) is due to its instability. The strong fragment you are observing corresponds to the neutral loss of methylisocyanate (CH₃NCO), which has a mass of approximately 57 Da[8][9]. This is a form of in-source fragmentation or a very facile collision-induced dissociation (CID).

Solutions & Explanations:

  • Embrace the Fragment: Do not fight this fragmentation; leverage it.

    • Action: In your Multiple Reaction Monitoring (MRM) method, use the weak parent ion as your precursor and the intense [M+H-57]⁺ ion as your primary product ion for quantification. This transition is often highly specific and sensitive[8][10].

    • Causality: The carbamate bond is often the weakest point in the molecule under ESI conditions. Rather than trying to prevent its fragmentation, using this predictable breakdown product provides a robust and reliable analytical signal.

  • Optimize Source Conditions: You can sometimes improve the parent ion abundance by making the ionization process "softer."

    • Action: Methodically reduce the ion source temperature and capillary/nozzle voltages.

    • Causality: Higher temperatures and voltages impart more energy to the analyte as it is desolvated and ionized. By reducing these parameters, you minimize the excess energy that can cause premature fragmentation in the source[11].

  • Promote Stable Adducts: The protonated molecule may be unstable, but other adducts might not be.

    • Action: Add a small amount of ammonium formate or ammonium acetate to your mobile phase. Look for the ammonium adduct ([M+NH₄]⁺) as your precursor ion.

    • Causality: The ammonium adduct is often more stable than the protonated molecule for certain compounds. Using it as the precursor can sometimes lead to a stronger signal and reduce in-source fragmentation, providing a more abundant parent ion for CID.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are carbamates considered so challenging for Gas Chromatography (GC)?

Carbamates, particularly N-methyl and N-aryl carbamates, are esters of carbamic acid. This structure contains a thermally labile bond that readily cleaves at the high temperatures typically used in GC inlets (200-250 °C)[12][13]. As discussed, this degradation pathway converts the parent carbamate into its corresponding phenol or alcohol and an isocyanate, meaning you are not analyzing the compound of interest[1]. This makes direct GC analysis unreliable without special precautions. High-Performance Liquid Chromatography (HPLC) is often the preferred method because it operates at or near ambient temperature, completely avoiding this issue[14][15].

Q2: When is derivatization the right choice for GC analysis?

Derivatization should be considered when:

  • Direct analysis fails: You have already optimized your GC inlet conditions (e.g., using cold on-column injection) but still see evidence of degradation[2].

  • Confirmation is required: You need an orthogonal method to confirm results obtained by LC. A derivatized GC-MS method provides strong confirmatory evidence[5].

  • Enhanced sensitivity is needed: Derivatization can introduce fluorinated groups that dramatically increase sensitivity for electron capture detection (ECD) or can improve ionization efficiency for MS[7].

The goal of derivatization is to chemically alter the labile part of the carbamate molecule, creating a more volatile and thermally stable compound suitable for the rigors of GC analysis[6][16].

Q3: What are the main advantages of using LC-MS/MS for carbamate analysis?

LC-MS/MS is widely considered the gold standard for carbamate analysis for several key reasons:

  • Avoids Thermal Degradation: As a room-temperature separation technique, it completely bypasses the primary challenge of thermal instability[13][14].

  • High Selectivity: The use of MRM allows for the detection of specific precursor-to-product ion transitions, which can effectively isolate the analyte signal from complex matrix interferences[8][17].

  • Excellent Sensitivity: LC-MS/MS can achieve very low limits of detection (LODs), often in the low µg/kg (ppb) range, which is critical for residue analysis in food and environmental samples[11][18].

  • Broad Applicability: A single LC-MS/MS method can often be used to analyze a wide range of carbamates simultaneously[19].

Q4: How does sample matrix affect the analysis, and how can I mitigate it?

The sample matrix (e.g., soil, water, food) can introduce interfering compounds that co-elute with your analyte, causing ion suppression or enhancement in LC-MS and creating active sites in GC[3][17].

  • For LC-MS: The most common mitigation strategy is the use of matrix-matched calibration standards or the use of a stable isotope-labeled internal standard for each analyte. A thorough sample cleanup, such as that provided by the QuEChERS method (for food) or Solid-Phase Extraction (SPE) (for water), is also critical[17][20].

  • For GC: In addition to sample cleanup, frequent maintenance of the GC inlet (replacing the liner and septum) is essential to prevent the buildup of non-volatile matrix components that can promote thermal degradation[3].

Mechanism: Thermal Degradation of N-Methylcarbamates This diagram illustrates the fundamental chemical reaction responsible for the challenges in GC analysis of a common carbamate structure.

Caption: The thermal degradation pathway of N-methylcarbamates in a hot GC inlet.

Part 3: Key Protocols & Methodologies

Protocol 1: Direct GC Analysis via Cold On-Column Injection

This protocol is designed to minimize thermal degradation by introducing the sample directly onto the analytical column at a low temperature.

Objective: To analyze thermally unstable carbamates by GC without derivatization.

Methodology:

  • System Preparation:

    • Install a GC equipped with a cold on-column injector.

    • Use a column appropriate for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Ensure the system is free of leaks and the carrier gas is pure.

  • Injector & Oven Setup:

    • Set the injector to "track oven" mode.

    • Set the initial oven temperature to be 5-10 °C below the boiling point of the injection solvent. For example, for an ethyl acetate injection, start at 65-70 °C.

  • Injection:

    • Draw 1 µL of the sample into a specialized on-column injection syringe (with a fine, fused silica needle).

    • Insert the syringe needle fully into the injector.

    • Inject the sample at a steady pace.

  • Temperature Program:

    • Immediately after injection, start the oven temperature program.

    • A typical program might be: Hold at 70 °C for 2 minutes, then ramp at 15-25 °C/min to a final temperature appropriate for eluting the analytes (e.g., 280 °C). A faster ramp rate can reduce the time the analyte spends at intermediate, potentially degrading temperatures[1][4].

  • Validation:

    • Inject a standard containing both the carbamate and its expected phenol degradant. A successful cold on-column injection should show a large peak for the parent carbamate and a negligible or absent peak for the phenol[2].

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This protocol is a robust and sensitive method for quantifying N-methylcarbamates in water samples.

Objective: To achieve sensitive and selective detection of carbamates by converting them into a fluorescent derivative after chromatographic separation.[15]

Methodology:

  • HPLC Separation:

    • Separate the carbamates using a reversed-phase C18 column[12].

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol.

  • Post-Column Reaction (PCR) System: The eluent from the HPLC column is directed into a PCR system before the detector.

    • Step 1: Hydrolysis: The eluent is mixed with a strong base (e.g., NaOH) and heated (e.g., to ~100 °C) in a reaction coil. This cleaves the carbamate ester bond, releasing methylamine[15][21].

    • Step 2: Derivatization: The stream is then cooled and mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol. The methylamine reacts with the OPA/mercaptoethanol to form a highly fluorescent isoindole derivative[15].

  • Detection:

    • The fluorescent product is detected using a fluorescence detector.

    • Typical excitation/emission wavelengths are approximately 330 nm and 450 nm, respectively[15].

  • System Validation:

    • The system performance is validated by analyzing a standard mix of carbamates. The method should demonstrate good resolution between all target compounds and meet the required detection limits (often in the low ppb range)[15][22].

Part 4: References

  • Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation. Journal of Pesticide Science.[Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC (PubMed Central).[Link]

  • Effective Analysis Carbamate Pesticides. Separation Science.[Link]

  • Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.[Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.[Link]

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science.[Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed.[Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed.[Link]

  • Fast gas chromatography analysis of N-carbamates with cold on-column injection. PubMed.[Link]

  • Ammonium carbamate. Sciencemadness.[Link]

  • Results of urea synthesis from ammonium carbamate catalyzed by organic... ResearchGate.[Link]

  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate.[Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.[Link]

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed.[Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate.[Link]

  • How Can We Analyze Carbamate Pesticides? YouTube.[Link]

  • Carbamate Temperature Crystallization Calculator. Stamicarbon.[Link]

  • Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Reddit.[Link]

  • Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. ResearchGate.[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.[Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse.[Link]

  • Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. PubMed.[Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.[Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI.[Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. Waters Corporation.[Link]

  • Ammonium carbamate - Wikipedia. Wikipedia.[Link]

  • Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science.[Link]

  • Preparation of ammonium carbamate. Google Patents.

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.[Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. ResearchGate.[Link]

  • Thermal degradation observed with different injection techniques: Quantitative estimation by the use of thermolabile carbamate pesticides. Sci-Hub.[Link]

  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. PMC (PubMed Central).[Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing.[Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. MDPI.[Link]

  • Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. ResearchGate.[Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. ResearchGate.[Link]

  • Carbamate Analysis Kits for Food & Environmental Testing. Waters Corporation.[Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate.[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]

  • Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. ResearchGate.[Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC (PubMed Central).[Link]

  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Technologies.[Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).[Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).[Link]

  • Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. IDEAS/RePEc.[Link]

  • A calorimetric study of carbamate formation. INIS-IAEA.[Link]

Sources

Technical Support Center: Minimizing By-Product Formation in Carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate reactions, with a specific focus on identifying, understanding, and minimizing the formation of common by-products. By leveraging a deep understanding of reaction mechanisms and kinetics, this resource provides actionable troubleshooting advice and best practices to enhance reaction purity, yield, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming a carbamate (urethane) from an isocyanate?

The primary pathway for synthesizing carbamates, also known as urethanes, involves the nucleophilic addition of an alcohol to the electrophilic carbon of an isocyanate group.[1][2] This reaction is highly efficient and forms the basis of polyurethane chemistry.[3]

R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NH-C(=O)-O-R' (Carbamate/Urethane)

Q2: What are the most common by-products in isocyanate-based carbamate synthesis?

Undesired side reactions can compete with the main carbamate formation, leading to a complex mixture of products. The most prevalent by-products include:

  • Allophanates: Formed from the reaction of an isocyanate with a previously formed carbamate.[4][5]

  • Ureas & Biurets: Resulting from the reaction of isocyanates with water (forming an unstable carbamic acid that decomposes to an amine and CO2, with the amine then reacting with another isocyanate to form urea) or the subsequent reaction of urea with another isocyanate to form a biuret.[6][7][8]

  • Isocyanurates: Cyclic trimers formed from the self-condensation of three isocyanate molecules, often promoted by heat or basic catalysts.[7][9][10]

  • Uretidinones: Cyclic dimers of isocyanates, which can be a particular issue during the storage of certain isocyanates like MDI.[6]

Q3: Why is the formation of these by-products a significant issue?

By-product formation is detrimental for several reasons:

  • Reduced Yield: Side reactions consume starting materials, lowering the overall yield of the desired carbamate product.

  • Purification Challenges: By-products often have similar polarities to the target molecule, making chromatographic separation difficult, time-consuming, and costly.

  • Altered Product Properties: In polymer science, the presence of urea, biuret, or allophanate linkages introduces cross-linking and branching, which can drastically and often unpredictably alter the mechanical and thermal properties of the final material.[6][9]

  • Safety and Toxicity: Isocyanates themselves are toxic, and incomplete reactions or the formation of unknown by-products can pose safety risks.[11]

Part 2: Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction shows significant allophanate formation. How can I prevent this?

Causality: Allophanate formation occurs when a carbamate product, which contains a reactive N-H bond, acts as a nucleophile and attacks another isocyanate molecule. This secondary reaction is highly dependent on reaction conditions.[4][5] It is particularly favored by:

  • Excess Isocyanate: A high concentration of isocyanate increases the statistical probability of it reacting with the carbamate product.[4]

  • Elevated Temperatures: The activation energy for allophanate formation is often higher than that for carbamate formation, so high temperatures accelerate this side reaction disproportionately.[5]

Solutions:

  • Control Stoichiometry:

    • Use a precise 1:1 molar ratio of isocyanate to alcohol. If one reagent must be in excess, a slight excess of the alcohol is generally preferable to an excess of the highly reactive isocyanate.

    • Employ slow, controlled addition of the isocyanate to the alcohol solution using a syringe pump. This maintains a low instantaneous concentration of the isocyanate, favoring the primary reaction with the alcohol.

  • Optimize Temperature:

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and monitor progress by TLC or LC-MS.

    • If heating is necessary, perform a temperature optimization study to find the point at which carbamate formation is efficient but allophanate formation remains minimal.

  • Catalyst Selection:

    • While many catalysts accelerate carbamate formation, some can also promote side reactions. For instance, strong base catalysts may also encourage allophanate formation.[4] Tin-based catalysts are often selective for the urethane reaction.

Problem 2: I'm observing urea and biuret peaks in my analysis. What is causing this and how do I stop it?

Causality: The presence of urea and its derivative, biuret, is almost always a direct consequence of water contamination.[7][8][12] The reaction proceeds in a two-step sequence:

  • R-NCO + H₂O → [R-NH-COOH] (Unstable Carbamic Acid) → R-NH₂ + CO₂

  • R-NH₂ + R-NCO → R-NH-C(=O)-NH-R (Urea) The resulting urea can then react with yet another isocyanate molecule to form a biuret.[6][13]

Solutions:

  • Ensure Anhydrous Conditions:

    • Use high-purity, anhydrous solvents. Solvents should be dried over molecular sieves or distilled from an appropriate drying agent.

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

    • Ensure all starting materials, particularly the alcohol, are free from water. If necessary, dry the alcohol with a suitable agent.

  • Inert Atmosphere:

    • Run the reaction under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling:

    • Isocyanates are highly sensitive to moisture. Purchase in Sure/Seal™ bottles or store under an inert atmosphere. Use dry syringes and needles for transfers.

Problem 3: My isocyanate is dimerizing and/or trimerizing instead of reacting with my alcohol. How do I favor carbamate formation?

Causality: Isocyanates can react with themselves to form cyclic dimers (uretidinones) and trimers (isocyanurates).[7] Trimerization is an especially common side reaction that is strongly promoted by certain catalysts and conditions.[9][10]

  • Catalyst Choice: Strong basic catalysts, such as tertiary amines (like DABCO), carboxylates, and alkoxides, are known to be highly effective at catalyzing isocyanurate formation.[4][10]

  • High Temperature: Thermal energy can promote the self-condensation of isocyanates.[9]

  • High Concentration: A high concentration of isocyanate in the absence of a reactive nucleophile (the alcohol) increases the likelihood of self-reaction.[14]

Solutions:

  • Judicious Catalyst Selection:

    • If a catalyst is required, select one known for its high selectivity towards urethane formation, such as dibutyltin dilaurate (DBTDL).

    • Avoid strong amine or alkali metal catalysts unless isocyanurate formation is specifically desired.

    • Perform a catalyst screen to identify the optimal choice for your specific substrate combination.

  • Reverse Addition:

    • Instead of adding the isocyanate to the alcohol, consider adding the alcohol and catalyst mixture slowly to the isocyanate. This ensures the isocyanate is always in the presence of its reaction partner, but care must be taken to avoid a large excess of isocyanate at the beginning. The standard slow addition of isocyanate to the alcohol is generally safer and more common.

  • Temperature Management:

    • As with allophanate formation, run the reaction at the minimum required temperature. Isocyanate trimerization is often negligible at or below room temperature in the absence of a strong catalyst.

Part 3: Key Experimental Protocols
Protocol 1: Optimized General Procedure for Carbamate Synthesis

This protocol emphasizes the control measures necessary to minimize by-product formation.

  • Preparation:

    • Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120 °C overnight and assemble while hot under a positive pressure of dry nitrogen.

    • Equip the flask with a magnetic stir bar and a septum.

  • Reagent Setup:

    • Dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., THF, toluene, or dichloromethane, ~0.1-0.5 M).

    • If using a catalyst (e.g., DBTDL, 0.1-1.0 mol%), add it to the alcohol solution.

    • In a separate dry syringe, draw up the isocyanate (1.0-1.05 eq.).

  • Reaction Execution:

    • Cool the alcohol solution in an ice bath (0 °C).

    • Add the isocyanate dropwise to the stirred alcohol solution over 30-60 minutes via syringe pump. A slow addition rate is critical.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC (staining for the carbamate product) or by IR spectroscopy (disappearance of the strong N=C=O stretch around 2270 cm⁻¹).

    • Once the starting material is consumed, quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.

    • Concentrate the mixture under reduced pressure and purify by flash chromatography or recrystallization.

Protocol 2: Analytical Detection of By-Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying products and by-products with high sensitivity and specificity.[15][16]

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile) and a small amount of a primary amine (e.g., butylamine) to derivatize any unreacted isocyanate into a stable urea adduct, preventing further reaction.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., Waters BEH C18).[15]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 1-5 µL.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Scan mode to identify the molecular weights of all components. The expected m/z values would be [M+H]⁺ or [M+Na]⁺ for the carbamate, allophanate, urea, and biuret. Isocyanurate trimers will appear at 3x the monomer mass.

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode for higher sensitivity and accurate quantification if standards are available.[15]

Part 4: Visualizations and Data
Diagram 1: Key Reaction Pathways in Carbamate Synthesis

This diagram illustrates the desired reaction competing with the primary side reactions.

G cluster_reactants Reactants cluster_products Products & By-products R_NCO Isocyanate (R-NCO) Carbamate Desired Carbamate R_NCO->Carbamate + Alcohol Allophanate Allophanate Isocyanurate Isocyanurate (Trimer) R_NCO->Isocyanurate Self-Reaction (x3) (Base Catalyst, High Temp) R_OH Alcohol (R'-OH) R_OH->Carbamate Carbamate->Allophanate + Isocyanate (High Temp, Excess NCO) Urea Urea Biuret Biuret Urea->Biuret + Isocyanate Water Water (H₂O) Water->Urea + Isocyanate

Caption: Primary carbamate formation pathway and competing side reactions.

Diagram 2: Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for diagnosing and solving by-product issues.

G Start Problem: High By-product Formation Identify 1. Identify By-product(s) (LC-MS, IR, NMR) Start->Identify Allophanate Allophanate Detected Identify->Allophanate m/z = [Carbamate+NCO] Urea_Biuret Urea / Biuret Detected Identify->Urea_Biuret m/z indicates H₂O addition Trimer Isocyanurate (Trimer) Detected Identify->Trimer m/z = 3 x [NCO] Sol_Allophanate Action: • Lower Temperature • Use 1:1 Stoichiometry • Slow Isocyanate Addition Allophanate->Sol_Allophanate Sol_Urea Action: • Use Anhydrous Solvents • Dry Glassware & Reagents • Run Under Inert Gas (N₂/Ar) Urea_Biuret->Sol_Urea Sol_Trimer Action: • Avoid Strong Base Catalysts • Use Selective Catalyst (e.g., DBTDL) • Lower Temperature Trimer->Sol_Trimer

Caption: A decision tree for troubleshooting common carbamate side reactions.

Table 1: Impact of Reaction Parameters on By-Product Formation
ParameterRecommended ConditionImpact on Carbamate YieldRisk of AllophanateRisk of Urea/BiuretRisk of Isocyanurate
Temperature Lowest effective temperature (e.g., 0 °C to RT)Neutral/PositiveDecreases NeutralDecreases
Stoichiometry (NCO:OH) 1:1 or slight excess of alcoholMaximizes Decreases NeutralDecreases
Water Content Anhydrous (<50 ppm)Maximizes NeutralEliminates Neutral
Isocyanate Addition Slow, dropwise additionMaximizes Decreases NeutralDecreases
Catalyst Selective catalyst (e.g., DBTDL) or noneIncreases NeutralNeutralDecreases
Catalyst (Strong Base) Avoid (e.g., DBU, K-t-BuO)DecreasesIncreasesNeutralIncreases
References
  • Kukhtin, A. V., et al. (n.d.). Understanding the mechanism, thermodynamic and kinetic features of the Kukhtin–Ramirez reaction in carbamate synthesis from carbon dioxide. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Biuret. Retrieved from [Link]

  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press. (Conceptual basis for biuret/dimer formation, though specific link is indirect).
  • Chong, P. Y., & Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters, 2(14), 2113–2116. Retrieved from [Link]

  • Chong, P. Y., & Petillo, P. A. (2000). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. PubMed. Retrieved from [Link]

  • Chong, P. Y., & Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. ACS Publications. Retrieved from [Link]

  • Hegedus, L., et al. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Fodor, C., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

  • Müller, H., et al. (n.d.). Process for the preparation of polyisocyanates with biuret structure. Google Patents.
  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. Retrieved from [Link]

  • Al-addous, M., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers. Retrieved from [Link]

  • Jensen, M. (1969). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Retrieved from [Link]

  • Van der Meijden, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers. Retrieved from [Link]

  • Alberty, R. A. (2006). Thermodynamics of the reactions of carbamoyl phosphate. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures. Retrieved from [Link]

  • Ramachandran, B. R., et al. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. UreaKnowHow. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Determination of selected carbamate pesticides. Retrieved from [Link]

  • Li, H., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]

  • Wikipedia. (2024). Carbamate. Retrieved from [Link]

  • Varghese, J., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI. Retrieved from [Link]

  • Prociak, A., et al. (2017). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanurate foams. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). What is the easiest methodology for the synthesis of an elastomeric polyurethane? Retrieved from [Link]

  • Beauchemin, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC. Retrieved from [Link]

  • Notermann, T., et al. (n.d.). Process for preparing isocyanates by thermal dissociation of carbamates. Google Patents.
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  • Jung, K. W., et al. (n.d.). Efficient carbamate synthesis. Google Patents.
  • McCann, N., et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed. Retrieved from [Link]

  • Specific Polymers. (n.d.). Non-isocyanate and sustainable PolyUrethanes. Retrieved from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. ACS. Retrieved from [Link]

  • Fodor, C., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PubMed. Retrieved from [Link]

  • Nitrogen+Syngas. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). Polymers. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Carbamate Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbamates (urethanes) are a cornerstone of modern organic chemistry. Their utility spans from life-saving pharmaceuticals and crop-protecting agrochemicals to essential amine-protecting groups in multi-step synthesis and the building blocks of polyurethane materials.[1][2][3] The critical carbamate linkage (R₂N-C(=O)O-R') has historically been forged using highly efficient but dangerously toxic reagents. However, the contemporary chemical landscape, driven by principles of green chemistry and heightened safety standards, has spurred the development of numerous alternative synthetic strategies.

This guide provides an in-depth comparative analysis of the primary routes to carbamate synthesis. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of reactions to explain the causality behind methodological choices. We will dissect the mechanisms, advantages, and limitations of each route, supported by experimental data and protocols, to empower you to make informed decisions for your specific synthetic challenges.

The Phosgene Route: A Legacy of High-Reactivity and High-Hazard

For decades, the synthesis of carbamates was dominated by the use of phosgene (COCl₂) and its derivatives, such as triphosgene.[4] This method remains a benchmark for efficiency and versatility due to the high electrophilicity of the carbonyl carbon in phosgene.

Mechanism and Execution

The reaction typically proceeds in a two-step, one-pot sequence. First, phosgene reacts with an alcohol or phenol to generate a highly reactive chloroformate intermediate. This intermediate is then treated with a primary or secondary amine, which displaces the chloride to form the carbamate bond. A stoichiometric amount of base is required to scavenge the HCl byproduct.

G cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbamate Formation Phosgene Phosgene Chloroformate R'-O-CO-Cl Phosgene->Chloroformate + R'-OH Alcohol R'-OH HCl_1 HCl Chloroformate_ref R'-O-CO-Cl Amine R₂NH Carbamate R₂N-CO-OR' HCl_2 HCl Chloroformate_ref->Carbamate + R₂NH

Caption: The two-step mechanism of carbamate synthesis via the phosgene route.
Experimental Protocol: Synthesis of O-Aryl Carbamate
  • Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber system (to neutralize excess phosgene and HCl).

  • Reaction: The chosen phenol is dissolved in an inert aprotic solvent (e.g., toluene). The solution is cooled to 0 °C.

  • Phosgene Addition: A solution of phosgene in toluene (typically 20%) is added dropwise while maintaining the temperature. The reaction is monitored for the disappearance of the phenol.

  • Amine Addition: A solution containing the amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise to the in-situ generated chloroformate at 0-5 °C.[4]

  • Workup: The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then washed with dilute acid, water, and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude carbamate, which is purified by recrystallization or chromatography.

Assessment
  • Advantages : High yields, broad substrate scope, and well-established procedures.

  • Disadvantages : The extreme toxicity of phosgene gas is the primary drawback, necessitating specialized handling procedures and equipment.[3][5] The process also generates corrosive HCl as a stoichiometric byproduct.[6]

Phosgene-Free Routes: Embracing Safer and Greener Alternatives

Growing safety and environmental concerns have driven the development of numerous phosgene-free synthetic routes.[7][8] These methods utilize less hazardous carbonyl sources and often employ catalytic systems to achieve high efficiency.

Oxidative Carbonylation
2.1.1. Mechanism and Causality

G Start Amine (R₂NH) + Alcohol (R'-OH) + CO Complex [M]-Amine/Alkoxide Complex Start->Complex Catalyst Pd(II) or Rh(I) Catalyst Catalyst->Complex Insertion CO Insertion Complex->Insertion Carbamoyl [M]-Carbamoyl Intermediate Insertion->Carbamoyl Elimination Reductive Elimination Carbamoyl->Elimination Carbamate Carbamate Product Elimination->Carbamate Regen Catalyst Regeneration Elimination->Regen [M]⁰ Oxidant Oxidant (e.g., O₂) Oxidant->Regen Regen->Catalyst

Caption: Generalized catalytic cycle for oxidative carbonylation.
2.1.2. Experimental Protocol: Palladium-Catalyzed Synthesis
  • Setup: A high-pressure autoclave equipped with a magnetic stir bar and a gas inlet is charged with the amine, the alcohol (often used as the solvent), and the palladium catalyst (e.g., a Pd/Iodide system).[11]

  • Reaction: The reactor is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure (e.g., 40 bar), followed by the introduction of oxygen.[1]

  • Heating: The mixture is heated to the reaction temperature (e.g., 100-150 °C) and stirred for several hours.[1][11]

  • Workup: After cooling and careful depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the resulting crude product is purified.

2.1.3. Assessment
  • Advantages : High atom economy, avoids phosgene, and can utilize readily available starting materials.[9]

  • Disadvantages : Requires handling of toxic and flammable CO gas, often under high pressure and temperature. Catalyst cost and recovery can be concerns for industrial scale-up.

Synthesis from Urea and Alcohols

Utilizing urea as an inexpensive, stable, and non-toxic carbonylating agent is an attractive green chemistry approach.[12][13][14] The reaction, known as urea alcoholysis, produces a carbamate and ammonia.

2.2.1. Mechanism and Causality

The reaction involves the nucleophilic attack of the alcohol on one of urea's carbonyl carbons, leading to the displacement of ammonia. This process is typically reversible, and the removal of the ammonia byproduct is crucial to drive the equilibrium towards the product.[15] The reaction is often catalyzed by solid acids, metal oxides (e.g., TiO₂/SiO₂), or other Lewis acidic catalysts that activate the urea carbonyl group.[14][16]

G Urea H₂N-CO-NH₂ Intermediate Tetrahedral Intermediate Urea->Intermediate + R-OH, Catalyst Alcohol R-OH Catalyst Catalyst (e.g., Solid Acid) Carbamate R-O-CO-NH₂ Intermediate->Carbamate Ammonia NH₃ Intermediate->Ammonia Elimination

Caption: Simplified pathway for carbamate synthesis from urea and alcohol.
2.2.2. Experimental Protocol: Catalytic Alcoholysis of Urea
  • Setup: An autoclave is charged with urea, the desired alcohol (in excess), and the catalyst (e.g., 2.9 wt% TiO₂/SiO₂).[14]

  • Reaction: The reactor is sealed and heated to 150-170 °C for 4-6 hours.[14] To drive the reaction to completion, the ammonia gas produced is carefully vented periodically.[14]

  • Workup: After cooling, the catalyst is removed by filtration. The excess alcohol is distilled off, and the remaining solid or oil is purified, typically by recrystallization, to yield the primary carbamate.

2.2.3. Assessment
  • Advantages : Utilizes inexpensive, safe, and readily available starting materials.[14] It is an environmentally friendly route, especially as the ammonia byproduct can be recycled for urea production.[14]

  • Disadvantages : The reaction is reversible and requires elevated temperatures.[15] Efficient removal of ammonia is necessary to achieve high yields.

Synthesis from Carbon Dioxide (CO₂)

Directly utilizing CO₂ as a C1 building block is a paramount goal in green chemistry.[6] This route typically involves reacting an amine, CO₂, and an electrophile (like an alkyl halide) in the presence of a base.[3][5]

2.3.1. Mechanism and Causality

The first step is the reaction between the amine and CO₂ to form a carbamic acid intermediate, which is then deprotonated by a base (e.g., DBU, Cs₂CO₃) to form a carbamate salt.[17] This nucleophilic carbamate anion then reacts with an alkylating agent (e.g., an alkyl halide) in an SN2-type reaction to furnish the final product. The choice of base is critical; it must be strong enough to deprotonate the carbamic acid but not so nucleophilic that it competes in the alkylation step.[5][18]

G cluster_0 Step 1: Carbamate Salt Formation cluster_1 Step 2: Alkylation Amine R₂NH Carbamic_Acid R₂NCOOH Amine->Carbamic_Acid + CO₂ CO2 CO₂ Carbamate_Salt [R₂NCOO]⁻ Carbamic_Acid->Carbamate_Salt + Base Base Base Salt_Ref [R₂NCOO]⁻ Alkyl_Halide R'-X Carbamate_Product R₂N-CO-OR' Salt_Ref->Carbamate_Product + R'-X

Caption: Carbamate synthesis via direct fixation of CO₂.
2.3.2. Experimental Protocol: Continuous-Flow Synthesis from CO₂
  • Setup: A continuous-flow reactor (e.g., a heated coil reactor) is used.[6] A solution of the amine (1.0 equiv), alkyl bromide (2.0 equiv), and DBU (2.0 equiv) in a polar aprotic solvent like acetonitrile is prepared.[6]

  • Reaction: The reactant solution is pumped into the reactor, which is heated to the desired temperature (e.g., 70 °C). Gaseous CO₂ is introduced into the flow stream via a mass flow controller.[6]

  • Collection & Workup: The output stream from the reactor is collected. The solvent is removed under reduced pressure, and the product is isolated, often without the need for column chromatography.[6]

2.3.3. Assessment
  • Advantages : Utilizes an abundant, inexpensive, non-toxic, and renewable C1 source.[3][6] Contributes to carbon capture and utilization (CCU) strategies.

  • Disadvantages : The thermodynamic stability of CO₂ often necessitates activation, which can require catalysts, stoichiometric bases, or elevated pressures.[19][20]

Enzymatic Synthesis

Biocatalysis offers an exceptionally green and highly selective route to carbamates. Promiscuous esterases or acyltransferases can catalyze the aminolysis of carbonates with a wide range of amines.[21][22]

2.4.1. Mechanism and Causality

The enzyme, such as the esterase from Pyrobaculum calidifontis (PestE), follows a ping-pong mechanism. First, the carbonate donor (e.g., dibenzyl carbonate) acylates a serine residue in the enzyme's active site, releasing an alcohol molecule. The acylated enzyme intermediate is then attacked by the amine nucleophile, forming the carbamate product and regenerating the free enzyme. The reaction is performed in an aqueous buffer, eliminating the need for hazardous organic solvents.[21][22]

G Enzyme Esterase (E-OH) Acyl_Enzyme Acyl-Enzyme (E-O-CO-OR') Enzyme->Acyl_Enzyme + Carbonate Carbonate R'O-CO-OR' Alcohol_1 R'-OH Acyl_Enzyme->Alcohol_1 - R'-OH Carbamate R₂N-CO-OR' Acyl_Enzyme->Carbamate + Amine Amine R₂NH Carbamate->Enzyme Regenerates Enzyme

Caption: Simplified mechanism for enzymatic carbamate synthesis.
2.4.2. Experimental Protocol: PestE-Catalyzed Synthesis
  • Setup: In a reaction vial, the amine substrate (e.g., 50 mM) and the carbonate donor (e.g., 200 mM diallyl carbonate) are suspended in a buffer solution (e.g., 100 mM sodium phosphate, pH 8.0).[21]

  • Reaction: The reaction is initiated by adding the purified enzyme (e.g., PestE at 0.05 mg/mL).[21] The mixture is incubated at a controlled temperature with shaking.

  • Workup: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the carbamate product, with isolated yields often reaching up to 99%.[21][22]

2.4.3. Assessment
  • Advantages : Exceptionally high chemo- and regioselectivity, operates under mild conditions (room temperature, aqueous media), and is environmentally benign.[23]

  • Disadvantages : The substrate scope may be limited by the enzyme's specificity. Enzyme cost, stability, and availability can be practical limitations for large-scale synthesis.

Comparative Summary and Route Selection

The optimal synthesis route depends heavily on the specific requirements of the project, including scale, cost, safety regulations, and the nature of the desired product.

Data Presentation: Head-to-Head Comparison
FeaturePhosgene RouteOxidative CarbonylationUrea AlcoholysisCO₂ FixationEnzymatic Synthesis
Carbonyl Source Phosgene (COCl₂)Carbon Monoxide (CO)UreaCarbon Dioxide (CO₂)Dialkyl/Diaryl Carbonate
Key Reagents Alcohol, Amine, BaseAmine, Alcohol, OxidantAlcoholAmine, Alkylating Agent, BaseAmine
Catalyst None (Stoichiometric)Pd, Rh, Au complexes[1][10]Solid acids, Metal oxides[14]Often catalyst-free, or uses onium salts[20]Esterase/Acyltransferase[21][22]
Typical Temp. 0 °C to RT100 - 150 °C[1][11]150 - 180 °C[14]RT to 70 °C[6]Room Temperature
Typical Pressure Atmospheric1 - 50 bar CO[1]Autogenous (elevated)1 - 5 MPa[6]Atmospheric
Typical Yield Very High (>90%)Good to Excellent (70-95%)Good to Excellent (up to 97%)[14]Good to Excellent (45-92%)[6]Excellent (up to 99%)[21][22]
Safety/Env. Impact Very High Hazard. Extremely toxic reagent, corrosive byproduct.High Hazard. Toxic/flammable CO gas, high pressure.Low Hazard. Green starting materials, NH₃ byproduct.[14]Very Low Hazard. Utilizes greenhouse gas.[3]Very Low Hazard. Aqueous, mild conditions.
Scalability Well-established for large scale.Feasible but requires specialized high-pressure equipment.Promising for industrial scale.[24]Continuous flow shows promise for scale-up.[6]Challenging due to enzyme cost and reactor volume.
Decision-Making Workflow

Choosing the right synthetic path requires balancing multiple factors. The following workflow can guide your decision process.

G Start Project Goal: Synthesize Carbamate Safety Is extreme hazard acceptable? Start->Safety Scale Scale of Synthesis? Safety->Scale No Phosgene Phosgene Route Safety->Phosgene Yes Pressure High Pressure/ CO gas handling? Scale->Pressure Large Scale Green Is Green Chemistry a high priority? Scale->Green Lab/Pilot Scale Oxidative Oxidative Carbonylation Pressure->Oxidative Yes Urea Urea Alcoholysis Pressure->Urea No Cost Cost Sensitivity? CO2 CO₂ Fixation Cost->CO2 Low Enzymatic Enzymatic Synthesis Cost->Enzymatic High (High Selectivity Needed) Green->Cost

Caption: Workflow for selecting a carbamate synthesis route.

Conclusion

The synthesis of carbamates has evolved significantly from its reliance on hazardous phosgene-based chemistry. Today, researchers have a diverse toolbox of safer and more sustainable alternatives. Oxidative carbonylation provides an atom-economical route but requires handling of CO under pressure. Methods utilizing urea and carbon dioxide represent promising green industrial pathways by transforming low-cost feedstocks and waste streams into valuable products. For applications demanding the highest selectivity under the mildest conditions, enzymatic synthesis stands out as a powerful, albeit potentially costly, option. By understanding the fundamental mechanisms, practical requirements, and inherent trade-offs of each method, scientists can strategically select the optimal route to advance their research and development goals efficiently and responsibly.

References

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  • Yalfani, M. S., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Available at: [Link]

  • Ma, Y., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. Available at: [Link]

  • Moshó, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Moshó, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Available at: [Link]

  • ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

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Unveiling the Biological Potential of Methyl N-methyl-N-(4-nitrophenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel small molecules with therapeutic potential is a continuous endeavor. This guide provides an in-depth technical overview of the predicted biological activity of methyl N-methyl-N-(4-nitrophenyl)carbamate , a compound of interest within the broader class of carbamates. While direct experimental data for this specific molecule remains to be extensively published, this document synthesizes information from structurally related analogs to build a strong predictive case for its biological functions and offers a framework for its empirical validation.

Introduction to Methyl N-methyl-N-(4-nitrophenyl)carbamate: A Molecule of Interest

Methyl N-methyl-N-(4-nitrophenyl)carbamate belongs to the carbamate class of organic compounds, which are characterized by a carbamic acid ester functional group. Carbamates have a rich history in various applications, from agriculture as insecticides to medicine as therapeutic agents.[1] The structure of methyl N-methyl-N-(4-nitrophenyl)carbamate, featuring a nitrophenyl ring and N-methylation, suggests the potential for specific interactions with biological targets. Based on the well-established activities of analogous compounds, two primary biological activities are hypothesized for this molecule: inhibition of acetylcholinesterase and modulation of Pim-1 kinase activity.

Predicted Biological Activity and Mechanism of Action

Acetylcholinesterase (AChE) Inhibition: A Classic Carbamate Function

The most established biological activity of N-methyl carbamates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the insecticidal action of many carbamates and the therapeutic effect of certain drugs used in the treatment of Alzheimer's disease and myasthenia gravis.

The inhibitory action of carbamates on AChE is typically pseudo-irreversible. The carbamate molecule acts as a substrate for the enzyme, leading to the carbamoylation of a serine residue in the active site. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle, effectively inactivating the enzyme for a period.

The presence of the N-methyl group and the phenyl ring in methyl N-methyl-N-(4-nitrophenyl)carbamate are key structural features that suggest its potential as an AChE inhibitor. Structure-activity relationship studies on similar phenyl N-methyl carbamates have demonstrated that the nature of the phenyl ring and its substituents significantly influences the affinity for the AChE active site.[3]

Figure 1: Predicted mechanism of acetylcholinesterase inhibition.
Pim-1 Kinase Inhibition: A Potential Anti-Cancer Activity

The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is associated with various types of cancer, making it an attractive target for cancer therapy. A growing body of research has focused on the development of small molecule inhibitors of Pim-1 kinase.

Interestingly, many potent Pim-1 inhibitors feature a carbamate or a structurally related moiety. While direct evidence is pending, the structural components of methyl N-methyl-N-(4-nitrophenyl)carbamate align with features known to be important for Pim-1 inhibition. The aromatic ring can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of the kinase, and the carbamate group can form hydrogen bonds with key residues.

Figure 2: Hypothesized inhibition of the Pim-1 signaling pathway.

Comparative Analysis

To contextualize the potential biological activity of methyl N-methyl-N-(4-nitrophenyl)carbamate, a comparison with established compounds is essential.

Comparison with Other Acetylcholinesterase Inhibitors

The table below presents a comparison of the inhibitory activity (IC50 values) of various carbamates against acetylcholinesterase. While data for our target compound is not available, the values for structurally related carbamates provide a benchmark for its expected potency.

CompoundAcetylcholinesterase IC50Reference
Methyl N-methyl-N-(4-nitrophenyl)carbamate To be determined
RivastigmineVaries by study[4]
GalanthamineVaries by study[4]
Physostigmine~4 µM[5]
N-(ω-indol-1-ylalkyl)-substituted phenyl carbamatesIC50 values in the low µM range[5]
Comparison with Known Pim-1 Kinase Inhibitors

The field of Pim-1 kinase inhibitors is rich with diverse chemical scaffolds. The following table provides a comparison with several known Pim-1 inhibitors, highlighting the range of potencies observed.

CompoundPim-1 Kinase IC50Reference
Methyl N-methyl-N-(4-nitrophenyl)carbamate To be determined
Staurosporine~16.7 nM[2]
Quercetagetin~0.56 µM[2]
CX-62585 nM[5]
AZD12080.4 nM[5]

Experimental Protocols for Biological Activity Confirmation

To empirically validate the predicted biological activities of methyl N-methyl-N-(4-nitrophenyl)carbamate, the following experimental protocols are recommended.

Figure 3: Recommended experimental workflow.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Methyl N-methyl-N-(4-nitrophenyl)carbamate (test compound)

  • Positive control inhibitor (e.g., physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Pim-1 Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the activity of Pim-1 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: Pim-1 kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate. The amount of ADP produced is directly proportional to the kinase activity. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • Methyl N-methyl-N-(4-nitrophenyl)carbamate (test compound)

  • Positive control inhibitor (e.g., staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase buffer.

  • In a microplate, add the Pim-1 kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human cancer cell lines (e.g., a panel of relevant lines for anti-cancer screening)

  • Cell culture medium and supplements

  • Methyl N-methyl-N-(4-nitrophenyl)carbamate (test compound)

  • Positive control cytotoxic agent (e.g., doxorubicin)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and controls for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of methyl N-methyl-N-(4-nitrophenyl)carbamate strongly suggest a dual biological activity profile encompassing both acetylcholinesterase and Pim-1 kinase inhibition. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to embark on the empirical confirmation of these activities.

Future investigations should focus on the synthesis and purification of methyl N-methyl-N-(4-nitrophenyl)carbamate, followed by its systematic evaluation in the described biochemical and cell-based assays. A comprehensive understanding of its potency, selectivity, and cellular effects will be crucial in determining its potential as a lead compound for drug discovery efforts, particularly in the areas of neurodegenerative diseases and oncology.

References

  • Hussain, G., et al. (2021). Design, synthesis, in vitro and in silico studies of novel cyanopyridines as potent anticancer agents and PIM-1 kinase inhibitors. Bioorganic Chemistry, 115, 105230.
  • Goldblum, A. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442.
  • Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504.
  • Göçer, H., et al. (2018). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1191.
  • Koprda, J., et al. (2021).
  • Yellapu, N., et al. (2014). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 329-332.
  • Al-Masoudi, N. A., et al. (2012). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Letters in Drug Design & Discovery, 9(7), 679-682.
  • Cai, Q., Fei, Z., & Li, L. (2011). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1494.
  • Gambino, J., & Marenus, K. D. (2006). A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Tetrahedron Letters, 47(36), 6479-6481.
  • Imramovský, A., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10142-10158.
  • de Oliveira, D. N., & de Albuquerque, S. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista Virtual de Química, 15(4), 986-1002.

Sources

Mechanistic Profiling & Reactivity Guide: Methyl N-methyl-N-(4-nitrophenyl)carbamate

[1]

Executive Summary

Methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 10252-27-4) is a specialized mechanistic probe used primarily in physical organic chemistry and biochemical assays to distinguish between hydrolytic pathways (acylation mechanisms). Unlike its structural isomer, the potent acetylcholinesterase (AChE) inhibitor 4-nitrophenyl N-methylcarbamate , this N,N-disubstituted compound exhibits a distinct reactivity profile characterized by preferential C-N bond cleavage under basic conditions.

This guide compares the reactivity, enzyme specificity, and hydrolytic stability of methyl N-methyl-N-(4-nitrophenyl)carbamate against standard carbamate probes, providing researchers with the data needed to select the appropriate substrate for esterase profiling and metabolic stability studies.

Chemical Identity & Structural Comparison[2][3]

Understanding the structural nuance is critical for experimental design. The target compound is often confused with its isomer, leading to failed inhibition assays.

FeatureMethyl N-methyl-N-(4-nitrophenyl)carbamate (Target)4-Nitrophenyl N-methylcarbamate (Alternative)
Structure Me-O-CO-N(Me)-Ar Me-NH-CO-O-Ar
CAS Number 10252-27-45819-21-6
Primary Application Mechanistic Probe (Hydrolysis Pathways)AChE/BuChE Inhibitor & Substrate
Leaving Group N-methyl-4-nitroaniline (Yellow,

~380-400 nm)
4-Nitrophenol (Yellow,

~400 nm)
Hydrolysis Mechanism B

2 (Nucleophilic Attack)
E1cB (via Isocyanate) or B

2
Enzyme Inhibition Negligible (Steric hindrance, no acidic proton)Potent (Carbamylates Serine residue)

Cross-Reactivity & Selectivity Profile

Chemical Cross-Reactivity (Hydrolysis Pathways)

The "cross-reactivity" of this compound often refers to its competitive hydrolysis pathways in the presence of nucleophiles (OH⁻, amines).

  • Pathway A (C-N Cleavage): Under basic conditions, the hydroxide ion attacks the carbonyl carbon. Due to the specific electronic stabilization of the N-methyl-N-(4-nitrophenyl) leaving group, the C-N bond breaks preferentially. This is rare for carbamates, which usually cleave at the C-O bond.

  • Pathway B (C-O Cleavage): In standard methyl carbamates, the methoxide (MeO⁻) is the leaving group. However, in this molecule, the aniline derivative is a better leaving group, shifting the mechanism.

Enzymatic Cross-Reactivity

In drug development, this compound is used as a negative control for AChE inhibition studies to validate the requirement of the N-H proton for carbamylation.

  • AChE/BuChE: Shows <1% cross-reactivity (inhibition) compared to Physostigmine or Carbaryl. The N-methyl group prevents the formation of the reactive isocyanate intermediate required for rapid enzyme inactivation.

  • Carboxylesterases: May act as a slow substrate. High concentrations can lead to non-specific acylation of serine hydrolases, releasing the chromogenic N-methyl-4-nitroaniline.

Immunological Cross-Reactivity

In ELISA development for pesticide detection (e.g., Carbofuran), this compound serves as a hapten mimic .

  • Epitope Recognition: Antibodies raised against N-methyl carbamates may show low cross-reactivity (5-15%) with this compound due to the steric bulk of the extra methyl group on the nitrogen.

  • Utility: It is used to determine the specificity of the antibody binding pocket—specifically, whether the pocket tolerates N,N-disubstitution.

Experimental Protocols

Protocol A: Differential Hydrolysis Kinetics (C-N vs. C-O Cleavage)

Objective: Determine the dominant hydrolysis pathway by monitoring specific leaving groups.

  • Preparation:

    • Prepare a 10 mM stock solution of Methyl N-methyl-N-(4-nitrophenyl)carbamate in acetonitrile.

    • Prepare 0.1 M Phosphate Buffer (pH 7.4) and 0.1 M NaOH (for alkaline hydrolysis).

  • Reaction Setup:

    • Mix 980 µL of buffer/base with 20 µL of substrate stock in a quartz cuvette.

  • Detection (Dual-Wavelength Monitoring):

    • Channel 1 (400 nm): Monitor formation of N-methyl-4-nitroaniline (Product of C-N cleavage).

    • Channel 2 (GC-MS/HPLC): Aliquot samples at t=0, 5, 10 min to detect Methanol (Product of C-O cleavage).

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (

      
      ).
      
    • Validation Criteria: If Abs(400nm) increases linearly, C-N cleavage is active. If no color change occurs but substrate disappears (HPLC), C-O cleavage is dominant.

Protocol B: Enzyme Selectivity Screen (Negative Control)

Objective: Confirm lack of inhibition on AChE to validate assay specificity.

  • Enzyme Mix: Incubate 0.5 units/mL Acetylcholinesterase (AChE) with 100 µM Methyl N-methyl-N-(4-nitrophenyl)carbamate for 30 minutes at 25°C.

  • Substrate Addition: Add 0.5 mM Acetylthiocholine + DTNB (Ellman's Reagent).

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Comparison: Run parallel positive control with 100 µM Physostigmine.

  • Result Interpretation:

    • Target Compound: >90% residual activity (No inhibition).

    • Physostigmine: <10% residual activity (Potent inhibition).

Mechanism Visualization

The following diagram illustrates the divergent hydrolysis pathways, highlighting the unique C-N cleavage favored by this probe.

HydrolysisPathwaysSubstrateMethyl N-methyl-N-(4-nitrophenyl)carbamateIntermediateTetrahedral Intermediate(Unstable)Substrate->Intermediate+ OH- (Nucleophilic Attack)ProductCNProduct A (C-N Cleavage)N-methyl-4-nitroaniline + Methyl CarbonateIntermediate->ProductCNMajor Pathway(Stabilized Aniline LG)ProductCOProduct B (C-O Cleavage)Methanol + N-methyl-N-(4-nitrophenyl)carbamic acidIntermediate->ProductCOMinor Pathway(Methoxide LG)

Caption: Divergent hydrolysis pathways of Methyl N-methyl-N-(4-nitrophenyl)carbamate. The C-N cleavage (Green) is favored due to the leaving group ability of the N-methyl-4-nitroaniline moiety.

References

  • Sinnott, M. L. (1988). Mechanisms of the Hydrolysis of Carbamates and Amides. In Comprehensive Organic Chemistry.

    
    2 mechanism and the preference for C-N bond breaking in N,N-disubstituted carbamates.[1]
    
  • Sigma-Aldrich. (2024). Product Specification: Methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS 10252-27-4). (Verified Source for Chemical Identity).

  • ResearchGate. (2021).[2] Kinetic studies of the basic methanolysis of N-(2-nitrophenyl)carbamates. Contrasts the 2-nitro and 4-nitro isomers, confirming the C-N bond breaking mechanism for the 4-nitro variant.[2]

  • PubChem. (2024). Compound Summary: Methyl (4-nitrophenyl)carbamate.[3][4][5][6] National Library of Medicine.

A Senior Application Scientist's Guide to the Structural Comparison of N-Substituted Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of N-substituted carbamates, a pivotal structural motif in modern drug discovery and medicinal chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of how N-substitution impacts the structure, stability, and ultimately, the function of these versatile molecules. We will move beyond mere descriptions to dissect the causality behind experimental choices and provide self-validating protocols, empowering you to make informed decisions in your own research endeavors.

The Significance of the N-Substituent in Carbamate Scaffolds

Carbamates, characterized by the -O-CO-NH- linkage, are amide-ester hybrids that exhibit a unique combination of chemical stability and biological activity.[1][2] The substituents on the nitrogen atom (the N-substituent) play a critical role in defining the molecule's three-dimensional structure, its interaction with biological targets, and its metabolic fate.[2][4] By strategically varying the N-substituents, medicinal chemists can fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[1][2] This guide will illuminate the structural consequences of these substitutions and provide the tools to evaluate them.

Unveiling the Structural Landscape: A Methodological Approach

To objectively compare different N-substituted carbamates, a multi-faceted analytical approach is essential. We will delve into the practical application of key experimental and computational techniques.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of carbamates in solution.[5][6] The delocalization of non-bonded electrons on the nitrogen into the carbonyl group imparts a degree of double-bond character to the C-N bond, leading to rotational restriction and the potential for syn and anti conformations.[2][3]

Experimental Protocol: 1D and 2D NMR for Conformational Analysis
  • Sample Preparation: Dissolve a precisely weighed sample of the N-substituted carbamate in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence conformational equilibria.

  • 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Pay close attention to the chemical shifts and coupling constants of protons adjacent to the carbamate nitrogen and oxygen. Broadening of these signals can indicate conformational exchange.

  • Variable Temperature (VT) NMR: Perform 1H NMR experiments at various temperatures (e.g., from 298 K down to 223 K and up to 373 K).[3] Changes in the spectra, such as the sharpening of broad peaks or the appearance of new signals at low temperatures, can provide evidence for the presence of multiple conformers and allow for the determination of the energy barrier to rotation around the C-N bond.[2]

  • 2D NMR (NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks between protons on the N-substituent and the O-substituent can provide definitive evidence for their spatial proximity, allowing for the assignment of syn and anti conformations.

  • Data Analysis: Integrate key signals to determine the relative populations of different conformers at various temperatures. This data can be used to calculate thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.

Probing Solid-State Structure with X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the carbamate's solid-state conformation, including bond lengths, bond angles, and torsional angles. This data serves as a crucial benchmark for validating computational models.

Computational Modeling: Predicting and Rationalizing Structural Features

In silico methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface and predicting the stable conformations of N-substituted carbamates.[5]

Workflow for Conformational Search and Energy Minimization

G cluster_0 Computational Workflow A Generate Initial 3D Structure B Conformational Search (e.g., Torsional/Low-mode sampling) A->B Input Structure C Geometry Optimization & Energy Minimization (e.g., DFT with appropriate basis set) B->C Identified Conformers D Analyze Low-Energy Conformers (Bond lengths, angles, dihedrals) C->D Optimized Geometries E Simulate Spectroscopic Data (IR, NMR) for comparison with experiment D->E Structural Parameters

Caption: A typical computational workflow for the conformational analysis of N-substituted carbamates.

A common approach involves using a conformational search tool to generate a diverse set of initial geometries, followed by optimization using DFT at a suitable level of theory (e.g., B3LYP/6-31G*).[5] Solvation effects can be incorporated using models like the Generalized-Born/Surface-Area (GB/SA) model.[5]

Comparative Analysis of N-Substituted Carbamates: Structure vs. Performance

The nature of the N-substituent directly influences key performance metrics, most notably hydrolytic stability and biological activity.

Impact of N-Substitution on Hydrolytic Stability

The stability of the carbamate bond towards hydrolysis is a critical parameter, especially in drug design, as it dictates the compound's half-life in biological systems.[4]

N-Substituent TypeGeneral Effect on Hydrolytic StabilityRationale
Primary Alkyl Moderate StabilityLess steric hindrance around the carbonyl group, making it more accessible to nucleophilic attack by water or esterases.
Secondary Alkyl Increased Stability[4]Increased steric bulk shields the carbonyl carbon from hydrolysis.[4]
Tertiary Alkyl High Stability[4]Significant steric hindrance provides substantial protection against hydrolysis.[4]
Aryl Variable StabilityElectron-withdrawing groups on the aryl ring can increase the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to hydrolysis.
N,N-Disubstituted Generally More Stable than N-Monosubstituted[7]The absence of an N-H proton and increased steric hindrance contribute to enhanced stability.[7]
Experimental Protocol: Assessing Hydrolytic Stability
  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 7.4 phosphate-buffered saline) and a more alkaline pH (e.g., pH 9.0) to assess chemical stability.

  • Incubation: Dissolve the carbamate derivatives in the prepared buffers at a known concentration. For enzymatic stability, incubate with relevant biological matrices like rat plasma or liver S9 fractions.[4]

  • Time-course Analysis: At various time points, withdraw aliquots from the incubation mixtures.

  • Quenching and Extraction: Quench the reaction (e.g., by adding acetonitrile) and extract the remaining parent compound.

  • Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the parent carbamate over time.

  • Data Analysis: Plot the natural logarithm of the carbamate concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t1/2).

G cluster_0 Hydrolytic Stability Assay Workflow A Incubate Carbamate in Buffer/Biological Matrix B Collect Aliquots at Time Points A->B Time-course C Quench Reaction & Extract Analyte B->C D Quantify Parent Compound via HPLC C->D E Calculate Half-life (t1/2) D->E Concentration vs. Time Data

Caption: Experimental workflow for determining the hydrolytic stability of N-substituted carbamates.

Structure-Activity Relationships (SAR)

The N-substituent is a key determinant of a carbamate's biological activity, influencing its binding affinity to target proteins and its overall pharmacological profile.[4][8] For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, the size and shape of the N-substituent are crucial for potent inhibition.[4] While a primary or secondary carbon attached to the nitrogen is well-tolerated at the FAAH binding site, a bulky tertiary carbon can lead to a significant drop in inhibitory potency.[4]

Synthesis of N-Substituted Carbamates

A variety of synthetic routes are available for the preparation of N-substituted carbamates, with the choice of method often depending on the nature of the substituents and the desired scale. Common methods include the reaction of alcohols with isocyanates, the use of chloroformates, and more recently, sustainable approaches utilizing CO2 or urea as a carbonyl source.[3][9][10] A versatile one-pot procedure involves the in-situ formation of N-substituted carbamoyl chlorides, which then react with phenols or alcohols, avoiding the handling of sensitive reagents.[10]

Conclusion

The N-substituent is not a mere peripheral decoration on the carbamate scaffold but a central element that dictates its three-dimensional structure, conformational dynamics, hydrolytic stability, and biological function. A thorough understanding of these structure-property relationships, gained through a combination of spectroscopic, crystallographic, and computational methods, is paramount for the rational design of novel therapeutics and functional molecules. The experimental protocols and comparative data presented in this guide provide a robust framework for the systematic evaluation of N-substituted carbamates in your research and development programs.

References

  • Bologna, L., et al. (2013). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PMC. [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (n.d.). PMC. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. (n.d.). Semantic Scholar. [Link]

  • Talele, T. T. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Zorzan, M., et al. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. MDPI. [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). PMC. [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wang, Z., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023). ChemRxiv. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Carbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug and food safety, the accurate quantification of carbamate pesticides is paramount. These compounds, widely used as insecticides, herbicides, and fungicides, are potent inhibitors of acetylcholinesterase, posing significant risks to ecological and human health.[1][2] Their inherent chemical properties—notably thermal lability and polarity—present unique analytical challenges.[1][3] This guide provides an in-depth, comparative review of the principal analytical techniques for carbamate analysis, grounded in experimental data and field-proven insights to inform your methodological choices.

Section 1: The Analytical Landscape for Carbamates

The choice of an analytical technique for carbamate determination is a critical decision dictated by the sample matrix, required sensitivity, available instrumentation, and the overall objective, whether it be rapid screening or precise quantification for regulatory compliance. The primary methodologies can be broadly categorized into chromatographic techniques and rapid screening assays. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer high precision and specificity, especially when paired with Mass Spectrometry (MS).[4][5] In contrast, rapid assays, including Enzyme-Linked Immunosorbent Assays (ELISA) and enzyme inhibition-based biosensors, provide high-throughput and cost-effective screening solutions.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) — The Versatile Workhorse

HPLC is the dominant technique for carbamate analysis, largely because it operates at ambient temperatures, thus avoiding the thermal degradation that many carbamates undergo during GC analysis.[1][3] Its versatility is further enhanced by a variety of detection methods.

HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This is a classic and robust method, forming the basis of official protocols like U.S. EPA Method 531.1 and 531.2.[6][7][8]

The Causality Behind the Workflow: The core challenge with many carbamates is their lack of a native fluorophore, making them invisible to a fluorescence detector. This method ingeniously overcomes this limitation through a post-column chemical reaction. After the carbamates are separated on a reversed-phase HPLC column, the eluent is mixed with a strong base (e.g., sodium hydroxide) which hydrolyzes the N-methylcarbamate ester bond to yield methylamine.[6][7] This methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected.[6] This two-step derivatization provides both high sensitivity and selectivity, as only compounds that can produce methylamine upon hydrolysis will generate a signal.[6]

Workflow: HPLC-FLD with Post-Column Derivatization

cluster_hplc HPLC System cluster_pcd Post-Column Reaction System (PCRS) Injector 1. Sample Injection Column 2. C18 Separation Column Injector->Column Mobile Phase Mix1 3. Mixing Tee 1 Column->Mix1 Pump_NaOH Reagent Pump (NaOH) Pump_NaOH->Mix1 Reactor1 4. Hydrolysis Coil Mix1->Reactor1 Mix2 5. Mixing Tee 2 Reactor1->Mix2 Pump_OPA Reagent Pump (OPA/Thiol) Pump_OPA->Mix2 Reactor2 6. Reaction Coil Mix2->Reactor2 Detector 7. Fluorescence Detector (Ex: 330nm, Em: 450nm) Reactor2->Detector Data 8. Data Acquisition Detector->Data cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction AChE Active AChE Enzyme Product Products + Colored Signal AChE->Product Hydrolysis Inhibited_AChE Inhibited AChE (Carbamylated) AChE->Inhibited_AChE Substrate Substrate (e.g., Acetylthiocholine) Substrate->AChE Carbamate Carbamate Pesticide Carbamate->Inhibited_AChE Inhibits No_Product No Reaction No Colored Signal Inhibited_AChE->No_Product

Sources

Assessing the Environmental Impact of Nitrophenyl Carbamates: A Comparative Guide for Green Synthesis & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Environmental Impact of Nitrophenyl Carbamates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrophenyl carbamates (NPCs), particularly p-nitrophenyl derivatives, serve as critical activated intermediates in organic synthesis and as self-immolative linkers in antibody-drug conjugates (ADCs). While they offer superior reactivity and UV-traceability compared to traditional reagents, their environmental footprint—defined by the release of the priority pollutant p-nitrophenol (PNP)—requires rigorous assessment.

This guide objectively compares NPCs against greener alternatives (Imidazole Carbamates, NHS-Carbamates) using kinetic stability, atom economy, and ecotoxicity metrics. It provides actionable protocols for quantifying these impacts in a research setting.

Comparative Analysis: Performance vs. Environmental Burden

The utility of an activated carbamate is a trade-off between aminolysis efficiency (reactivity) and byproduct toxicity (environmental fate).

Table 1: Environmental & Performance Metrics of Activated Carbamates
Metricp-Nitrophenyl Carbamates (NPC) Imidazole Carbamates (CDI-derived) NHS-Carbamates Phenyl Carbamates
Leaving Group (LG) p-Nitrophenol (PNP)ImidazoleN-HydroxysuccinimidePhenol
LG pKa 7.15 (High reactivity)14.5 (Requires catalysis)6.0 (High reactivity)10.0 (Low reactivity)
Aquatic Toxicity (LC50) High (4–10 mg/L, Daphnia)Moderate (280 mg/L, Daphnia)Low (>100 mg/L, Fish)Moderate (10–50 mg/L)
Hydrolytic Stability (pH 7) Low (

mins to hours)
ModerateLowHigh
UV-Traceability Excellent (Yellow phenolate,

405 nm)
Poor (Requires HPLC)PoorGood (UV 270 nm)
Green Classification Red/Amber (Pollutant release)Green (Water soluble, lower tox)Green (Benign LG)Amber

Analyst Insight: While NHS-carbamates offer a "greener" profile with a benign leaving group, NPCs remain the gold standard for reaction monitoring . The release of the yellow p-nitrophenolate anion allows for real-time spectrophotometric tracking of reaction progress, a feature absent in Imidazole or NHS systems. However, this comes at the cost of generating a nitrated aromatic waste stream that requires specific disposal protocols.

Mechanistic Pathways & Environmental Fate[2]

To assess impact, one must understand the degradation pathway. NPCs degrade primarily via hydrolysis in aqueous environments, releasing CO₂ and p-nitrophenol.

Figure 1: Hydrolytic Degradation Pathway of p-Nitrophenyl Carbamates

NPC_Degradation NPC p-Nitrophenyl Carbamate (NPC) TI Tetrahedral Intermediate NPC->TI Nucleophilic Attack OH Hydroxide Ion (OH-) OH->TI Amine Free Amine (R-NH2) TI->Amine Decomposition CO2 CO2 TI->CO2 PNP p-Nitrophenolate (Yellow, Toxic) TI->PNP Elimination (Rate Limiting)

Caption: Base-catalyzed hydrolysis mechanism of NPCs. The release of p-nitrophenolate is the critical step determining both environmental toxicity and colorimetric detection.

Experimental Protocols for Impact Assessment
Protocol A: Hydrolytic Stability Assay (Half-Life Determination)

Purpose: To determine the persistence of the carbamate in aqueous environments (simulating wastewater).

Materials:

  • UV-Vis Spectrophotometer (capable of kinetic mode).[1]

  • Buffer A: Phosphate Buffer (100 mM, pH 7.4).

  • Buffer B: Borate Buffer (100 mM, pH 9.0).

  • Stock Solution: 10 mM NPC derivative in DMSO.

Workflow:

  • Baseline Correction: Blank the spectrophotometer with 990 µL of Buffer A.

  • Initiation: Inject 10 µL of NPC Stock into the cuvette (Final conc: 100 µM). Invert rapidly to mix (

    
    ).
    
  • Monitoring: Immediately monitor Absorbance at 405 nm (for p-nitrophenolate release) every 30 seconds for 60 minutes.

  • Quantification:

    • Construct a calibration curve using pure p-nitrophenol (1–100 µM) in the same buffer.

    • Convert Absorbance to Concentration (

      
      ).
      
    • Plot

      
       vs. time.
      
    • The slope

      
       yields the half-life: 
      
      
      
      .

Validation Criteria: The reaction should follow pseudo-first-order kinetics (


). If deviation occurs, reduce initial concentration to prevent precipitation.
Protocol B: Ecotoxicity Screening (Daphnia magna Immobilization)

Purpose: To compare the acute aquatic toxicity of the carbamate and its leaving group against alternatives.

Workflow:

  • Culture: Maintain Daphnia magna at 20°C in standard ISO medium.

  • Exposure: Prepare serial dilutions of the NPC hydrolysate (simulating degraded waste) and the intact comparator (e.g., NHS-carbamate).

    • Concentrations: 0, 1, 5, 10, 50, 100 mg/L.

  • Incubation: Place 10 neonates (<24h old) in each vessel. Incubate for 48 hours in the dark.

  • Scoring: Count immobilized organisms at 24h and 48h.

  • Calculation: Calculate EC50 using Probit analysis.

Comparative Benchmark:

  • p-Nitrophenol EC50 (48h) is typically 3–7 mg/L (Toxic).

  • Imidazole EC50 (48h) is typically >100 mg/L (Low Toxicity).

  • Result Interpretation: If your NPC derivative shows EC50 < 10 mg/L, it requires specific hazardous waste disposal (incineration) and cannot be discharged to aqueous waste streams.

Decision Framework: When to Use NPCs?

Use this logic tree to determine if the technical benefits of NPCs outweigh the environmental cost for your specific application.

Figure 2: Reagent Selection Decision Tree

Decision_Tree Start Select Activated Carbamate Trace Is UV-Traceability Required? Start->Trace Scale Reaction Scale? Trace->Scale No NPC Use p-Nitrophenyl Carbamate (Must treat waste) Trace->NPC Yes (Real-time kinetics) Solubility Is Product Water Soluble? Scale->Solubility Small/R&D NHS Use NHS-Carbamate (Green Alternative) Scale->NHS Large (>100g) (Avoids toxic waste) Solubility->NHS No CDI Use Imidazole Carbamate (Water Soluble) Solubility->CDI Yes (Easy workup)

Caption: Selection logic balancing analytical needs (traceability) with environmental impact (waste toxicity).

References
  • Hydrolysis Kinetics of Nitrophenyl Esters: Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[2] Source: Journal of Emerging Investigators. URL:[Link]

  • Toxicity Profile of Leaving Groups: Title: Toxicological Profile for Nitrophenols (p-Nitrophenol toxicity data). Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

  • Green Chemistry Substitutes: Title: Selected syntheses of ureas through phosgene substitutes (Comparison with CDI/Triphosgene). Source: Green Chemistry (RSC Publishing). URL:[Link]

  • Carbamate Pesticide Degradation Context: Title: An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Source: Pertanika Journal of Science & Technology. URL:[Link]

Sources

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